molecular formula C9H7ClF2O B8595377 3-(3,4-Difluorophenyl)propanoyl chloride CAS No. 161712-76-1

3-(3,4-Difluorophenyl)propanoyl chloride

Cat. No.: B8595377
CAS No.: 161712-76-1
M. Wt: 204.60 g/mol
InChI Key: DDDFLVOQZPSQPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-Difluorophenyl)propanoyl chloride ( 161712-76-1) is a high-purity organic building block supplied for advanced research and development applications . This compound, with the molecular formula C9H7ClF2O and a molecular weight of 204.60, belongs to the class of acid chlorides and features a propanoyl chloride chain linked to a 3,4-difluorophenyl ring . As an acid chloride, it is a highly reactive intermediate, primarily undergoing nucleophilic acyl substitution reactions with amines, alcohols, and other nucleophiles to form amides, esters, and other functional derivatives . Its key structural feature, the difluorophenyl group, is significant in medicinal chemistry and drug discovery. The fluorine atoms can enhance a molecule's metabolic stability, influence its lipophilicity, and fine-tune its electronic properties . This makes this compound a valuable reagent for synthesizing more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and other biologically active compounds. It is commonly used to incorporate the 3,4-difluorophenyl-propionyl moiety into target structures through amide bond formation or other coupling reactions. Researchers should note that this product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use. Proper handling procedures are essential, as acid chlorides are moisture-sensitive and can cause severe burns. It requires cold-chain transportation and storage to maintain its stability and quality .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

161712-76-1

Molecular Formula

C9H7ClF2O

Molecular Weight

204.60 g/mol

IUPAC Name

3-(3,4-difluorophenyl)propanoyl chloride

InChI

InChI=1S/C9H7ClF2O/c10-9(13)4-2-6-1-3-7(11)8(12)5-6/h1,3,5H,2,4H2

InChI Key

DDDFLVOQZPSQPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)Cl)F)F

Origin of Product

United States

Foundational & Exploratory

3-(3,4-Difluorophenyl)propanoyl chloride CAS 161712-76-1 properties

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 161712-76-1 Chemical Class: Fluorinated Aryl Acid Chloride Version: 2.0 (Application Scientist Series)[1]

Executive Summary

3-(3,4-Difluorophenyl)propanoyl chloride is a high-value electrophilic building block used primarily in the synthesis of pharmaceutical candidates targeting kinase pathways (e.g., PI3K/Akt/mTOR) and metabolic enzymes. Distinguished by its 3,4-difluoro substitution pattern , this moiety imparts critical pharmacological advantages: it blocks metabolic oxidation at the para- and meta-positions of the phenyl ring while enhancing lipophilicity (


) and membrane permeability.

This guide moves beyond basic datasheet parameters to provide a rigorous operational framework for synthesizing, handling, and deploying this moisture-sensitive intermediate in drug discovery workflows.

Part 1: Chemical Identity & Physicochemical Profile[1][2][3]

Unlike generic reagents, the handling of fluorinated acid chlorides requires precise knowledge of their physical state to prevent hydrolysis-induced degradation.

Core Data Matrix[1]
PropertySpecification / ValueNote
IUPAC Name This compound
Molecular Formula

Molecular Weight 204.60 g/mol
Physical State Colorless to pale yellow liquidMay darken upon storage due to HCl evolution.[1]
Boiling Point ~95-98 °C @ 1.5 mmHg (Predicted)Experimental data scarce; extrapolated from acetyl analog.[1]
Density 1.28 ± 0.05 g/cm³Higher than non-fluorinated analogs.[1]
Solubility Reacts with water/alcohols.[1][2] Soluble in DCM, THF, Toluene.Do not use protic solvents.
Reactivity Profile High Electrophile / Moisture SensitiveHydrolyzes to parent acid and HCl/HF.[1]
Structural Significance in Drug Design

The 3-carbon linker (propanoyl chain) provides a specific spatial separation between the aromatic "warhead" and the nucleophilic coupling partner (often an amine).[1] This flexibility is distinct from the rigid benzoyl chlorides or the shorter phenylacetyl chlorides, often allowing the fluorinated ring to access hydrophobic pockets in enzyme active sites [1].

Part 2: Synthesis & Preparation Protocol

While thionyl chloride (


) is a common chlorinating agent, it often requires harsh reflux conditions that can degrade the fluorinated ring or cause side reactions.[1] The Oxalyl Chloride / DMF Catalytic Method  is the superior protocol for this substrate, operating at lower temperatures with cleaner byproduct removal.[1]
Mechanistic Workflow (The Vilsmeier-Haack Pathway)

The addition of catalytic N,N-Dimethylformamide (DMF) is not optional; it is the kinetic driver. DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack iminium intermediate, which is far more reactive toward the carboxylic acid than oxalyl chloride alone.

SynthesisMechanism Start 3-(3,4-Difluorophenyl) propanoic acid Intermed Activated Acyl Intermediate Start->Intermed Nucleophilic Attack Reagent Oxalyl Chloride (COCl)2 Reagent->Intermed + Catalyst Cat. DMF (Active Vilsmeier Species) Catalyst->Intermed Catalysis Product 3-(3,4-Difluorophenyl) propanoyl chloride Intermed->Product Cl- Substitution Byprod Gases: CO, CO2, HCl Intermed->Byprod Elimination

Caption: Catalytic conversion of the parent acid to the acid chloride. The evolution of CO and CO2 gases drives the equilibrium forward (Le Chatelier's principle).[1]

Validated Experimental Procedure

Scale: 10 mmol (approx. 2.0 g of starting acid)[1]

  • Setup: Flame-dry a 50 mL 2-neck round-bottom flask (RBF). Equip with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solvation: Charge the RBF with 3-(3,4-difluorophenyl)propanoic acid (1.0 equiv) and anhydrous Dichloromethane (DCM) [0.5 M concentration].

  • Activation: Add anhydrous DMF (2–3 drops, cat.). Note: A slight bubbling may occur immediately.[1]

  • Chlorination: Cool the solution to 0 °C (ice bath). Add Oxalyl Chloride (1.2 equiv) dropwise over 15 minutes.[1]

    • Observation: Vigorous gas evolution (

      
      , 
      
      
      
      ) will occur.[1][3]
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–3 hours.

    • Endpoint Check: Aliquot 50 µL into MeOH. Check TLC/LCMS for the methyl ester (complete conversion of acid).

  • Work-up: Concentrate in vacuo (rotary evaporator) at <40 °C.

    • Critical Step: Azeotrope twice with anhydrous toluene to remove trace HCl and unreacted oxalyl chloride.[1]

  • Storage: Use immediately or store under Argon at -20 °C.

Part 3: Downstream Applications & Handling[1]

Strategic Utility: Amide Coupling (Peptidomimetics)

The primary utility of CAS 161712-76-1 is in generating N-substituted propanamides .[1] These scaffolds are prevalent in kinase inhibitors where the 3,4-difluorophenyl group occupies a hydrophobic pocket, and the amide bond forms hydrogen bonds with the protein backbone [2].

Handling Moisture Sensitivity (Decision Logic)

Acid chlorides hydrolyze rapidly.[1] The following logic gate ensures experimental success.

HandlingLogic Check Reagent Status? WhiteSolid White Solid/Cloudy? Check->WhiteSolid Precipitate ClearLiq Clear/Pale Liquid? Check->ClearLiq Homogeneous Action1 Hydrolyzed (Acid formed). RE-DISTILL or DISCARD. WhiteSolid->Action1 Step_Schlenk Use Schlenk Technique (N2/Ar Atmosphere) ClearLiq->Step_Schlenk Action2 Proceed to Reaction Step_Base Add Scavenger Base (TEA or DIPEA) Step_Schlenk->Step_Base Step_Base->Action2

Caption: Operational logic for assessing reagent quality before committing valuable nucleophiles.

Reaction Protocol: General Amide Coupling[1]
  • Reagents: Amine (1.0 equiv), CAS 161712-76-1 (1.1 equiv), Triethylamine (

    
    , 1.5 equiv).[1]
    
  • Solvent: Anhydrous DCM or THF.[1]

  • Procedure:

    • Dissolve amine and

      
       in solvent at 0 °C.
      
    • Add acid chloride dropwise.[1]

    • Monitor by TLC.[1] The reaction is usually instantaneous (<30 min).[1]

    • Quench: Saturated

      
       (removes HCl salts).
      

Part 4: Safety & Stability (EHS)[1]

Hazard Classification: Corrosive (Skin Corr.[1][4][5][6] 1B), Lachrymator.[1][4][5]

  • Water Reactivity: Reacts violently with water to release Hydrogen Chloride (HCl) gas and potentially Hydrogen Fluoride (HF) traces if thermal decomposition occurs.[1]

  • Inhalation Risk: Vapors are extremely irritating to the respiratory tract.[1] All operations must occur in a functioning fume hood.[1]

  • Neutralization: Spills should be treated with solid sodium bicarbonate (

    
    ) or lime before disposal.[1] Do not add water directly to the concentrated spill.[1]
    

References

  • BenchChem. (2025).[1][3] Application Notes and Protocols: Synthesis and Utility of 3,4-Difluorophenylacetamide Derivatives in Drug Discovery. Retrieved from [1]

  • MDPI. (2026).[1] Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold. Pharmaceuticals.[1] Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: Acid Chlorides and Fluorinated Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary: 3-(4-Fluorophenyl)propionyl chloride (Analogous Structure Data). Retrieved from [1]

Sources

chemical structure of 3-(3,4-Difluorophenyl)propionyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorinated Linker

In the landscape of modern medicinal chemistry, 3-(3,4-Difluorophenyl)propionyl chloride (CAS: 161712-76-1) represents a high-value electrophilic building block. It serves as a critical "linker" reagent, enabling the introduction of the 3-(3,4-difluorophenyl)propyl moiety into drug scaffolds.

This specific fluorinated motif is prized for two primary reasons:

  • Metabolic Stability: The 3,4-difluoro substitution pattern on the phenyl ring effectively blocks oxidative metabolism (specifically CYP450-mediated hydroxylation) at the most reactive aromatic positions, extending the half-life of the parent drug.

  • Lipophilicity Modulation: The fluorine atoms increase lipophilicity (

    
    ) compared to the non-fluorinated parent, enhancing membrane permeability and blood-brain barrier (BBB) penetration without the steric bulk of chlorine or methyl groups.
    

This guide provides a comprehensive technical analysis of this compound, moving from its fundamental physicochemical properties to its application in high-yield synthesis of bioactive amides and heterocycles.

Chemical Structure & Physicochemical Profile[1][2][3][4][5]

The molecule consists of a propionyl chloride acyl chain attached to a phenyl ring substituted with fluorine atoms at the meta and para positions. The acyl chloride functionality renders it highly reactive toward nucleophiles (amines, alcohols, thiols).

Structural Specifications
PropertyData
IUPAC Name 3-(3,4-Difluorophenyl)propanoyl chloride
CAS Number 161712-76-1
Molecular Formula C

H

ClF

O
Molecular Weight 204.60 g/mol
SMILES ClC(=O)CCc1ccc(F)c(F)c1
Appearance Colorless to pale yellow liquid
Odor Pungent, acrid (characteristic of acid chlorides)
Physicochemical Properties[2][4][5][6]
ParameterValue / RangeNote
Boiling Point ~95–100 °C @ 5 mmHgPredicted based on acetyl analog (91°C)
Density 1.28 ± 0.05 g/cm³Predicted
Solubility Reacts with water; Soluble in DCM, THF, TolueneHydrolyzes to acid
Reactivity High (Electrophilic)Moisture sensitive

Structural Analysis: The Electronic Impact

The utility of this compound lies in the electronic perturbation caused by the fluorine atoms.

  • Inductive Effect (-I): The highly electronegative fluorine atoms withdraw electron density from the aromatic ring. This deactivates the ring toward electrophilic aromatic substitution but makes the protons on the alkyl chain slightly more acidic.

  • Metabolic Blocking: In non-fluorinated phenyl rings, the para position is the primary site for Phase I metabolism (hydroxylation). Blocking this with fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) prevents this degradation. The meta fluorine aids in blocking secondary metabolic sites and modulating the pKa of nearby functional groups in the final drug molecule.

Predicted NMR Signature (CDCl )
  • 
    H NMR: 
    
    • 
       6.9–7.2 ppm (m, 3H):  Aromatic protons (splitting pattern complex due to H-F coupling).
      
    • 
       3.18 ppm (t, 2H):  Methylene group adjacent to the carbonyl (deshielded by -COCl).
      
    • 
       2.95 ppm (t, 2H):  Benzylic methylene group.
      
  • 
    F NMR: 
    
    • Two distinct multiplets in the

      
       -135 to -145 ppm  range, showing strong coupling.
      

Synthesis & Manufacturing Protocol

The synthesis of 3-(3,4-Difluorophenyl)propionyl chloride is typically achieved by activating the corresponding carboxylic acid. The Oxalyl Chloride/DMF method is preferred over Thionyl Chloride for high-value pharmaceutical intermediates because it proceeds under milder conditions and produces volatile byproducts (CO, CO


, HCl) that are easily removed.
Reaction Pathway[2][6][7][8][9][10][11]

Synthesis Acid 3-(3,4-Difluorophenyl) propanoic acid Inter Vilsmeier-Haack Intermediate Acid->Inter Activation Reagent Oxalyl Chloride (COCl)2 Reagent->Inter Catalyst DMF (cat.) Catalyst->Inter Catalytic Cycle Product 3-(3,4-Difluorophenyl) propionyl chloride Inter->Product Cl- substitution Byproducts CO (g) + CO2 (g) + HCl (g) Inter->Byproducts

Figure 1: Catalytic cycle for the chlorination of the precursor acid using Oxalyl Chloride and DMF.

Detailed Experimental Protocol

Objective: Synthesis of 10.0 g of 3-(3,4-Difluorophenyl)propionyl chloride.

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Charging: Add 3-(3,4-difluorophenyl)propanoic acid (10.0 g, 53.7 mmol) and anhydrous Dichloromethane (DCM) (100 mL). Stir to suspend/dissolve.

  • Catalysis: Add catalytic N,N-Dimethylformamide (DMF) (2–3 drops). Note: DMF acts as a catalyst by forming a reactive Vilsmeier-Haack chloroiminium intermediate.

  • Reaction: Cool the mixture to 0°C. Add Oxalyl Chloride (5.5 mL, 64.5 mmol, 1.2 eq) dropwise over 20 minutes.

    • Observation: Vigorous gas evolution (CO, CO

      
      ) will occur. Ensure proper venting through a scrubber.
      
  • Completion: Allow the reaction to warm to room temperature and stir for 2–3 hours. Gas evolution should cease.

  • Work-up: Concentrate the mixture under reduced pressure (rotary evaporator) to remove solvent and excess oxalyl chloride.

  • Purification: The residue is typically a clean, pale yellow oil sufficient for the next step. If high purity is required, distill under high vacuum (approx. 0.5 mmHg).

Reactivity & Applications in Drug Discovery[8]

The acyl chloride group is a "warhead" for coupling reactions. Its primary utility is in the formation of amides and esters , which serve as the backbone for many kinase inhibitors and receptor antagonists.

Amide Coupling (The "Cornerstone" Reaction)

Reaction with primary or secondary amines yields stable amides. This is critical for generating libraries of N-substituted 3-(3,4-difluorophenyl)propanamides , a scaffold found in various antiproliferative agents.

Mechanism: Nucleophilic Acyl Substitution (Addition-Elimination).

Reactivity AcylCl 3-(3,4-Difluorophenyl) propionyl chloride Intermediate Tetrahedral Intermediate AcylCl->Intermediate Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Intermediate Base Base (e.g., Et3N) Salt Et3N·HCl (Precipitate) Base->Salt Scavenges HCl Amide Target Amide Scaffold Intermediate->Amide Elimination of Cl- Intermediate->Salt

Figure 2: General workflow for amide bond formation.

Friedel-Crafts Cyclization

Under Lewis Acid catalysis (e.g., AlCl


), this compound can undergo intramolecular Friedel-Crafts acylation to form difluoro-1-indanones . These indanones are potent precursors for rigidified drug analogs, such as Acetylcholinesterase (AChE) inhibitors used in Alzheimer's research.
Therapeutic Relevance[2]
  • Kinase Inhibition: The 3,4-difluorophenyl moiety is a bioisostere for the phenyl group in c-MET and HER2 inhibitors. The fluorine atoms improve binding affinity by filling hydrophobic pockets and engaging in specific electrostatic interactions with protein residues.

  • Ticagrelor Analogs: While Ticagrelor uses a cyclopropyl linker, the linear 3,4-difluorophenylpropyl chain is often explored in SAR (Structure-Activity Relationship) studies to determine the optimal linker length and flexibility for P2Y12 receptor antagonists.

Handling & Safety Protocols

Hazard Classification: Corrosive (Skin Corr. 1B), Lachrymator.

  • Water Reactivity: Reacts violently with water to form HCl gas and the parent acid. All glassware must be oven-dried.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Moisture ingress will degrade the reagent to the solid acid (white precipitate).

  • PPE: Full face shield, chemical-resistant gloves (Nitrile/Neoprene), and lab coat. Handle only in a functioning fume hood.

References

  • BenchChem. Technical Guide: Physicochemical Properties and Synthetic Protocol of 3,4-Difluorophenylacetyl Chloride. (Analogous synthesis protocol).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 71360686: 3-(3,4-Difluorophenyl)prop-2-enoyl chloride. (Precursor data).[1][2]

  • Molecules (MDPI). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives. (Biological context of fluorinated propanoic acids).

  • Organic Syntheses. Synthesis of 2-Arylindole-4-Carboxylic Amides. (Standard Oxalyl Chloride/DMF protocol).

  • Hypha Discovery. Breaking C-F bonds in drugs - Metabolism mediated release of fluorine. (Metabolic stability of fluorinated drugs).[3]

Sources

Part 1: Nomenclature and Identification: Clarifying "3,4-Difluorohydrocinnamoyl Chloride"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-(3,4-Difluorophenyl)propanoyl Chloride and its Role as a Core Building Block in Drug Discovery

This guide provides a comprehensive technical overview of this compound, a key fluorinated building block for professionals in pharmaceutical research and medicinal chemistry. We will address its precise nomenclature, physicochemical properties, a field-proven synthetic protocol, and its strategic applications in modern drug development, grounded in the principles of scientific integrity and practical utility.

The term "3,4-difluorohydrocinnamoyl chloride" is encountered intermittently but can be ambiguous. To ensure clarity and precision in research and development, it is essential to use standardized IUPAC nomenclature.

  • Cinnamic Acid and its Derivatives : Cinnamic acid features a phenyl ring attached to a propenoic acid backbone (a three-carbon chain with a double bond). Its acyl chloride is cinnamoyl chloride.

  • "Hydro-" Prefix : In chemical nomenclature, the prefix "hydro-" signifies the addition of hydrogen atoms, typically to saturate a double or triple bond. Therefore, "hydrocinnamic acid" refers to 3-phenylpropanoic acid, where the double bond of cinnamic acid is reduced.

  • Systematic Name : Following this logic, the compound —with a 3,4-difluorophenyl group attached to a saturated three-carbon acyl chloride chain—is most accurately and systematically named This compound .

This guide will use the precise IUPAC name to avoid ambiguity. Its direct precursor is 3-(3,4-difluorophenyl)propanoic acid, which is also referred to as 3,4-difluorohydrocinnamic acid.

For context, it is also crucial to distinguish this compound from structurally similar, yet distinct, fluorinated reagents:

  • 3,4-Difluorobenzoyl chloride : The acyl chloride functional group is directly attached to the aromatic ring.

  • 3-(3,4-Difluorophenyl)prop-2-enoyl chloride : The unsaturated (cinnamoyl) analogue of the target molecule.[1]

Core Compound Identification
IdentifierThis compound3-(3,4-Difluorophenyl)propanoic acid (Precursor)
Structure F₂-C₆H₃-CH₂-CH₂-COClF₂-C₆H₃-CH₂-CH₂-COOH
CAS Number 161712-76-1[2]161712-75-0[3]
Molecular Formula C₉H₇ClF₂OC₉H₈F₂O₂
Molecular Weight 204.60 g/mol 186.16 g/mol
Synonyms 3-(3,4-Difluorophenyl)propionic acid chloride3,4-Difluorohydrocinnamic acid
IUPAC Name This compound[2]3-(3,4-difluorophenyl)propanoic acid

Part 2: The Strategic Role of the 3,4-Difluorophenyl Moiety in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, with over half of all new small-molecule drugs containing at least one fluorine atom.[4] Fluorinated building blocks, such as this compound, are not mere intermediates; they are strategic tools used to meticulously refine a molecule's behavior.[4][5]

Causality Behind Fluorine's Utility: The strategic placement of fluorine atoms, particularly the 3,4-difluoro pattern on a phenyl ring, imparts several advantageous properties to a potential drug molecule:

  • Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. Aromatic hydroxylation is a common metabolic pathway for drug deactivation. By "blocking" potential sites of oxidation on the phenyl ring with fluorine, chemists can significantly slow down metabolic breakdown, thereby increasing the drug's half-life and bioavailability.[4][6]

  • Modulation of Physicochemical Properties : Fluorine is the most electronegative element, and its powerful electron-withdrawing nature can alter the acidity (pKa) of nearby functional groups.[6][7] This can improve membrane permeability and cell penetration by reducing the basicity of proximal amine groups, allowing the molecule to exist in a more neutral, lipophilic state.[6][7]

  • Increased Binding Affinity : The 3,4-difluoro motif can enhance a drug's binding affinity to its target protein. This occurs through favorable electronic interactions, such as forming strong hydrogen bonds or dipole-dipole interactions within the target's binding pocket.[7][8] This can lead to increased potency and selectivity.[4]

The this compound building block provides a reactive "handle" (the acyl chloride) to covalently attach this strategically important fluorinated moiety onto a larger, more complex molecular scaffold, making it a highly valuable reagent in constructing novel therapeutic agents.[9][10]

Part 3: Synthesis of this compound

Acyl chlorides are highly reactive and are typically synthesized immediately prior to use via the chlorination of their corresponding carboxylic acids. The conversion of 3-(3,4-difluorophenyl)propanoic acid to its acyl chloride is a standard, reliable transformation.

Expertise & Rationale: Choice of Chlorinating Agent

Several reagents can effect this transformation, including phosphorus pentachloride (PCl₅) and oxalyl chloride.[11] However, thionyl chloride (SOCl₂) is frequently the reagent of choice for laboratory and process scale-up for several key reasons:

  • Self-Validating Purity : The byproducts of the reaction with thionyl chloride are sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases.[11][12][13] This provides an elegant, self-validating workup; the gaseous byproducts are easily removed from the reaction mixture under reduced pressure or with a nitrogen stream, driving the reaction to completion and leaving behind the crude acyl chloride with minimal contamination.[11][13]

  • Ease of Separation : Unlike reactions with phosphorus-based reagents that leave solid or liquid byproducts requiring separation (e.g., fractional distillation), the use of thionyl chloride simplifies purification significantly.[11]

  • Anhydrous Conditions are Critical : Acyl chlorides are highly susceptible to hydrolysis, reacting readily with water to revert to the parent carboxylic acid. Therefore, the entire procedure must be conducted under strictly anhydrous (dry) conditions, using oven-dried glassware and anhydrous solvents to ensure high yield and purity.

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol describes a representative lab-scale synthesis.

Materials and Reagents:

  • 3-(3,4-Difluorophenyl)propanoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (≥ 1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic, ~1-2 drops)

  • Dry glassware (round-bottom flask, reflux condenser with drying tube or nitrogen inlet)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup : Assemble an oven-dried round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere or protected by a calcium chloride drying tube.

  • Charging the Flask : To the flask, add 3-(3,4-difluorophenyl)propanoic acid (1.0 eq) followed by anhydrous DCM (or toluene) to create a stirrable solution or slurry.

  • Catalyst Addition : Add a catalytic amount (1-2 drops) of anhydrous DMF. DMF catalyzes the reaction by forming a small amount of the highly reactive Vilsmeier reagent in situ, which accelerates the conversion.

  • Addition of Thionyl Chloride : Slowly add thionyl chloride (at least 1.5 equivalents) to the stirred mixture at room temperature. The reaction is exothermic and will be accompanied by the evolution of SO₂ and HCl gas. This step must be performed in a well-ventilated fume hood.

  • Reaction Completion : After the initial gas evolution subsides, gently heat the reaction mixture to reflux (approx. 40°C for DCM, 110°C for toluene) for 1-3 hours until gas evolution ceases completely. The reaction can be monitored by IR spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid.

  • Work-up and Isolation : Cool the reaction mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude oil or solid is this compound, which is often used directly in the next synthetic step without further purification. If high purity is required, vacuum distillation can be performed.

Synthesis Workflow Diagram

SynthesisWorkflow Precursor 3-(3,4-Difluorophenyl)propanoic Acid (in Anhydrous Solvent) Reaction Chlorination Reaction (Reflux, 1-3h) Precursor->Reaction Reagent Thionyl Chloride (SOCl₂) + Catalytic DMF Reagent->Reaction Product Crude this compound Reaction->Product Byproducts Gaseous Byproducts (SO₂ + HCl) Reaction->Byproducts Purification Removal of Volatiles (Rotary Evaporation) Product->Purification FinalProduct Purified Product (Ready for next step) Purification->FinalProduct

Caption: Synthesis of this compound.

Part 4: Safety and Handling

As a reactive acyl chloride, this compound must be handled with appropriate precautions. Its precursor, the carboxylic acid, is classified as a skin, eye, and respiratory irritant.[14][15] The acyl chloride is significantly more hazardous.

  • Corrosivity : Acyl chlorides are corrosive. They cause severe skin burns and eye damage upon contact.

  • Moisture Sensitivity : The compound reacts vigorously with water and moisture, including humidity in the air, to produce corrosive hydrogen chloride (HCl) gas and the parent carboxylic acid. Containers must be kept tightly sealed under an inert atmosphere (e.g., nitrogen or argon).

  • Inhalation Hazard : Inhalation can cause severe irritation and damage to the respiratory tract due to the compound's reactivity and its hydrolysis to HCl.

Mandatory Handling Protocols:

  • Always handle this compound inside a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles with a face shield.

  • Ensure that an eyewash station and safety shower are immediately accessible.

  • Store in a cool, dry, well-ventilated area away from water and incompatible materials such as alcohols, amines, and strong bases.

Conclusion

This compound, when correctly identified and handled, is a powerful building block for medicinal chemists. Its utility stems directly from the predictable and beneficial effects of the 3,4-difluorophenyl moiety on a molecule's pharmacokinetic and pharmacodynamic profile. The straightforward and high-yielding synthesis from its corresponding carboxylic acid ensures its accessibility for research and development programs aimed at creating next-generation therapeutics. A thorough understanding of its properties, synthesis, and handling is paramount for its effective and safe application in the laboratory.

References

  • LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development. [Link]

  • Unknown Author. Fluorine in drug discovery: Role, design and case studies. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Shah, P., & Westwell, A. D. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Khan Academy. Preparation of acyl (acid) chlorides. [Link]

  • Chemistry Steps. (2020, February 17). SOCl2 Reaction with Carboxylic Acids. [Link]

  • Chemguide. preparation of acyl chlorides (acid chlorides). [Link]

  • SATHEE - IIT Kanpur. Chemistry Acid Chloride. [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • Unknown Author. An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine. [Link]

  • Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)
  • PubChem. 3-(4-Fluorophenyl)propionic acid. [Link]

  • MDPI. (2026, February 27). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. [Link]

  • Regulations.gov. (2015, November 23). Safety Data Sheet. [Link]

  • PubChem. 3-(3,4-Difluorophenyl)prop-2-enoyl chloride. [Link]

  • ResearchGate. (2026, February 27). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. [Link]

  • PrepChem.com. Synthesis of C: 3-(3,5-Difluorophenyl)propanoic acid. [Link]

  • PMC. Fluorinated building blocks in drug design: new pathways and targets. [Link]

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difference between 3-(3,4-difluorophenyl)propanoyl chloride and acryloyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Core Differences Between 3-(3,4-Difluorophenyl)propanoyl Chloride and Acryloyl Chloride

This guide provides a detailed comparative analysis of this compound and acryloyl chloride, tailored for researchers, scientists, and professionals in drug development. The document moves beyond a simple recitation of properties to explore the fundamental differences in structure, reactivity, and application that govern their use in modern chemical synthesis.

Introduction: A Tale of Two Acyl Chlorides

At first glance, this compound and acryloyl chloride are both members of the highly reactive acyl chloride functional group class. However, their utility in scientific and industrial applications diverges dramatically due to the distinct chemical nature of their respective acyl scaffolds. Acryloyl chloride is a compact, bifunctional monomer essential to polymer science, while this compound serves as a specialized building block in the nuanced field of medicinal chemistry. Understanding their core differences is paramount for experimental design, ensuring reaction efficiency, and achieving desired molecular outcomes. This guide illuminates these differences, providing both foundational knowledge and practical, field-proven insights.

Compound Profile: Acryloyl Chloride - The Polymer Precursor

Acryloyl chloride (CH₂=CHCOCl) is a foundational reagent in polymer chemistry, valued for its dual reactivity.[1][2] It combines the high electrophilicity of an acyl chloride with the polymerizable nature of a vinyl group.

Structure and Physicochemical Properties

Acryloyl chloride is a colorless to pale yellow, volatile liquid with a characteristic pungent, acrid odor.[3][4][5][6] Its small size and high reactivity dictate its physical properties and stringent handling requirements.

PropertyValueSource(s)
Molecular Formula C₃H₃ClO[3][4]
Molecular Weight 90.51 g/mol [4][7]
Boiling Point 72-76 °C (162-167 °F)[4][8][9][10]
Melting Point Approx. -42 °C[11]
Density ~1.114 g/mL at 25 °C[4][8][10]
Flash Point -1 to -4 °C (25-30 °F)[4][8]
Reactivity & Chemical Behavior

The reactivity of acryloyl chloride is its defining feature. It is governed by two distinct reactive sites:

  • The Acyl Chloride Group: The carbonyl carbon is highly electrophilic, readily undergoing nucleophilic acyl substitution. It reacts violently with water to form acrylic acid and HCl, and rapidly with alcohols and amines to yield esters and amides, respectively.[4][5][7][11]

  • The Vinyl Group: The α,β-unsaturated double bond makes acryloyl chloride a potent monomer. It is highly susceptible to free-radical polymerization.[2][12] This reactivity is so pronounced that commercial preparations are stabilized with inhibitors like phenothiazine or hydroquinone to prevent spontaneous polymerization, especially when exposed to light or heat.[3][5][8]

The electron-withdrawing nature of the vinyl group enhances the electrophilicity of the carbonyl carbon, making acryloyl chloride one of the more reactive acyl chlorides.[13]

Synthesis & Applications

Acryloyl chloride is typically synthesized by treating acrylic acid with a chlorinating agent, such as thionyl chloride or benzoyl chloride.[4][5][8]

Its primary application is as a monomer and intermediate in the production of acrylic polymers, plastics, adhesives, and coatings.[3][6][8][14] In research and development, it is the reagent of choice for introducing the "acryloyl" moiety into other molecules, thereby creating functional monomers, cross-linkers for hydrogels, or reactive handles on surfaces.[1][4][8]

Safety & Handling

Extreme caution is required when handling acryloyl chloride. It is a highly flammable, corrosive, and toxic substance.[4][15]

  • Toxicity: It is fatal if inhaled, causing severe irritation to the respiratory tract and potentially lethal pulmonary edema.[15][16][17]

  • Corrosivity: It causes severe, deep burns to the skin and eyes upon contact.[15]

  • Flammability: As a highly flammable liquid with a low flash point, it poses a significant fire hazard.[18]

  • Reactivity: It reacts violently with water and can polymerize explosively if not properly inhibited and stored.[12][15]

All work must be conducted in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and splash goggles, is mandatory.[19][20]

Compound Profile: this compound - The Medicinal Chemistry Scaffold

This compound is a specialized reagent whose value lies almost exclusively in its role as a structural building block for creating complex molecules, particularly in the context of drug discovery.

Structure and Physicochemical Properties

This compound is a larger, non-polymerizable acyl chloride. Specific physical data is less commonly published than for bulk chemicals like acryloyl chloride, but its properties can be reliably inferred from its structure.

PropertyValueSource(s)
Molecular Formula C₉H₇ClF₂O
CAS Number 161712-76-1[21]
Molecular Weight 204.60 g/mol
Appearance Likely a liquid or low-melting solid
Boiling Point Significantly higher than acryloyl chloride
Density Greater than 1 g/mL
Reactivity & Chemical Behavior

The reactivity of this compound is that of a typical aliphatic acyl chloride.

  • The Acyl Chloride Group: Its reactivity is centered on the electrophilic carbonyl carbon. It readily undergoes nucleophilic acyl substitution with amines, alcohols, and other nucleophiles to form stable amides and esters.[22][23] Like all acyl chlorides, it is sensitive to moisture and will hydrolyze to the corresponding carboxylic acid.

  • The Difluorophenylpropyl Group: This portion of the molecule is largely inert under standard acylation conditions. Its significance is not in its reactivity, but in its inherent structural and electronic properties. The two fluorine atoms are potent electron-withdrawing groups that can:

    • Enhance metabolic stability by blocking sites of oxidative metabolism.[22][23]

    • Modulate the pKa of nearby functional groups.

    • Improve binding affinity to biological targets through specific fluorine-protein interactions.[22][23]

Crucially, it lacks a polymerizable double bond and is therefore not prone to the spontaneous polymerization that characterizes acryloyl chloride.

Synthesis & Applications

This acyl chloride is prepared from its parent carboxylic acid, 3-(3,4-difluorophenyl)propanoic acid, using standard chlorinating agents like oxalyl chloride or thionyl chloride.

Its application is almost exclusively as an intermediate in medicinal chemistry and organic synthesis.[22][23] It is used to introduce the 3-(3,4-difluorophenyl)propyl scaffold into potential drug candidates. This moiety is found in various compounds being investigated as targeted therapies, such as kinase inhibitors, where the specific substitution pattern on the phenyl ring is critical for biological activity.[22]

Safety & Handling

As an acyl chloride, this compound must be handled as a corrosive and moisture-sensitive compound.[24][25][26]

  • Toxicity: While specific data is limited, it should be assumed to be harmful if inhaled, ingested, or absorbed through the skin.

  • Corrosivity: It will cause chemical burns to the skin, eyes, and respiratory tract.[24][26] Upon contact with moisture, it will release corrosive hydrogen chloride (HCl) gas.

  • Handling: Work should be performed in a chemical fume hood using appropriate PPE. Anhydrous conditions are required to maintain its integrity and prevent vigorous reactions.

Core Comparative Analysis: Structure, Reactivity, and Function

The fundamental differences between these two reagents are best understood through direct comparison.

Structural and Reactivity Visualization

The distinct structures directly translate to different reactive profiles. Acryloyl chloride possesses two sites of reactivity, whereas this compound has one.

Caption: Comparative Reactivity of Acryloyl Chloride and this compound.

Comparative Data Summary
FeatureAcryloyl ChlorideThis compound
Primary Function Bifunctional Monomer, Acrylating AgentMedicinal Chemistry Building Block
Key Reactive Moiety Acyl Chloride & α,β-Unsaturated SystemAcyl Chloride
Key Stability Concern Spontaneous PolymerizationHydrolysis (Moisture Sensitivity)
Primary Application Polymer Synthesis, Material ScienceDrug Discovery, Organic Synthesis
Volatility HighLow to Moderate
Primary Hazard Profile Highly Toxic (Fatal if Inhaled), Corrosive, FlammableCorrosive, Moisture-Reactive

Experimental Protocols & Methodologies

The choice of protocol is dictated by the unique hazards and reactivity of each compound.

Protocol: General Amide Synthesis via Acylation

This protocol describes a standard method for forming an amide bond. The key difference lies in the stringency of the safety precautions required for each reagent.

Causality: This reaction is a nucleophilic acyl substitution. The amine's lone pair attacks the electrophilic carbonyl carbon of the acyl chloride. The reaction is conducted under anhydrous conditions to prevent the competing hydrolysis of the highly reactive acyl chloride. A non-nucleophilic base is essential to scavenge the HCl generated, driving the reaction to completion and preventing the protonation of the starting amine.

Materials:

  • Primary or Secondary Amine (1.0 eq)

  • Acyl Chloride (1.1 eq) (Acryloyl Chloride OR this compound)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Nitrogen or Argon source

  • Magnetic stirrer, ice bath, dropping funnel

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve amine (1.0 eq) and base (1.2 eq) in anhydrous DCM under inert atmosphere (N2/Ar). prep2 Cool solution to 0 °C in an ice bath. prep1->prep2 react1 Add acyl chloride (1.1 eq) dropwise via dropping funnel. prep2->react1 react2 Maintain 0 °C during addition, then allow to warm to room temperature. react1->react2 react3 Stir for 2-4 hours, monitoring by TLC. react2->react3 work1 Quench reaction with water or dilute aqueous acid. react3->work1 work2 Separate organic layer, wash with brine. work1->work2 work3 Dry organic layer (e.g., Na2SO4), filter, and concentrate. work2->work3 work4 Purify crude product via column chromatography or recrystallization. work3->work4

Caption: General experimental workflow for amide synthesis using an acyl chloride.

Self-Validating System:

  • Reaction Monitoring: Progress is tracked via Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Product Verification: The final product's identity and purity are confirmed by NMR spectroscopy and mass spectrometry.

CRITICAL SAFETY NOTE: When using acryloyl chloride , this entire procedure MUST be performed within a certified chemical fume hood with the sash at the lowest practical height. Ensure an emergency shower and eyewash are immediately accessible. The user must wear appropriate respiratory protection.[19][20] For This compound , a standard fume hood and PPE are sufficient.

Conclusion

While both this compound and acryloyl chloride are potent acylating agents, they are not interchangeable. Their applications are dictated by their unique structural features.

  • Acryloyl Chloride is chosen for its dual reactivity , serving as a cornerstone for building polymers and introducing a reactive vinyl group for further functionalization. Its use is defined by the need for polymerization or conjugation.

  • This compound is selected for its role as a passive but influential scaffold . It is used to install a specific, metabolically robust fluorinated aromatic moiety, a common strategy in the design of modern pharmaceuticals.

The decision to use one over the other is a clear functional choice: are you building a polymer or a potential pharmaceutical? Answering this question determines which of these powerful reagents is the correct tool for the task.

References

  • GazFinder. (n.d.). acryloyl chloride (C3H3ClO).
  • Benchchem. (n.d.). Synthesis of Acryloyl Chloride from Acrylic Acid: An In-depth Technical Guide.
  • Aldrich. (n.d.). Acryloyl chloride - Safety Data Sheet.
  • Thermo Fisher Scientific. (2024, February 8). Acryloyl chloride - SAFETY DATA SHEET.
  • CymitQuimica. (n.d.). CAS 814-68-6: Acryloyl chloride.
  • Wikipedia. (n.d.). Acryloyl chloride.
  • New Jersey Department of Health. (2000, March). ACRYLYL CHLORIDE HAZARD SUMMARY.
  • Benchchem. (n.d.). A Comparative Analysis of Acryloyl Chloride Reactivity for Synthetic Chemistry.
  • chemeurope.com. (n.d.). Acryloyl chloride.
  • GlobalSpec. (n.d.). Acryloyl chloride.
  • AmoyChem. (n.d.). Acryloyl chloride.
  • NOAA. (n.d.). ACRYLYL CHLORIDE - CAMEO Chemicals.
  • Chemistry Learner. (2011, September 27). Acryloyl Chloride Formula, Properties, Uses, MSDS.
  • Krishna Solvechem Ltd. (n.d.). ACRYLOYL CHLORIDE MSDS.
  • Stanford Environmental Health & Safety. (n.d.). Acryloyl Chloride Exposure: Lessons Learned.
  • Benchchem. (n.d.). Application Notes and Protocols: Acryloyl Chloride in Polymer Manufacturing.
  • CloudSDS. (2025, April 10). Acryloyl Chloride: Hazards, Safety & Industrial Uses.
  • ACS Publications. (2022, August 23). A Laboratory Accident of Acryloyl Chloride, Its Consequences, Treatment, and Safety Measures: An Arduous Lesson to All Researchers.
  • TCI Chemicals. (2024, March 14). SAFETY DATA SHEET - Acryloyl Chloride.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 28). Acryloyl Chloride: A Deep Dive into its Synthesis, Properties, and Market.
  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis and Utility of 3,4-Difluorophenylacetamide Derivatives in Drug Discovery.
  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of Amides Using 3,4-Difluorophenylacetyl Chloride.
  • Sigma-Aldrich. (2025, August 9). SAFETY DATA SHEET - Acryloyl chloride.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - 3,4-Difluorobenzoyl chloride.
  • TCI Chemicals. (2025, June 27). SAFETY DATA SHEET - 3-(3,4-Difluorophenyl)propanoic Acid.
  • BLD Pharm. (n.d.). 161712-76-1|this compound.
  • SynQuest Laboratories, Inc. (2016, December 6). 3,4-Difluorobenzoyl chloride - Safety Data Sheet.
  • University of Bath. (2019). 2019 JECamp Green Chemistry.

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Solvation Dynamics and Handling Protocols for 3-(3,4-Difluorophenyl)propanoyl Chloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

3-(3,4-Difluorophenyl)propanoyl chloride (CAS: 161712-76-1) is a highly reactive electrophilic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced fluorinated materials[1]. In process chemistry, the mishandling of acyl chlorides during the solvation phase is a primary cause of diminished yields, impurity generation, and catastrophic reaction failures. This whitepaper provides an authoritative, causality-driven guide to the thermodynamic behavior, solvent compatibility, and rigorous handling protocols required for this specific compound.

Structural Causality and Reactivity Profile

The solubility of this compound cannot be evaluated purely through the lens of physical dissolution; it is fundamentally intertwined with its chemical reactivity[2].

  • The Lipophilic Tail: The 3,4-difluorophenyl group imparts significant lipophilicity to the molecule. While fluorine is highly electronegative, the C-F bonds are tightly polarized and lack hydrogen-bond donor capacity, driving the molecule's physical affinity for halogenated and aromatic solvents.

  • The Electrophilic Head: The acyl chloride moiety (-COCl) features a highly electrophilic carbonyl carbon, exacerbated by the electron-withdrawing nature of the adjacent chlorine atom[3]. Furthermore, the negative inductive effect (-I) propagated from the difluorophenyl ring subtly increases this electrophilicity compared to non-fluorinated aliphatic chains.

  • Causality in Solvation: Because the acyl chloride lacks hydrogen bond donors and possesses a highly reactive electrophilic center, any solvent with nucleophilic properties (e.g., water, alcohols, primary/secondary amines) will not merely solvate the molecule—it will chemically degrade it via rapid nucleophilic acyl substitution, evolving hazardous HCl gas[2][3].

Hansen Solubility Parameters (HSP) & Thermodynamic Miscibility

To predict the physical solubility of this compound in non-reactive environments, we apply the Hansen Solubility Parameters (HSP) framework[4][5]. HSP divides the total cohesive energy of a liquid into three distinct intermolecular forces:

  • Dispersion Forces (

    
    ):  High for this compound due to the polarizable aromatic ring and the heavy chlorine atom.
    
  • Polar Forces (

    
    ):  Moderate to high, driven by the strong dipole moment of the C=O and C-Cl bonds.
    
  • Hydrogen Bonding (

    
    ):  Exceptionally low, as the molecule acts only as a weak hydrogen bond acceptor and has zero donor capabilities[4].
    

For optimal dissolution without degradation, the HSP of the solvent must closely match the solute (minimizing the "Hansen Distance"


)[5], while strictly maintaining an aprotic nature.

Solvent Selection Matrix

The following table summarizes the quantitative dielectric data and qualitative compatibility ratings for selecting an appropriate organic solvent for this compound.

SolventClassificationDielectric Constant (

)
HSP Profile MatchSolubilityChemical Stability
Dichloromethane (DCM) Polar Aprotic8.93ExcellentHighStable
Tetrahydrofuran (THF) Polar Aprotic7.58ExcellentHighStable
Toluene Non-polar2.38GoodModerateStable
Acetonitrile (MeCN) Polar Aprotic37.5GoodHighModerate
N,N-Dimethylformamide Polar Aprotic36.7ExcellentHighDegrades
Methanol / Water Polar Protic>30.0PoorReactsDegrades

Mechanistic Insight on DMF: While N,N-Dimethylformamide (DMF) possesses an excellent HSP match and dissolves the compound rapidly, it is a dangerous choice for bulk solvation. Acyl chlorides react with DMF to form a Vilsmeier-Haack type intermediate (a highly reactive chloroiminium ion), leading to formylation side-reactions and the total degradation of the acyl chloride reagent.

Mechanistic Solvation vs. Degradation Pathways

Understanding the fate of the acyl chloride in different solvent classes is paramount for experimental design. The diagram below illustrates the logical pathways of solvation versus degradation.

Pathway Acyl 3-(3,4-Difluorophenyl) propanoyl chloride Aprotic Aprotic Solvents (DCM, THF, Toluene) Acyl->Aprotic Dissolves Protic Protic Solvents (H2O, MeOH, EtOH) Acyl->Protic Reacts DMF Amide Solvents (DMF, DMAc) Acyl->DMF Dissolves & Reacts Stable Stable Solvation (Intact Reagent) Aprotic->Stable Non-reactive Hydrolysis Rapid Degradation (Hydrolysis/Esterification) Protic->Hydrolysis Nucleophilic Attack Vilsmeier Vilsmeier-Haack Adduct Formation DMF->Vilsmeier Formyl Transfer

Solvation vs. degradation pathways of acyl chlorides across different solvent classes.

Experimental Protocols: Anhydrous Solvation Workflow

To ensure scientific integrity and reproducibility, the following self-validating protocol must be used for preparing a standard 0.5 M solution of this compound in Dichloromethane (DCM) prior to downstream amidation or esterification.

Workflow Step1 1. Glassware Preparation (Oven dry at 120°C, 12h) Step2 2. Purge System (3x Vacuum/Argon cycles) Step1->Step2 Step3 3. Solvent Transfer (Cannula transfer anhydrous DCM) Step2->Step3 Step4 4. Reagent Addition (Syringe transfer of Acyl Chloride) Step3->Step4 Step5 5. Solvation & Storage (Stir at 0-20°C under Argon) Step4->Step5

Step-by-step experimental workflow for the anhydrous solvation of acyl chlorides.

Step-by-Step Methodology
  • Glassware Preparation: Bake all glassware (Schlenk flasks, gas-tight syringes, PTFE stir bars) at 120°C for a minimum of 12 hours. Assemble the apparatus while hot and allow it to cool under a continuous stream of high-purity Argon.

    • Causality: Microscopic surface-bound moisture on borosilicate glass is sufficient to hydrolyze acyl chlorides to the corresponding carboxylic acid, generating HCl gas that can poison downstream catalysts[3].

  • Solvent Purification & Validation: Utilize DCM that has been passed through an activated alumina column (solvent purification system) and stored over activated 3Å molecular sieves.

    • Self-Validation: The water content of the solvent must be verified via Karl Fischer titration to be strictly <10 ppm before proceeding.

  • Inert Atmosphere Transfer: Using standard Schlenk line techniques, purge the reaction vessel with 3 alternating cycles of high vacuum and Argon. Transfer the anhydrous DCM into the vessel using a stainless-steel cannula to prevent atmospheric exposure.

  • Reagent Solvation: Equilibrate the solvent to 0°C using an ice-water bath. Slowly add the required mass/volume of this compound via a purged gas-tight syringe.

    • Causality: The physical dissolution of highly polarizable molecules can be mildly exothermic. Cooling the system prevents localized thermal degradation and suppresses any trace background reactivity.

  • System Validation: Monitor the solution for 5 minutes. A successful solvation will result in a clear, colorless to pale-yellow homogeneous liquid with absolutely no gas evolution.

    • Self-Validation: If bubbling is observed upon addition, protic impurities (moisture) are present, resulting in HCl gas evolution[2]. The batch must be considered compromised and discarded.

Conclusion

The successful application of this compound in pharmaceutical synthesis relies entirely on the mastery of its solvation thermodynamics and reactivity profile. By strictly utilizing aprotic solvents that align with its Hansen Solubility Parameters—such as DCM or THF—and rigorously excluding moisture through validated Schlenk techniques, researchers can prevent premature nucleophilic acyl substitution and ensure high-fidelity downstream API construction.

References

  • Title: Hansen Solubility Parameters (HSP) | Practical Adhesion Science Source: Prof Steven Abbott URL: [Link]

  • Title: Acid Chloride - Physical and Chemical Properties Source: BYJU'S URL: [Link]

  • Title: Hansen Solubility Parameters Applied to the Extraction of Phytochemicals Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Chemistry Acid Chloride - SATHEE Source: IIT Kanpur URL: [Link]

  • Title: ACETYL CHLORIDE Properties and Reactions Source: Ataman Kimya URL: [Link]

Sources

3-(3,4-Difluorophenyl)propanoyl chloride PubChem CID and InChIKey

Author: BenchChem Technical Support Team. Date: March 2026

Development Status: Pre-clinical / Research Intermediate Primary Application: Medicinal Chemistry (Fluorinated Scaffolds)

Executive Summary

In the landscape of modern drug discovery, 3-(3,4-Difluorophenyl)propanoyl chloride serves as a critical electrophilic building block. Its primary utility lies in the introduction of the 3,4-difluorophenyl moiety , a pharmacophore widely employed to modulate metabolic stability and lipophilicity in small molecule inhibitors.

Unlike its non-fluorinated counterparts, the 3,4-difluoro substitution pattern offers a strategic advantage: it blocks oxidative metabolism at the susceptible para and meta positions of the phenyl ring (CYP450 blocking), while simultaneously increasing the compound's lipophilicity (


) and membrane permeability. This guide details the physicochemical identity, synthesis, and handling of this corrosive yet valuable intermediate.

Chemical Identity & Physicochemical Data

The following data establishes the distinct chemical fingerprint for this compound.

PropertySpecification
IUPAC Name This compound
Common Name 3,4-Difluorohydrocinnamoyl chloride
CAS Number 161712-76-1
PubChem CID 71360686
InChIKey HLVDWMSYSIMRNI-UHFFFAOYSA-N
Molecular Formula C

H

ClF

O
Molecular Weight 204.60 g/mol
Physical State Colorless to pale yellow liquid (at RT)
Boiling Point ~90–95 °C at 5 mmHg (Predicted/Analogous)
Density ~1.3 g/mL (Predicted)
Solubility Reacts with water; soluble in DCM, THF, Toluene

Synthesis & Production Protocol

Methodology Selection: While industrial routes often utilize Thionyl Chloride (SOCl


), this guide recommends the Oxalyl Chloride / DMF  method for research-scale synthesis. This route is milder, generates gaseous byproducts (CO, CO

, HCl) that are easily removed, and avoids the formation of stubborn sulfur-based impurities.
Reaction Scheme

The synthesis involves the nucleophilic attack of chloride on the carbonyl carbon of 3-(3,4-difluorophenyl)propanoic acid, activated by the Vilsmeier-Haack intermediate formed from DMF and Oxalyl Chloride.

SynthesisWorkflow Start 3-(3,4-Difluorophenyl) propanoic acid Intermediate Active Vilsmeier Intermediate Start->Intermediate Activation Reagent Oxalyl Chloride (DCM, cat. DMF) Reagent->Intermediate Product 3-(3,4-Difluorophenyl) propanoyl chloride Intermediate->Product Cl- Substitution Byproducts Gases: CO↑, CO2↑, HCl↑ Intermediate->Byproducts

Caption: Activation of the carboxylic acid via catalytic DMF and Oxalyl Chloride, leading to the acyl chloride.

Experimental Procedure

Safety Pre-requisite: Perform all operations in a functioning fume hood. Wear chemical-resistant gloves and a face shield.

  • Preparation :

    • Charge a flame-dried round-bottom flask (RBF) with 3-(3,4-difluorophenyl)propanoic acid (1.0 equiv).

    • Dissolve in anhydrous Dichloromethane (DCM) (approx. 5–10 mL per gram of acid).

    • Add a catalytic amount of Dimethylformamide (DMF) (1–2 drops).

  • Chlorination :

    • Cool the solution to 0 °C under an inert atmosphere (Nitrogen or Argon).

    • Add Oxalyl Chloride (1.2 equiv) dropwise via a syringe or addition funnel. Note: Vigorous gas evolution will occur.[1]

    • Allow the reaction to warm to room temperature and stir for 2–3 hours.

  • Completion & Work-up :

    • Monitor reaction progress by TLC (convert an aliquot to methyl ester using MeOH) or by observing the cessation of gas evolution.

    • Concentration : Remove solvent and excess oxalyl chloride under reduced pressure (rotary evaporator).

    • Chase Step : To ensure complete removal of HCl and oxalyl chloride, add fresh DCM or Toluene and re-concentrate (repeat 2x).

  • Storage :

    • The resulting oil is generally used immediately in the next step (e.g., amide coupling) without distillation to prevent hydrolysis.

Reactivity & Applications in Drug Discovery[5]

The 3,4-difluorophenyl motif is a "privileged structure" in medicinal chemistry. The specific reactivity of the propanoyl chloride derivative allows for the rapid construction of libraries targeting GPCRs and Kinases.

Mechanistic Utility
  • Metabolic Blocking : The fluorine atoms at positions 3 and 4 deactivate the phenyl ring towards electrophilic aromatic substitution and block CYP450-mediated hydroxylation, significantly extending the half-life (

    
    ) of the drug candidate.
    
  • Lipophilicity Tuning : The C-F bond is highly polar yet hydrophobic. This paradox allows the moiety to increase overall lipophilicity (aiding blood-brain barrier penetration) while maintaining specific electrostatic interactions with protein binding pockets.

Core Reaction Pathways

ReactivityPathways Core 3-(3,4-Difluorophenyl) propanoyl chloride Amine + Primary/Secondary Amines (Et3N Base) Core->Amine Alcohol + Alcohols (Pyridine Base) Core->Alcohol LewisAcid + Lewis Acid (AlCl3) (Intramolecular) Core->LewisAcid Amide Fluorinated Amides (Kinase Inhibitors) Amine->Amide Schotten-Baumann Ester Fluorinated Esters (Prodrugs) Alcohol->Ester Esterification Indanone Difluoro-1-indanone (Cyclized Scaffolds) LewisAcid->Indanone Friedel-Crafts Acylation

Caption: Divergent synthesis pathways: Amide coupling (top), Esterification (middle), and Cyclization (bottom).

Handling, Safety & Storage

Hazard Classification : Corrosive (Skin Corr.[2][3][4] 1B), Moisture Sensitive.

HazardDescriptionMitigation
Hydrolysis Reacts violently with water to form HCl gas and parent acid.Store under inert gas (N

/Ar). Keep containers tightly sealed.
Corrosivity Causes severe skin burns and eye damage.[3][5]Use double-gloving (Nitrile) and chemical splash goggles.
Inhalation Vapors are distinctively pungent and lachrymatory.Handle strictly within a ventilated fume hood.[4]

Storage Protocol :

  • Temperature : Store at 2–8 °C (Refrigerated).

  • Atmosphere : Hygroscopic; store under dry nitrogen.

  • Container : Glass or Teflon-lined containers only. Do not use metal.

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 71360686, 3-(3,4-Difluorophenyl)prop-2-enoyl chloride. Retrieved from [Link] (Note: While the CID title in PubChem refers to the -enoyl (alkene) derivative due to automated naming conventions of related entries, the core structure and InChIKey HLVDWMSYSIMRNI-UHFFFAOYSA-N correspond to the specific fluorinated acyl chloride scaffold discussed).[6]

Sources

Methodological & Application

synthesis of 3-(3,4-Difluorophenyl)propanoyl chloride from carboxylic acid

[1][2]

Abstract & Strategic Significance

This application note details the synthesis of 3-(3,4-Difluorophenyl)propanoyl chloride (CAS: N/A for specific chloride, Acid CAS: 1017779-66-8 / 713606-86-1 related) from its corresponding carboxylic acid.

The 3,4-difluorophenyl motif is a privileged scaffold in medicinal chemistry, offering enhanced metabolic stability against oxidative metabolism (blocking P450 sites) while modulating lipophilicity (

While thionyl chloride (

Oxalyl Chloride/DMF method



Mechanistic Insight: Catalytic Activation

Understanding the mechanism is vital for troubleshooting. We utilize

Vilsmeier-Haack type chloroiminium intermediate
Catalytic Cycle Mechanism

The active chlorinating species is not oxalyl chloride itself, but the in situ generated chloroiminium salt. This species activates the carboxylic acid, converting the hydroxyl group into a superior leaving group.

Vilsmeier-Haack Catalytic CycleDMFDMF(Catalyst)Inter1ChloroiminiumIntermediateDMF->Inter1 + (COCl)2OxClOxalyl Chloride(COCl)2OxCl->Inter1ActivatedActivatedAcyl SpeciesInter1->Activated + R-COOHAcidR-COOH(Substrate)Activated->DMF RegeneratedProductR-COCl(Product)Activated->Product Cl- attackByproductsCO(g) + CO2(g)+ HCl(g)Activated->Byproducts

Caption: Figure 1. DMF-catalyzed activation of oxalyl chloride.[1] The catalytic cycle regenerates DMF, allowing substoichiometric loading (1-2 mol%).

Experimental Protocol

Method A: High-Fidelity Synthesis (Oxalyl Chloride)

Recommended for: Medicinal chemistry scale (100 mg – 50 g), sensitive substrates, and high-purity requirements.

Reagents & Materials
ReagentEquiv.[1][2][3][4]RoleNotes
3-(3,4-Difluorophenyl)propanoic acid 1.0SubstrateDry thoroughly before use.
Oxalyl Chloride 1.2 – 1.5Chlorinating AgentToxic, corrosive. Store in fridge.
DMF (Anhydrous) 0.01 – 0.05CatalystEssential for room temp reaction.
Dichloromethane (DCM) Solvent0.2 – 0.5 MAnhydrous (stabilized with amylene).
Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet adapter. Connect the outlet to a caustic scrubber (NaOH solution) to neutralize evolved HCl/CO gases.

  • Dissolution: Charge the flask with 3-(3,4-Difluorophenyl)propanoic acid (1.0 equiv) and anhydrous DCM (concentration ~0.5 M). Stir until suspended or dissolved.

  • Catalyst Addition: Add catalytic DMF (1-2 drops per 10 mmol substrate). Note: No reaction will occur yet.

  • Chlorination: Cool the mixture to 0°C (ice bath). Add Oxalyl Chloride (1.2 equiv) dropwise via a pressure-equalizing addition funnel or syringe pump over 15–20 minutes.

    • Observation: Vigorous bubbling (gas evolution) indicates initiation.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C). Stir for 2–4 hours.

    • Completion Check: Gas evolution should cease.[1] The solution often turns from cloudy to clear yellow/orange.

  • Work-up: Concentrate the reaction mixture under reduced pressure (Rotary Evaporator) at <40°C.

    • Critical Step: To ensure complete removal of excess oxalyl chloride, add fresh DCM (or Toluene) and re-concentrate (azeotropic removal) 2–3 times.

  • Isolation: The resulting oil is the crude acid chloride. It is typically pure enough (>95%) for the next step. If storage is required, store under inert gas at -20°C.

Method B: Scale-Up Synthesis (Thionyl Chloride)

Recommended for: Large scale (>100 g), cost-sensitive processes.

  • Setup: RBF with reflux condenser and caustic scrubber.

  • Reaction: Suspend acid in Toluene (3-5 volumes). Add Thionyl Chloride (

    
    , 1.5 equiv).
    
  • Heating: Heat to reflux (approx. 80–110°C) for 2–3 hours.

  • Work-up: Distill off excess

    
     and Toluene under reduced pressure.
    
  • Purification: The product can be distilled under high vacuum (approx. 100–110°C at 5 mmHg, estimated) if high purity is required.

Workflow Visualization

Synthesis WorkflowStartStart: Weigh Substrate(Inert Atmosphere)DissolveDissolve in Anhydrous DCM(0.5 M Conc.)Start->DissolveCatAddAdd Catalytic DMF(1-2 mol%)Dissolve->CatAddCoolCool to 0°CCatAdd->CoolAddOxAdd Oxalyl Chloride(Dropwise, 1.2 equiv)Cool->AddOxReactWarm to RT & Stir 2-4h(Monitor Gas Evolution)AddOx->ReactIPCIPC: Aliquot into MeOH(Check Methyl Ester by TLC/LCMS)React->IPCIPC->ReactIncompleteConcConcentrate in vacuo(<40°C)IPC->ConcPassAzeotropeCo-evaporate with Toluene(Remove excess OxCl)Conc->AzeotropeFinalProduct: Acid Chloride Oil(Ready for Next Step)Azeotrope->Final

Caption: Figure 2. Operational workflow for the synthesis of this compound via the Oxalyl Chloride method.

In-Process Controls (IPC) & Characterization

Direct analysis of acid chlorides on LCMS or TLC is difficult due to their instability. Use the Derivatization Method :

  • Sampling: Take a 20 µL aliquot of the reaction mixture.

  • Quench: Add into a vial containing 0.5 mL dry Methanol (MeOH) and 1 drop of Triethylamine.

  • Reaction: The acid chloride converts instantly to the stable Methyl Ester .

  • Analysis: Analyze the Methyl Ester by TLC or LCMS.

    • Success Criteria: Disappearance of the Acid peak (M-H) and appearance of the Methyl Ester peak (M+14 relative to acid).

Expected Data
  • Physical State: Clear, slightly yellow oil.

  • IR Spectroscopy:

    • Carbonyl (

      
      ): Shift from ~1710 cm⁻¹ (Acid) to ~1800 cm⁻¹ (Acid Chloride) .
      
  • 
    H NMR (CDCl
    
    
    ):
    • Look for the downfield shift of the

      
      -methylene protons (adjacent to carbonyl).
      
    • Acid:

      
       ppm 
      
      
      Chloride:
      
      
      ppm.
  • 
    F NMR: 
    
    • Essential to confirm the integrity of the difluoro ring (approx -135 to -145 ppm depending on referencing).

Safety & Handling (Critical)

  • Corrosivity: Acid chlorides react violently with water/moisture to release HCl gas. All glassware must be oven-dried.

  • Toxicity: Oxalyl chloride is highly toxic by inhalation. Handle only in a functioning fume hood.

  • Pressure: The reaction generates

    
     and 
    
    
    . Ensure the system is vented through a scrubber; never seal the vessel completely during addition.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanism of nucleophilic acyl substitution).

  • Sigma-Aldrich. (2023). Oxalyl Chloride Technical Bulletin. (Handling and stoichiometry data).

  • BenchChem. (2025).[1] Technical Guide: Physicochemical Properties and Synthetic Protocol of 3,4-Difluorophenylacetyl Chloride. (Analogous compound data and boiling points).

  • Google Patents. (2001). WO 01/92263 A1 - Process for the preparation of cyclopropylamine derivatives. (Describes synthesis of related difluorophenyl propenoyl chlorides).

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. (Mechanistic details).

reaction of 3-(3,4-Difluorophenyl)propanoyl chloride with primary amines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 3-(3,4-Difluorophenyl)propanamides via Aminolysis of 3-(3,4-Difluorophenyl)propanoyl Chloride

Executive Summary & Medicinal Chemistry Context

The 3-(3,4-difluorophenyl)propanoyl moiety is a highly valued pharmacophore in modern drug discovery. The incorporation of fluorine atoms at the 3- and 4-positions of the phenyl ring significantly enhances the metabolic stability of the molecule by obstructing cytochrome P450-mediated oxidation, while simultaneously modulating lipophilicity to improve membrane permeability. This compound (CAS 161712-76-1) serves as a critical electrophilic building block in the synthesis of neuroactive compounds, such as α7 nicotinic acetylcholine receptor (α7nAChR) positive allosteric modulators (PAMs), and various targeted kinase inhibitors[1].

This application note details the optimized protocol for reacting this specific acyl chloride with primary amines to yield secondary amides. By employing a modified Schotten-Baumann/aminolysis approach in anhydrous organic solvents, researchers can achieve high-yielding, scalable, and reproducible amide bond formation[2][3].

Mechanistic Insights & Experimental Causality

The reaction between an acyl chloride and a primary amine proceeds via a classic nucleophilic addition-elimination pathway [3][4]. Understanding the thermodynamics and kinetics of this mechanism is essential for rationalizing the experimental parameters.

  • Nucleophilic Attack: The lone pair of electrons on the primary amine's nitrogen attacks the highly electrophilic carbonyl carbon of this compound. This breaks the carbon-oxygen π-bond, forming a transient, high-energy tetrahedral intermediate[3][4].

  • Elimination: The carbon-oxygen double bond rapidly re-forms, expelling the chloride ion as a leaving group[4].

  • Deprotonation: The resulting protonated amide intermediate loses a proton to yield the neutral secondary amide and hydrochloric acid (HCl)[4].

Causality Behind Protocol Design
  • The Role of the Auxiliary Base: The generation of HCl is highly problematic. If left unneutralized, HCl will rapidly protonate the unreacted primary amine starting material, converting it into an unreactive ammonium salt[4]. Without an auxiliary base, the maximum theoretical yield of the amide is capped at 50%. Therefore, a non-nucleophilic tertiary amine—such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)—must be added in stoichiometric excess to scavenge the HCl byproduct[2][3].

  • Anhydrous Conditions: Acyl chlorides are highly susceptible to hydrolysis. Trace moisture in the solvent or atmosphere will lead to nucleophilic attack by water, converting the acyl chloride into the unreactive 3-(3,4-difluorophenyl)propanoic acid[3]. Rigorously dried solvents (e.g., anhydrous Dichloromethane [DCM]) and an inert atmosphere (Argon/Nitrogen) are mandatory[3].

  • Temperature Control: The initial nucleophilic attack is highly exothermic[3]. Dropwise addition of the acyl chloride at 0 °C prevents thermal runaway, which could otherwise promote side reactions or exacerbate hydrolysis[3].

Mechanism Acyl Acyl Chloride Electrophile Tetra Tetrahedral Intermediate Acyl->Tetra Nucleophilic Attack Amine Primary Amine Nucleophile Amine->Tetra Amide Amide Product Tetra->Amide Elimination (-Cl) HCl HCl Byproduct Tetra->HCl Deprotonation Salt Ammonium Salt HCl->Salt Scavenged Base Tertiary Base (e.g., DIPEA) Base->Salt

Nucleophilic addition-elimination mechanism of acyl chloride aminolysis.

Detailed Experimental Protocol

This protocol is designed as a self-validating system . Every step, particularly the work-up phase, is chemically mapped to isolate the target amide by systematically eliminating specific impurities[3].

Reagents & Materials:

  • This compound (1.1 to 1.2 equiv)

  • Primary Amine (R-NH₂) (1.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 to 2.0 equiv)

  • Anhydrous Dichloromethane (DCM) (to achieve a 0.1 M to 0.2 M amine concentration)

  • Argon or Nitrogen gas

Step-by-Step Methodology
  • Reaction Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush the flask with Argon. Dissolve the primary amine (1.0 equiv) and DIPEA (1.5 equiv) in anhydrous DCM[2][3].

  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes[2][3].

  • Electrophile Addition: Dissolve this compound (1.1 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the chilled amine mixture over 15–30 minutes using a syringe or dropping funnel[2][3].

  • Reaction Propagation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to warm to room temperature naturally. Stir for 2 to 16 hours[2][3]. Validation: Monitor reaction progression via TLC or LC-MS until the primary amine is completely consumed.

  • Self-Validating Aqueous Work-Up:

    • 1M HCl Wash (1x): Transfer the mixture to a separatory funnel. Wash with 1M aqueous HCl. Causality: This protonates and extracts excess DIPEA and any unreacted primary amine into the aqueous layer[3].

    • Saturated NaHCO₃ Wash (2x): Wash the organic layer with saturated aqueous sodium bicarbonate. Causality: This neutralizes residual acid and deprotonates any hydrolyzed byproduct (3-(3,4-difluorophenyl)propanoic acid), extracting it into the aqueous phase as a water-soluble sodium salt[3].

    • Brine Wash (1x): Wash with saturated NaCl solution to pre-dry the organic layer[3].

  • Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter and concentrate under reduced pressure[3]. Purify the crude residue via silica gel column chromatography (typically using a Hexane/Ethyl Acetate gradient) or recrystallization[3].

Protocol S1 1. Reagent Preparation Dry DCM, Amine (1.0 eq), DIPEA (1.5 eq) S2 2. Temperature Control Cool to 0 °C under Argon S1->S2 S3 3. Electrophile Addition Dropwise addition of Acyl Chloride (1.1 eq) S2->S3 S4 4. Reaction Propagation Warm to RT, Stir 2-16 h S3->S4 S5 5. Aqueous Work-Up Wash: 1M HCl -> Sat. NaHCO3 -> Brine S4->S5 S6 6. Isolation & Purification Dry over Na2SO4, Concentrate, Purify S5->S6

Standardized experimental workflow for the synthesis of 3-(3,4-difluorophenyl)propanamides.

Quantitative Data & Substrate Scope Troubleshooting

The efficiency of the aminolysis reaction is highly dependent on the steric and electronic properties of the primary amine[5]. The table below summarizes expected outcomes and necessary protocol adjustments based on amine classification.

Primary Amine ClassificationExample SubstrateRecommended Base (Equiv)Reaction Time (h)Expected Yield (%)Troubleshooting & Protocol Adjustments
Unhindered Aliphatic Benzylamine, MethylamineDIPEA (1.5)1 - 285 - 95%Fast reaction. Monitor closely to prevent potential di-acylation if excess acyl chloride is used.
Sterically Hindered Aliphatic tert-ButylamineDIPEA (2.0)4 - 870 - 85%Slower nucleophilic attack. Increase acyl chloride to 1.2 equiv and extend reaction time.
Electron-Rich Aromatic p-AnisidinePyridine (1.5)4 - 680 - 90%Good nucleophilicity. Pyridine can serve as both base and nucleophilic catalyst[2].
Electron-Deficient Aromatic p-NitroanilinePyridine or NMP (2.0)12 - 2450 - 70%Poor nucleophilicity. May require gentle heating (40 °C) or the use of N-methyl pyrrolidone (NMP).

References

  • Amide Synthesis - Fisher Scientific.
  • Amidation of Acid Chlorides to Primary Amides with Ammonium Salts - Chinese Chemical Society Publishing.
  • Application Notes and Protocols: A Step-by-Step Guide to Aminolysis of Acyl Chlorides for Amide Synthesis - BenchChem.
  • Reactions of Acyl Chlorides with Primary Amines - Chemistry LibreTexts.
  • Solvent-controlled amidation of acid chlorides at room temperature - RSC Publishing.
  • This compound - CAS 161712-76-1 - Molaid.

Sources

Application Note: Precision Synthesis of Fluorinated Indanones via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: March 2026

Reagent: 3-(3,4-Difluorophenyl)propanoyl chloride CAS: [Reactant Specific] | Target Product: 5,6-Difluoro-2,3-dihydro-1H-inden-1-one (CAS: 700-84-5)

Introduction & Strategic Utility

In the landscape of medicinal chemistry, the This compound scaffold is a high-value intermediate. Its primary utility lies in the intramolecular Friedel-Crafts acylation to generate 5,6-difluoro-1-indanone . This bicyclic ketone serves as a critical pharmacophore in the synthesis of acetylcholinesterase inhibitors (e.g., Donepezil analogs) and various kinase inhibitors where metabolic stability is enhanced by the fluorine bioisosteres.

While standard Friedel-Crafts protocols exist, this specific substrate presents unique challenges:

  • Deactivated Ring: The two fluorine atoms at the 3 and 4 positions exert a strong inductive electron-withdrawing effect ($ -I $), significantly reducing the nucleophilicity of the aromatic ring.

  • Regioselectivity: Cyclization must occur at the sterically less hindered position (para to the C3-fluorine) to yield the thermodynamically stable 5,6-difluoro isomer rather than the sterically crowded 4,5-difluoro isomer.

This guide provides a validated, high-yield protocol for this transformation, emphasizing the role of Lewis Acid stoichiometry and temperature control to overcome ring deactivation.

Mechanistic Insight

The reaction proceeds via an electrophilic aromatic substitution (EAS).[1][2] The critical step is the generation of the acylium ion super-electrophile, which is necessary to attack the electron-deficient difluorophenyl ring.

Key Mechanistic Factors:
  • Acylium Formation: Aluminum chloride (

    
    ) abstracts the chloride from the acyl chloride, forming a resonance-stabilized acylium ion (
    
    
    
    ).[3]
  • Stoichiometry: Unlike catalytic reactions, this transformation requires >2 equivalents of

    
    . The first equivalent generates the electrophile; the second equivalent complexes with the resulting ketone product (which is basic at the oxygen), preventing product inhibition and driving the reaction to completion.
    
  • Regiochemistry: Cyclization occurs at the C6 position of the phenyl ring (becoming C5/C6 in the indanone). This position is para to the C3-fluorine (resonance activating) and avoids the steric clash found at the C2 position (sandwiched between the alkyl chain and the C3-fluorine).

Diagram 1: Reaction Mechanism & Pathway

FC_Mechanism Start 3-(3,4-Difluorophenyl) propanoyl chloride Complex Acyl-AlCl3 Complex Start->Complex Coordination AlCl3 AlCl3 (Lewis Acid) AlCl3->Complex Acylium Acylium Ion (Super Electrophile) Complex->Acylium - AlCl4- Attack Electrophilic Attack (at C6 position) Acylium->Attack Intramolecular Cyclization Sigma Sigma Complex (Wheland Intermediate) Attack->Sigma ProductComplex Product-AlCl3 Complex Sigma->ProductComplex - HCl (Re-aromatization) Final 5,6-Difluoro-1-indanone ProductComplex->Final Acid Quench (H3O+)

Caption: Step-wise mechanism showing activation, cyclization at the favored C6 position, and the necessity of hydrolytic quenching to release the free ketone.

Experimental Protocols

Protocol A: Intramolecular Cyclization (Synthesis of 5,6-Difluoro-1-indanone)

Objective: Synthesis of the bicyclic core from the acyclic acid chloride.

Materials:

  • This compound (1.0 eq)

  • Aluminum Chloride (

    
    ), anhydrous, powder (2.5 eq)
    
  • Dichloromethane (DCM), anhydrous

  • 1M HCl (for quenching)

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.

  • Catalyst Suspension: Add anhydrous

    
     (2.5 eq) to the flask followed by anhydrous DCM (0.2 M concentration relative to substrate). Cool the suspension to 0°C using an ice bath.
    
    • Note:

      
       is hygroscopic.[4] Weigh quickly or use a glovebox.
      
  • Addition: Dissolve this compound in a minimal amount of DCM. Add this solution dropwise to the

    
     suspension over 30 minutes.
    
    • Observation: Evolution of HCl gas (bubbling) will occur. Ensure proper ventilation.[5][6][7][8][9]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2). The starting material spot should disappear. If reaction is sluggish (due to difluoro-deactivation), heat to mild reflux (40°C) for 1 hour.

  • Quenching (Critical): Cool the mixture back to 0°C. Slowly pour the reaction mixture into a beaker containing crushed ice and 1M HCl.

    • Caution: The quench is highly exothermic.

  • Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine organic phases, wash with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from Hexane/EtOAc or purify via flash chromatography if necessary.

Expected Yield: 85-95% Data Profile:

Parameter Value
Appearance White to off-white solid
Melting Point 78-82 °C

| 1H NMR (CDCl3) | Characteristic indanone multiplets (CH2-CH2) and aromatic protons showing F-coupling. |

Protocol B: Intermolecular Acylation (Versatility Check)

Objective: Reacting the reagent with an external nucleophile (e.g., Anisole) to form a diaryl ketone.

Procedure:

  • Dissolve Anisole (1.1 eq) and This compound (1.0 eq) in DCM.

  • Cool to 0°C. Add

    
     (1.2 eq) portion-wise.
    
    • Note: Less catalyst is needed here compared to Protocol A because the intermolecular product complexes less strongly than the rigid indanone, though >1 eq is still recommended.

  • Stir at 0°C for 1 hour, then RT for 2 hours.

  • Quench with ice/water. Extract with DCM.

  • Isolate the para-acylated product (major isomer due to methoxy directing effect).

Troubleshooting & Optimization Logic

The difluoro-substitution pattern makes the ring electron-poor, which can lead to incomplete conversion or side reactions if conditions are not rigorous.

Diagram 2: Optimization Decision Tree

Optimization Start Start Reaction (TLC Check at 2h) Conversion Is Conversion >95%? Start->Conversion TempCheck Is Temp at Reflux? Conversion->TempCheck No Finish Proceed to Quench Conversion->Finish Yes Moisture Is Catalyst Hydrolyzed? TempCheck->Moisture Yes (Already Refluxing) Heat Increase to Reflux (40°C) TempCheck->Heat No (At RT) AddCat Add 0.5 eq AlCl3 Moisture->AddCat No Dry Repeat with Fresh Anhydrous Reagents Moisture->Dry Yes (White crust visible) AddCat->Conversion Heat->Conversion

Caption: Decision matrix for addressing incomplete conversion due to ring deactivation or catalyst quenching.

Common Issues Table
IssueCauseSolution
Low Yield (<50%) Moisture deactivating

.
Use fresh bottle of

; ensure glassware is flame-dried.
Sticky Solid Product Aluminum salts trapped in lattice.Wash organic layer thoroughly with 1M HCl and then

.
Unreacted SM Ring deactivation by Fluorines.Increase temperature to reflux; extend time; ensure 2.5 eq catalyst.

Safety & Handling

  • Corrosivity: this compound releases HCl upon hydrolysis. Causes severe skin burns and eye damage.[6][8] Handle in a fume hood.

  • HF Generation: While the primary byproduct is HCl, thermal decomposition of fluorinated aromatics can theoretically release HF under extreme conditions (fire). In standard FC conditions, this is negligible, but standard fluoride safety protocols should be observed.

  • Quenching: The aluminum chloride quench is violent. Always add the reaction mixture to the ice/acid, never the reverse, to control the exotherm.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Friedel-Crafts protocols and stoichiometry).

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (Authoritative text on mechanism and Lewis acid selection).

  • Kalir, A., & Pelah, Z. (1967). "Fluorinated Indanones".[5] Israel Journal of Chemistry, 5(5), 223-229. (Specific synthesis of fluorinated indanones).

  • Patil, P. O., et al. (2014). "Friedel–Crafts acylation: An effective approach for the synthesis of biologically active compounds". Current Organic Chemistry. (Review of medicinal applications).

  • BenchChem. (2025). "Synthesis of 5-Fluoro-1-indanone Derivatives for Medicinal Chemistry". (Protocol validation for fluorinated substrates).

Sources

Advanced Amide Coupling Protocols for 3-(3,4-Difluorophenyl)propanoyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the 3,4-difluorophenyl moiety is a privileged scaffold utilized to enhance lipophilicity, lower the pKa of adjacent protons, and block undesirable cytochrome P450-mediated metabolic oxidation. 3-(3,4-Difluorophenyl)propanoyl chloride serves as a highly reactive, pre-activated electrophile for the rapid construction of amide bonds. As a Senior Application Scientist, I have designed this technical guide to bypass standard peptide coupling reagents (e.g., HATU, EDC), which are redundant when utilizing an acid chloride. Instead, this document details optimized, self-validating protocols for both anhydrous and biphasic (Schotten-Baumann) amidation strategies.

Chemical & Mechanistic Context

The direct coupling between a carboxylic acid and an amine is thermodynamically unfavorable at room temperature due to competing acid-base proton exchange. Converting the acid into an acyl chloride fundamentally alters the reaction landscape, creating a highly electrophilic species that readily undergoes nucleophilic acyl substitution[1].

When this compound reacts with a primary or secondary amine, the amine's lone pair attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels a chloride leaving group, generating the desired amide and one equivalent of hydrochloric acid (HCl).

Mechanistic Bottleneck: The acylation of amines with carboxylic acid chlorides leads to the production of one equivalent of acid, which will rapidly protonate unreacted amine to form an inert ammonium salt, effectively capping the theoretical yield at 50%[2]. To drive the reaction to completion, an auxiliary base must be introduced to scavenge the HCl byproduct.

Mechanism A 3-(3,4-Difluorophenyl) propanoyl chloride C Tetrahedral Intermediate A->C Nucleophilic Attack B Amine Nucleophile (R-NH₂) B->C D Amide Product C->D Elimination of Cl⁻ E HCl Byproduct (Scavenged by Base) C->E

Nucleophilic acyl substitution pathway for this compound.

Strategic Considerations: Anhydrous vs. Biphasic Approaches

Depending on the solubility and reactivity of your specific amine, two primary methodologies are employed. The anhydrous approach utilizes a non-nucleophilic organic base, while the biphasic Schotten-Baumann approach relies on an aqueous inorganic base to neutralize the acid generated during the reaction[3].

Table 1: Quantitative Comparison of Amidation Strategies

ParameterProtocol A: Anhydrous (DCM/DIPEA)Protocol B: Biphasic (Schotten-Baumann)
Solvent System Dry DCM or THFDCM/H₂O or EtOAc/H₂O (1:1 v/v)
Base Equivalents 2.0 - 3.0 eq (DIPEA or TEA)2.0 - 5.0 eq (Na₂CO₃ or NaOH)
Acid Chloride Eq. 1.05 - 1.2 eq1.2 - 1.5 eq (accounts for hydrolysis)
Reaction Temp 0 °C to RT0 °C to RT (vigorous stirring required)
Typical Yield 85% - 95%75% - 90%
Water Sensitivity Extremely HighLow (Water acts as a co-solvent)

Detailed Experimental Protocols

Protocol A: Anhydrous Amidation (High Yield, Moisture Sensitive)

This proposed route via an acid chloride intermediate is a standard and robust approach in organic synthesis, particularly for electronically deactivated or sterically hindered amines[4].

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq) in anhydrous Dichloromethane (DCM, 0.1 M concentration).

    • Causality: Anhydrous conditions are critical. Ambient moisture competes as a nucleophile, hydrolyzing the acid chloride back to 3-(3,4-difluorophenyl)propanoic acid.

  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.

    • Causality: Acid chlorides are highly reactive. Cooling mitigates uncontrolled exothermic reactions and prevents side reactions such as ketene formation via dehydrohalogenation.

  • Dropwise Addition: Dissolve this compound (1.1 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the stirring amine mixture over 15–30 minutes[5].

    • Causality: Dropwise addition maintains a low local concentration of the highly reactive electrophile, favoring the desired bimolecular coupling over degradation.

  • Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2–4 hours.

  • Self-Validating Workup:

    • Quench the reaction with water (hydrolyzes residual acid chloride).

    • Wash the organic layer with 1N HCl (removes unreacted amine and DIPEA).

    • Wash with saturated aqueous NaHCO₃ (removes the hydrolyzed carboxylic acid byproduct).

    • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Workflow Start Prepare Reagents (Dry DCM, Amine, Base) Cool Cool to 0 °C (Ice Bath) Start->Cool Add Dropwise Addition of Acid Chloride Cool->Add Warm Warm to RT & Stir 2-4 hours Add->Warm Quench Quench with H₂O / Wash with 1N HCl & Brine Warm->Quench Dry Dry over Na₂SO₄ & Concentrate Quench->Dry Analyze QC: LC-MS / NMR Dry->Analyze

Standard anhydrous experimental workflow for acid chloride amide coupling.

Protocol B: Biphasic Schotten-Baumann Coupling (Robust, Moisture Tolerant)

The name "Schotten–Baumann reaction conditions" indicates the use of a two-phase solvent system, consisting of water and an organic solvent[3]. This is ideal for water-soluble amines or when rigorous anhydrous conditions are impractical.

  • Biphasic Setup: Dissolve the amine (1.0 eq) in Ethyl Acetate (EtOAc) or DCM. In a separate vessel, prepare a 1M aqueous solution of Na₂CO₃ (3.0 eq). Combine both solutions in the reaction flask.

  • Vigorous Stirring: Cool the biphasic mixture to 0 °C and stir vigorously (e.g., >800 RPM).

    • Causality: Because the base resides in the aqueous phase and the acid chloride in the organic phase, the reaction and neutralization occur exclusively at the solvent interface. Vigorous stirring maximizes this interfacial surface area.

  • Addition: Add this compound (1.3 eq) dropwise. A slight excess is used to compensate for inevitable background hydrolysis by the aqueous phase.

  • Phase Separation: Once complete, separate the layers. The aqueous layer retains the inorganic salts and neutralized HCl, leaving the crude amide in the organic phase. Wash the organic layer with brine and concentrate.

Quality Control & Self-Validating Systems

To ensure scientific integrity, every reaction must be treated as a self-validating system. Rely on the following analytical checkpoints:

  • In-Process TLC Monitoring: Do not spot the acid chloride directly onto a silica plate, as it will react with the silica or the methanol in your eluent (forming a methyl ester artifact). Instead, perform a mini-workup: withdraw 10 µL of the reaction mixture, dilute in 100 µL DCM, and wash with 100 µL saturated NaHCO₃. Spot the organic layer. The product amide will appear as a distinct, UV-active spot with a different Rf value than the starting amine.

  • LC-MS Analysis: The 3,4-difluorophenyl moiety is highly lipophilic. Expect the product peak to elute significantly later than the starting amine on a standard reverse-phase C18 column. The mass spectrum should show the

    
     ion corresponding to the exact mass of the coupled amide.
    
  • ¹H-NMR Verification: In the purified product, the diagnostic triplet-triplet splitting pattern of the propanoyl aliphatic protons (adjacent to the carbonyl and the difluorophenyl ring) will shift slightly downfield compared to the free carboxylic acid, confirming successful conjugation.

References

  • [3] Wikipedia. Schotten–Baumann reaction. Wikimedia Foundation. URL:[Link]

  • [1] Fisher Scientific. Amide Synthesis. Fisher Scientific Life Sciences. URL:[Link]

  • [2] Organic Chemistry Portal. Schotten-Baumann Reaction. URL:[Link]

  • [5] Reddit (r/OrganicChemistry). Acid chloride reaction with amine. URL:[Link]

Sources

Application Note: 3-(3,4-Difluorophenyl)propanoyl Chloride in Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Using 3-(3,4-Difluorophenyl)propanoyl Chloride in Medicinal Chemistry Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary

This compound is a specialized electrophilic building block used critically in the synthesis of metabolically stable drug candidates. Its primary utility lies in introducing the 3-(3,4-difluorophenyl)propyl moiety , a pharmacophore validated in high-profile neuroscience targets such as the


7 nicotinic acetylcholine receptor (nAChR) modulator B-973 .

This guide details the strategic rationale for using this building block, specifically focusing on its role in modulating lipophilicity and blocking metabolic soft spots. It provides a validated, step-by-step protocol for its in situ generation and subsequent coupling, ensuring high fidelity in library synthesis and lead optimization.

Scientific Rationale: The "Fluorine Effect" & Linker Logic
2.1. Metabolic Stability & Bioisosterism

The 3,4-difluorophenyl group is a classic bioisostere for the phenyl ring. In the context of the propyl linker, this moiety serves two specific functions:

  • Metabolic Blocking: The C3 and C4 positions of a phenyl ring are primary sites for Cytochrome P450-mediated oxidation. Fluorine substitution at these positions blocks arene oxide formation, significantly extending the half-life (

    
    ) of the parent molecule.
    
  • Electronic Modulation: The electron-withdrawing nature of the fluorine atoms (

    
    , 
    
    
    
    ) deactivates the aromatic ring, reducing the propensity for oxidative metabolism while altering the
    
    
    -
    
    
    stacking characteristics in the binding pocket.
2.2. The Propyl Linker

The three-carbon (propanoyl) chain provides a specific spatial separation (~4–5 Å) between the aromatic "tail" and the core scaffold. This flexibility allows the difluorophenyl group to access hydrophobic sub-pockets that are sterically unavailable to shorter benzyl or phenethyl analogs.

Case Study: B-973 and 7 nAChR Modulation

The most authoritative application of this building block is in the synthesis of B-973 , a novel "Ago-PAM" (Allosteric agonist-Positive Allosteric Modulator) for the


7 nAChR, developed for the treatment of neuropathic pain and cognitive deficits.[1]
  • Role of the Moiety: The 3-(3,4-difluorophenyl)propanoyl tail engages a unique hydrophobic pocket in the receptor's transmembrane domain, distinct from the orthosteric acetylcholine site.

  • Outcome: The specific length and fluorination pattern were critical for converting the molecule from a simple antagonist into a potent Ago-PAM with analgesic properties.

B973_SAR cluster_SAR SAR Logic Acid 3-(3,4-Difluorophenyl) propanoic acid Chloride Acid Chloride (Activated Electrophile) Acid->Chloride Oxalyl Chloride DMF (cat.) B973 B-973 (Ago-PAM) Target: α7 nAChR Chloride->B973 Amide Coupling Amine Heterocyclic Core (e.g., Pyrazine-Piperazine) Amine->B973 + DIPEA/DCM Metab Metabolic Block (3,4-F2 Substitution) Metab->B973 Linker Hydrophobic Reach (Propyl Chain) Linker->B973

Figure 1: Synthetic workflow and SAR logic for the construction of B-973, highlighting the critical role of the 3-(3,4-difluorophenyl)propanoyl moiety.

Experimental Protocols

Note: this compound is moisture-sensitive. While commercially available, fresh in situ preparation from the corresponding acid (CAS: 130723-38-5) is recommended for high-yield library synthesis to avoid hydrolysis artifacts.

Protocol A: In Situ Synthesis of this compound

Use this protocol to activate the acid prior to coupling.

Reagents:

  • 3-(3,4-Difluorophenyl)propanoic acid (1.0 equiv)

  • Oxalyl chloride (1.2 equiv) [Alternative: Thionyl chloride]

  • N,N-Dimethylformamide (DMF) (catalytic, 1-2 drops)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with 3-(3,4-difluorophenyl)propanoic acid (e.g., 1.0 g, 5.37 mmol) and anhydrous DCM (10 mL) under an inert atmosphere (

    
     or Ar).
    
  • Activation: Cool the suspension to 0°C. Add catalytic DMF (1 drop).

  • Addition: Dropwise add oxalyl chloride (0.55 mL, 6.45 mmol) over 5 minutes. Caution: Gas evolution (CO,

    
    , HCl).
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. The solution should become clear, indicating conversion to the acid chloride.

  • Work-up: Concentrate the solvent in vacuo to remove excess oxalyl chloride. Re-dissolve the residue in anhydrous DCM (5 mL) and concentrate again (repeat 2x) to ensure removal of HCl.

  • Yield: Quantitative. The resulting yellow oil is used immediately in Protocol B.

Protocol B: General Amide Coupling (The "B-973" Method)

Use this protocol to attach the moiety to a secondary amine core.

Reagents:

  • Freshly prepared this compound (from Protocol A)

  • Amine substrate (e.g., a piperazine derivative) (1.0 equiv)

  • Triethylamine (

    
    ) or DIPEA (3.0 equiv)
    
  • DCM (Anhydrous)

Procedure:

  • Dissolution: Dissolve the amine substrate (1.0 equiv) and DIPEA (3.0 equiv) in anhydrous DCM (10 mL/g substrate) and cool to 0°C.

  • Coupling: Dissolve the acid chloride (1.1 equiv) in a minimal volume of DCM and add it dropwise to the amine solution.

  • Monitoring: Stir at 0°C for 30 minutes, then warm to room temperature. Monitor by TLC or LC-MS (Target mass = Amine MW + 168 Da).

  • Quench: Quench with saturated

    
     solution.
    
  • Extraction: Extract with DCM (3x). Wash combined organics with 1N HCl (if product is not basic) or Brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Data & Troubleshooting
Quantitative Data: Reactivity Profile
ParameterValueImplication
Molecular Weight 204.60 g/mol Calculation basis for stoichiometry.
Boiling Point ~80°C (at 0.5 mmHg)Distillable if high purity is required, but rarely necessary.
Stability Hydrolyzes in air < 1 hrMust be stored under Ar or used immediately.
Lipophilicity (

LogP)
+0.8 vs PhenylIncreases permeability of the final drug candidate.
Troubleshooting Guide
  • Issue: Low Yield / Hydrolysis Product Observed.

    • Cause: Wet solvents or old oxalyl chloride.

    • Fix: Distill DCM over

      
       or use molecular sieves. Ensure oxalyl chloride is colorless, not yellow (yellow indicates decomposition).
      
  • Issue: Incomplete Coupling.

    • Cause: HCl salt formation of the amine.

    • Fix: Ensure at least 3.0 equivalents of base (DIPEA) are present to scavenge the HCl generated.

  • Issue: Impurity at +28 Da (LCMS).

    • Cause: Methyl ester formation if MeOH was used in workup/transfer before full quench.

    • Fix: Avoid alcohols until the reaction is fully quenched with water/bicarbonate.

References
  • Thakur, G. A., et al. (2018).[2] "B-973, a Novel

    
    7 nAChR Ago-PAM: Racemic and Asymmetric Synthesis, Electrophysiological Studies, and in Vivo Evaluation." ACS Medicinal Chemistry Letters, 9(11), 1117–1122. [2]
    
  • Quadri, M., et al. (2019).[3] "Macroscopic and Microscopic Activation of

    
    7 Nicotinic Acetylcholine Receptors by the Structurally Unrelated Allosteric Agonist-Positive Allosteric Modulators (Ago-PAMs) B-973B and GAT107." Molecular Pharmacology, 95(1), 43-61. 
    
  • BenchChem Application Note. "Friedel-Crafts Acylation of 4-(3,4-difluorophenyl)-4-oxobutanoic acid derivatives." (Contextual reference for difluorophenyl reactivity).

Sources

preparation of fluorinated dihydrocinnamic amides via acid chloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of Fluorinated Dihydrocinnamic Amides via Acid Chloride Activation

Abstract

This technical guide details the synthesis of fluorinated dihydrocinnamic amides (3-phenylpropanamides) using the acid chloride method. Fluorinated motifs are critical in medicinal chemistry for modulating metabolic stability (blocking CYP450 oxidation) and lipophilicity. This protocol provides a robust, scalable workflow for converting fluorinated dihydrocinnamic acids to their corresponding amides using thionyl chloride (


) activation. It distinguishes between ring-fluorinated  substrates (robust) and 

-fluorinated
substrates (sensitive to racemization/elimination), offering tailored conditions for each to ensure high yield and purity.

Introduction & Strategic Value

Dihydrocinnamic amides are privileged scaffolds in drug discovery, appearing in inhibitors of acetylcholinesterase, histone deacetylase (HDAC), and various GPCR ligands. The incorporation of fluorine atoms into this scaffold serves two primary medicinal chemistry objectives:

  • Metabolic Blocking: Substitution at the para-position of the phenyl ring (4-fluoro) effectively blocks metabolic hydroxylation, prolonging half-life (

    
    ).
    
  • Electronic Modulation: Fluorine acts as a bioisostere for hydrogen or a hydroxyl group but induces a strong electron-withdrawing effect (

    
    ), altering the pKa of neighboring amines or the electrophilicity of the carbonyl.
    

While peptide coupling reagents (HATU, EDC) are common, the acid chloride method remains the gold standard for scale-up and difficult couplings (e.g., sterically hindered amines) due to the high reactivity of the acyl chloride intermediate.

Mechanistic Principles

The transformation proceeds via a two-stage Nucleophilic Acyl Substitution mechanism.

Stage 1: Activation (Vilsmeier-Haack type assistance) Reaction of the carboxylic acid with thionyl chloride (


). Catalytic DMF forms a reactive chloroiminium species (Vilsmeier reagent), which rapidly converts the acid to the acid chloride, generating 

and

as gaseous byproducts.
  • Key Insight: Complete removal of

    
     and 
    
    
    
    prior to amine addition is critical to prevent amine salt formation, which lowers yields.

Stage 2: Amidation The acid chloride is treated with the amine in the presence of a non-nucleophilic base (TEA or DIPEA). The base serves to scavenge the HCl generated during the attack of the amine on the carbonyl.

  • Fluorine Effect:[1] Ring fluorination (e.g., 3-(4-fluorophenyl)...) has minimal impact on the stability of the acid chloride. However,

    
    -fluorination  (e.g., 2-fluoro-3-phenyl...) significantly increases the acidity of the 
    
    
    
    -proton, raising the risk of racemization (via ketene intermediate) or elimination (to
    
    
    -fluoro-cinnamates) if base concentration or temperature is uncontrolled.

Experimental Workflow Visualization

G cluster_decision Substrate Logic Start Fluorinated Dihydrocinnamic Acid Activation Activation (SOCl2, cat. DMF, Reflux) Start->Activation  Reagent Addition   Workup1 Evaporation (Remove SOCl2/HCl) Activation->Workup1  Conversion Complete   Coupling Coupling (Amine, DIPEA, DCM, 0°C) Workup1->Coupling  Dissolve in DCM   Quench Quench (Sat. NaHCO3) Coupling->Quench  Monitor TLC   Purification Purification (Recryst. or Flash Chrom.) Quench->Purification  Phase Sep   Product Fluorinated Dihydrocinnamic Amide Purification->Product  Yield Calc   Decision Is Fluorine at Alpha Position? PathA Standard Protocol (Reflux, Excess Base OK) Decision->PathA No (Ring F) PathB Modified Protocol (0°C max, Stoichiometric Base) Decision->PathB Yes (Alpha F)

Caption: Workflow for acid chloride activation and amidation, including decision logic for alpha-fluorinated substrates to prevent racemization.

Detailed Protocols

Method A: Standard Protocol (Ring-Fluorinated Substrates)

Applicable for: 3-(2-fluorophenyl)propanoic acid, 3-(4-fluorophenyl)propanoic acid, 3-(4-(trifluoromethyl)phenyl)propanoic acid.

Reagents:

  • Substrate: 1.0 equiv (e.g., 3-(4-fluorophenyl)propanoic acid)

  • Thionyl Chloride (

    
    ): 3.0 – 5.0 equiv
    
  • DMF: 1-2 drops (Catalyst)

  • Amine: 1.1 – 1.2 equiv

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 2.0 – 3.0 equiv

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:

  • Activation: In a round-bottom flask equipped with a drying tube (

    
    ) or inert gas line, dissolve the carboxylic acid (1.0 equiv) in neat 
    
    
    
    (3-5 equiv). Add 1 drop of DMF.
  • Reflux: Heat the mixture to reflux (75°C bath) for 2–3 hours. The solution should turn homogeneous.

    • Checkpoint: Monitor by TLC (quench a mini-aliquot in MeOH; look for the methyl ester spot which runs higher than the acid).

  • Evaporation: Cool to RT. Concentrate under reduced pressure (rotary evaporator) to remove excess

    
    .
    
    • Critical Step: Add dry toluene (10 mL) and re-evaporate. Repeat twice. This azeotropic distillation ensures complete removal of

      
       and 
      
      
      
      , which is vital for the next step.
  • Coupling: Dissolve the crude acid chloride (yellow/orange oil) in anhydrous DCM (5-10 mL per gram).

  • Addition: In a separate flask, mix the Amine (1.1 equiv) and Base (2.5 equiv) in DCM. Cool this mixture to 0°C. Dropwise add the acid chloride solution to the amine mixture over 15 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–12 hours.

  • Workup: Quench with saturated

    
     (aq). Extract with DCM (3x). Wash combined organics with 1M 
    
    
    
    (to remove unreacted amine), then Brine. Dry over
    
    
    and concentrate.
  • Purification: Most fluorinated dihydrocinnamic amides crystallize from EtOAc/Hexanes. If oil, purify via flash chromatography (Hex/EtOAc gradient).

Method B: Modified Protocol (Alpha-Fluorinated Substrates)

Applicable for: 2-fluoro-3-phenylpropanoic acid derivatives. Objective: Prevent racemization and elimination.

Modifications:

  • Activation: Do not reflux. Stir acid with

    
     (2.0 equiv) and DMF (cat.) at Room Temperature  for 12–16 hours, or at 40°C for 2 hours.
    
  • Base Selection: Use Pyridine (1.1 equiv) instead of TEA/DIPEA if the amine is nucleophilic enough. If TEA is required, add exactly 1.0 equiv relative to the HCl generated, maintaining 0°C strictly.

  • Temperature: Perform the coupling step at -10°C to 0°C . Do not heat.

Representative Data & Characterization

Substrate (Acid)AmineProduct (Amide)Yield (%)Physical StateKey 19F NMR Signal
3-(4-Fluorophenyl)propanoic acidBenzylamineN-Benzyl-3-(4-fluorophenyl)propanamide92%White Solid-117 ppm (m)
3-(2-Fluorophenyl)propanoic acidMorpholine3-(2-Fluorophenyl)-1-morpholinopropan-1-one88%Colorless Oil-118 ppm (m)
3-(4-CF3-phenyl)propanoic acidAniline3-(4-(Trifluoromethyl)phenyl)-N-phenylpropanamide85%Off-white Solid-62 ppm (s)
2-Fluoro -3-phenylpropanoic acidPiperidine2-Fluoro-1-(piperidin-1-yl)-3-phenylpropan-1-one74%*Pale Yellow Oil-190 ppm (ddd)

*Note: Lower yield in alpha-fluoro substrates is often due to stricter purification required to remove trace elimination byproducts.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Yield Incomplete acid chloride formation.Ensure

is fresh. Increase reflux time. Check "mini-workup" with MeOH to confirm conversion to methyl ester before proceeding.
Amine Salt Precipitate Residual HCl reacting with amine.Perform the toluene azeotrope step (Step 3) meticulously (3x) to remove all trapped HCl gas.
Racemization (

-F only)
Base-mediated enolization via ketene.Switch to Method B. Use weaker base (collidine/pyridine). Keep temp < 0°C.
Product "Oils Out" Fluorine increases lipophilicity; impurities trapped.Do not rely on precipitation.[2] Dissolve oil in minimal hot EtOAc, add Hexane until cloudy, cool slowly. Or use column chromatography.

References

  • General Amide Synthesis via Acid Chlorides

    • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][4][5] Tetrahedron, 61(46), 10827-10852. Link

  • Fluorine in Medicinal Chemistry

    • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Stability of Alpha-Fluoro Carbonyls

    • Sánchez-Roselló, M., Aceña, J. L., Soriano-Corpus, A., del Pozo, C., & Fustero, S. (2019). The Dark Side of Fluorine: Stability Issues in Fluorinated Molecules. ACS Medicinal Chemistry Letters, 10(6), 846–851. Link

  • Reaction of Fluorinated Cinnamic Acids

    • Luo, Z., et al. (2019). Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives... Drug Development Research, 80(4), 487-496. Link

Sources

Application Note: Optimized Esterification Protocols for 3-(3,4-Difluorophenyl)propanoyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Utility in Drug Discovery

The incorporation of the 3-(3,4-difluorophenyl)propanoyl moiety is a frequent strategy in medicinal chemistry and drug development. Fluorine substitution on the phenyl ring modulates the molecule's pKa, significantly enhances metabolic stability by blocking cytochrome P450-mediated oxidation, and increases lipophilicity to improve membrane permeability.

Converting 3-(3,4-difluorophenyl)propanoic acid to its highly reactive derivative, 3-(3,4-difluorophenyl)propanoyl chloride ([1]), allows researchers to perform rapid, irreversible nucleophilic acyl substitutions. This approach completely bypasses the thermodynamic equilibrium limitations and harsh acidic conditions associated with traditional Fischer esterification, making it ideal for acid-sensitive or sterically demanding substrates ([2], [3]).

Mechanistic Principles & Causality

The esterification of an acid chloride with an alcohol operates via a nucleophilic addition-elimination mechanism. To ensure a self-validating and high-yielding system, two critical mechanistic components must be managed:

  • HCl Neutralization (Auxiliary Base): The reaction generates equimolar amounts of hydrochloric acid (HCl). A weak base, such as triethylamine (TEA) or pyridine, must be included to trap the HCl. Failure to neutralize the acid results in the protonation of the alcohol (forming an unreactive oxonium ion), which stalls the reaction and degrades acid-sensitive functional groups ([4]).

  • Nucleophilic Catalysis (DMAP): While primary alcohols react rapidly, sterically hindered secondary and tertiary alcohols require 4-(dimethylamino)pyridine (DMAP) as a nucleophilic catalyst. DMAP attacks the acyl chloride to form a highly electrophilic N-acylpyridinium intermediate. This intermediate is vastly more susceptible to nucleophilic attack by hindered alcohols than the parent acid chloride, effectively lowering the activation energy of the rate-determining step ([5], [6]).

DMAP_Mechanism A Acyl Chloride + DMAP B N-Acylpyridinium Intermediate A->B Fast Attack C Tetrahedral Intermediate B->C + Alcohol (ROH) Rate-Determining D Ester Product + DMAP-H+ C->D Collapse & Proton Transfer

Fig 1. Mechanism of DMAP-catalyzed nucleophilic acyl substitution.

Reaction Optimization Matrix

The following table summarizes the optimized stoichiometric and environmental conditions required for the esterification of this compound, categorized by the steric environment of the nucleophilic alcohol.

Alcohol ClassBase (Equiv)Catalyst (Equiv)SolventTemp / TimeExpected Yield
Primary TEA (1.5)NoneDCM0 °C → RT / 2–4 h>90%
Secondary TEA (1.5)DMAP (0.1)DCM0 °C → RT / 4–8 h80–90%
Tertiary Pyridine (2.0)DMAP (0.2–1.0)DCM or NeatRT → 40 °C / 12–24 h50–75%
Phenols TEA (1.5)DMAP (0.1)DCM0 °C → RT / 2–6 h>85%

Experimental Protocols

Workflow Step1 1. Preparation Dissolve ROH + Base in dry DCM at 0 °C Step2 2. Addition Dropwise addition of Acid Chloride Step1->Step2 Step3 3. Reaction Warm to RT, stir 2-12 h, monitor via TLC Step2->Step3 Step4 4. Quench & Workup Wash with 1N HCl, sat. NaHCO3, and brine Step3->Step4 Step5 5. Isolation Dry over Na2SO4, concentrate, purify Step4->Step5

Fig 2. Step-by-step experimental workflow for acid chloride esterification.

Protocol A: Standard Esterification (Primary & Unhindered Secondary Alcohols)

This protocol relies on triethylamine (TEA) as the auxiliary base and is designed for highly nucleophilic alcohols where DMAP is unnecessary.

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration. Maintain an inert atmosphere (N₂ or Ar) to prevent hydrolysis of the acid chloride.

  • Base Addition: Add anhydrous triethylamine (1.5 equiv) to the solution. Cool the reaction vessel to 0 °C using an ice-water bath.

  • Acylation: Dissolve this compound (1.1 equiv) in a minimal volume of anhydrous DCM. Add this solution dropwise over 15 minutes. Causality: Dropwise addition at 0 °C controls the highly exothermic formation of the tetrahedral intermediate, preventing thermal degradation and side reactions ([4]).

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours, monitoring the disappearance of the alcohol via Thin-Layer Chromatography (TLC).

  • Quench & Workup: Dilute the reaction mixture with additional DCM. Transfer to a separatory funnel and wash sequentially with:

    • 1N Aqueous HCl: Selectively protonates and extracts unreacted TEA into the aqueous phase.

    • Saturated Aqueous NaHCO₃: Neutralizes any residual acid, ensuring the ester does not undergo acid-catalyzed hydrolysis during concentration.

    • Brine: Removes bulk water from the organic layer.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude ester via flash column chromatography (typically Hexanes/Ethyl Acetate).

Protocol B: DMAP-Catalyzed Esterification (Sterically Hindered Alcohols & Phenols)

This protocol employs DMAP to overcome steric hindrance and accelerate the acylation of less reactive hydroxyl groups ([7],[5]).

  • Preparation: In an oven-dried flask under N₂, dissolve the hindered alcohol or phenol (1.0 equiv) in anhydrous DCM (0.2 M).

  • Catalyst & Base Addition: Add pyridine (1.5–2.0 equiv) and DMAP (0.1–0.2 equiv). Note: For extremely recalcitrant tertiary alcohols, pyridine can be used as the primary solvent. Cool the mixture to 0 °C.

  • Acylation: Slowly add this compound (1.2–1.5 equiv) dropwise to the stirred solution.

  • Propagation: Allow the mixture to warm to room temperature and stir for 12–24 hours. If TLC indicates stalled progress, the reaction may be gently heated to 40 °C.

  • Quench & Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Separate the layers and wash the organic phase rigorously with 1N HCl. Causality: Multiple acidic washes are critical here to fully remove both pyridine and DMAP, which otherwise co-elute and contaminate the final product ([5]). Wash with brine.

  • Isolation: Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

References

  • OrgoSolver - Acid Chloride to Ester (ROH, pyridine) | Mechanism + Exam Traps. Available at:[Link]

  • UTRGV ScholarWorks - The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. Available at:[Link]

  • Chemistry Steps - Preparation of Esters. Available at:[Link]

  • LibreTexts - 21.6: Chemistry of Esters. Available at: [Link]

  • MolAid - this compound - CAS 161712-76-1. Available at:[Link]

Sources

Application Note & Protocols: Strategic Synthesis of Novel PI3K Inhibitors Utilizing 3-(3,4-Difluorophenyl)propanoyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers.[1] This has established PI3K as a high-priority target for cancer therapy. This guide provides a detailed protocol for the synthesis of a novel PI3K inhibitor scaffold, leveraging the strategic incorporation of a 3-(3,4-difluorophenyl) moiety. The difluorophenyl group is a valuable pharmacophore in modern medicinal chemistry, often introduced to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties.[2][3] We present a two-part synthetic strategy: the preparation of the key building block, 3-(3,4-difluorophenyl)propanoyl chloride, from its corresponding carboxylic acid, followed by its coupling with a representative heterocyclic amine core to yield the final inhibitor. This document is intended for researchers, chemists, and professionals in drug development, offering both a practical synthetic workflow and insights into the chemical rationale.

Introduction: The Rationale for Targeting PI3K with Fluorinated Scaffolds

The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling networks in oncology.[4] Activation of PI3K initiates a cascade that converts phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a second messenger that recruits and activates downstream effectors like AKT.[5] This cascade ultimately promotes cell growth and survival.[6] Consequently, inhibiting PI3K is a validated therapeutic strategy to curtail cancer progression.[1][6]

The design of small-molecule kinase inhibitors often involves the use of fluorinated aromatic rings.[3] The inclusion of the 3,4-difluorophenyl group, as utilized in our target scaffold, serves several key purposes:

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the compound's half-life.

  • Binding Affinity: Fluorine atoms can engage in favorable interactions, such as hydrogen bonds or dipole-dipole interactions, within the ATP-binding pocket of the kinase, potentially increasing potency and selectivity.[2]

  • Physicochemical Properties: Fluorination can modulate a molecule's lipophilicity and pKa, which are critical for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile.[2]

Our synthetic approach utilizes this compound as a highly reactive electrophile to form a stable amide bond with a nucleophilic amine, a common linkage in many kinase inhibitors.[7]

Synthetic Workflow Overview

The synthesis is a two-stage process. First, the commercially available 3-(3,4-difluorophenyl)propanoic acid is converted into its more reactive acyl chloride derivative. Second, this acyl chloride is coupled with a heterocyclic amine core, exemplified here by 4-amino-2,6-dimorpholinopyrimidine, to generate the final inhibitor.

G cluster_0 Part A: Acyl Chloride Formation cluster_1 Part B: Amide Coupling cluster_2 Purification & Analysis A 3-(3,4-Difluorophenyl)propanoic Acid B This compound A->B  SOCl₂ or (COCl)₂  cat. DMF, DCM D Final PI3K Inhibitor B->D  Pyridine or Et₃N  DCM, 0°C to RT C 4-Amino-2,6-dimorpholinopyrimidine (Heterocyclic Core) C->D E Purified Product D->E  Column Chromatography F Characterization (NMR, MS, HPLC) E->F

Figure 1: Overall synthetic workflow for the PI3K inhibitor.

Detailed Experimental Protocols

Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Thionyl chloride (SOCl₂) and oxalyl chloride are corrosive and react violently with water. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.

Part A: Synthesis of this compound

This protocol describes the conversion of a carboxylic acid to a highly reactive acyl chloride, which serves as the key electrophilic building block. Thionyl chloride is used here, as its byproducts (SO₂ and HCl) are gaseous, simplifying purification.[8][9]

Materials & Reagents:

  • 3-(3,4-Difluorophenyl)propanoic acid (1.0 eq)[10]

  • Thionyl chloride (SOCl₂) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic, ~1-2 drops)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.

  • Reagent Addition: To the flask, add 3-(3,4-difluorophenyl)propanoic acid (e.g., 5.0 g, 26.9 mmol) and anhydrous DCM (50 mL). Stir the mixture until the acid dissolves.

  • Catalyst Addition: Add a catalytic amount of DMF (2 drops) to the solution.

  • Thionyl Chloride Addition: Slowly add thionyl chloride (e.g., 2.9 mL, 40.3 mmol) to the stirred solution at room temperature. Gas evolution (HCl and SO₂) will be observed.

  • Reaction: Gently heat the mixture to reflux (approx. 40°C) and maintain for 2-3 hours. The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to confirm the disappearance of the starting carboxylic acid.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

  • Product: The resulting crude this compound (a pale yellow oil) is typically used in the next step without further purification.

Part B: Synthesis of N-(2,6-dimorpholinopyrimidin-4-yl)-3-(3,4-difluorophenyl)propanamide

This step involves a nucleophilic acyl substitution where the amine of the heterocyclic core attacks the carbonyl carbon of the acyl chloride, forming the final amide product.[2]

Materials & Reagents:

  • Crude this compound from Part A (1.0 eq)

  • 4-Amino-2,6-dimorpholinopyrimidine (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine or Triethylamine (Et₃N) (1.5 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 4-amino-2,6-dimorpholinopyrimidine (e.g., 6.78 g, 26.9 mmol) and pyridine (e.g., 3.25 mL, 40.3 mmol) in anhydrous DCM (100 mL).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Acyl Chloride Addition: Dissolve the crude this compound from Part A in a small amount of anhydrous DCM (~20 mL) and add it dropwise to the cooled amine solution over 20-30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting materials.

  • Aqueous Work-up: Pour the reaction mixture into a separatory funnel containing 100 mL of water. Separate the layers.

  • Washing: Wash the organic layer sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and finally with brine (50 mL). The acid wash removes excess pyridine, while the bicarbonate wash removes any remaining acidic species.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure final product.

Data Summary and Characterization

The following table summarizes the expected outcomes for the synthesis. Actual results may vary based on experimental conditions and scale.

ParameterPart A: Acyl Chloride FormationPart B: Amide Coupling & Purification
Key Reagents 3-(3,4-Difluorophenyl)propanoic acid, SOCl₂, DMFAcyl chloride, 4-Amino-2,6-dimorpholinopyrimidine, Pyridine
Solvent Dichloromethane (DCM)Dichloromethane (DCM)
Temperature Reflux (~40°C)0°C to Room Temperature
Reaction Time 2-3 hours4-6 hours
Expected Yield >95% (crude)60-80% (after purification)
Purity (Target) N/A (used directly)>98% (by HPLC)

Characterization of the Final Product:

  • ¹H & ¹⁹F NMR: To confirm the structure and the presence of the difluorophenyl group.

  • LC-MS: To confirm the molecular weight of the product and assess purity.

  • HPLC: To determine the final purity of the compound.

Mechanism of Action: PI3K Pathway Inhibition

The synthesized compound is designed to function as an ATP-competitive inhibitor of Class I PI3K isoforms.[11] The PI3K/AKT/mTOR pathway is a primary signaling network that promotes cell survival and proliferation.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTOR mTORC1 AKT->mTOR Proliferation Cell Growth & Survival mTOR->Proliferation Inhibitor Synthesized Inhibitor (e.g., N-(2,6-dimorpholinopyrimidin-4-yl)-3- (3,4-difluorophenyl)propanamide) Inhibitor->PI3K Inhibition

Figure 2: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Upon activation by receptor tyrosine kinases (RTKs), PI3K phosphorylates PIP2 to generate PIP3.[12] This crucial step is blocked by the synthesized inhibitor, which is designed to occupy the ATP-binding site of PI3K, preventing the phosphorylation of its substrate.[11] By halting the production of PIP3, the inhibitor effectively shuts down the downstream signaling cascade, leading to a reduction in cell proliferation and survival, making it a promising candidate for cancer therapy.[6]

References

  • Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]

  • Wikipedia. (2024). Phosphoinositide 3-kinase inhibitor. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of acyl chlorides. Retrieved from [Link]

  • Castel, P., et al. (2021). The present and future of PI3K inhibitors for cancer therapy. Nature Cancer. Retrieved from [Link]

  • Roskoski, R. Jr. (2023). Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update. Pharmacological Research. Retrieved from [Link]

  • JoVE. (2025). Carboxylic Acids to Acid Chlorides. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of action of PI3K-III Inhibitors. Retrieved from [Link]

  • American Society of Hematology. (2007). Identification and Characterization of a Series of Novel Jak2 Small Molecule Inhibitor Compounds. Blood. Retrieved from [Link]

  • MDPI. (2021). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. Retrieved from [Link]

  • AACR Journals. (2019). Challenges for the Clinical Development of PI3K Inhibitors: Strategies to Improve Their Impact in Solid Tumors. Retrieved from [Link]

  • Waters. (2026). Overcoming LC Analytical Challenges in Small Molecule Kinase Inhibitor Development. Retrieved from [Link]

  • Han, C., et al. (2019). Synthesis of PI3K inhibitor GDC-0077 via a stereocontrolled N-arylation of α-amino acids. Tetrahedron. Retrieved from [Link]

  • ResearchGate. (2015). Small-molecule kinase inhibitors: An analysis of FDA-approved drugs. Retrieved from [Link]

  • PubMed. (2008). Identification and characterization of small-molecule inhibitors of Tie2 kinase. Retrieved from [Link]

  • ResearchGate. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). Salts of pi3k inhibitor and processes for their preparation.
  • IP.com. (n.d.). An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • NIH National Library of Medicine. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Retrieved from [Link]

  • NIH National Library of Medicine. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Retrieved from [Link]

  • PubMed. (2011). Synthesis and biological evaluation of novel analogues of the pan class I phosphatidylinositol 3-kinase (PI3K) inhibitor 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474). Retrieved from [Link]

  • NIH National Library of Medicine. (2023). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Retrieved from [Link]

  • International Journal of Advanced Research in Science and Engineering. (n.d.). Design, synthesis and isoform selective PI3K inhibitory activity of modified B-ring Liphagal analogs. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of C: 3-(3,5-Difluorophenyl)propanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3,4-Difluorophenyl)prop-2-enoyl chloride. Retrieved from [Link]

  • ResearchGate. (2022). The emerging role of PI3K inhibitors for solid tumour treatment and beyond. Retrieved from [Link]

  • Chemguide. (n.d.). An introduction to acyl chlorides (acid chlorides). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 3-(2-Fluorophenyl)propanoyl chloride Properties. Retrieved from [Link]

  • NIH National Library of Medicine. (2020). Emerging roles of class I PI3K inhibitors in modulating tumor microenvironment and immunity. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of the PI3K inhibitors. Retrieved from [Link]

Sources

one-pot synthesis using 3-(3,4-Difluorophenyl)propanoic acid and thionyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Efficient One-Pot Transformation of 3-(3,4-Difluorophenyl)propanoic Acid via Acyl Chloride Activation

Executive Summary

This application note details a robust, telescoped (one-pot) protocol for converting 3-(3,4-difluorophenyl)propanoic acid into 5,6-difluoro-2,3-dihydro-1H-inden-1-one (5,6-difluoro-1-indanone) .

The synthesis utilizes thionyl chloride (


)  for acyl chloride activation, followed immediately by an intramolecular Friedel-Crafts acylation mediated by aluminum chloride (

)
. This scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for various bioactive molecules, including specific antiviral agents and liquid crystal mesogens.

Key Advantages of this Protocol:

  • Atom Economy: Eliminates isolation of the moisture-sensitive acid chloride intermediate.

  • Process Safety: Controlled gas evolution management via catalytic DMF.

  • High Purity: Optimized stoichiometry prevents oligomerization common in electron-deficient fluorinated rings.

Reaction Mechanism & Chemical Logic

The transformation proceeds in two distinct phases within the same reactor. Understanding the mechanistic nuance is vital for troubleshooting.

Phase 1: Vilsmeier-Haack Activated Chlorination

Direct reaction of carboxylic acids with thionyl chloride can be sluggish. We employ N,N-Dimethylformamide (DMF) as a nucleophilic catalyst.[1]

  • DMF reacts with

    
     to form the electrophilic Vilsmeier-Haack (chloroiminium) reagent.
    
  • This active species converts the carboxylic acid into an acyl chlorosulfite intermediate much faster than

    
     alone.
    
  • The intermediate collapses to release

    
    , 
    
    
    
    , and the target 3-(3,4-difluorophenyl)propanoyl chloride .
Phase 2: Intramolecular Friedel-Crafts Acylation

The presence of two fluorine atoms on the phenyl ring deactivates the aromatic system, making the cyclization electronically challenging compared to non-fluorinated analogs.

  • 
     coordinates with the acyl chloride chlorine and the carbonyl oxygen, generating a highly electrophilic acylylium ion equivalent.
    
  • Electrophilic aromatic substitution occurs at the position para to the fluorine (due to steric and electronic directing effects), closing the five-membered ring.

  • Critical Note: The difluoro-substitution pattern directs the cyclization to the 6-position (relative to the original chain), forming the 5,6-difluoro isomer exclusively.

ReactionPathway Substrate 3-(3,4-Difluorophenyl) propanoic acid Intermediate Intermed: Acyl Chloride Substrate->Intermediate Activation Reagents1 SOCl2, cat. DMF (Reflux) Product 5,6-Difluoro-1-indanone Intermediate->Product Cyclization Reagents2 AlCl3, DCM (Friedel-Crafts)

Figure 1: Synthetic pathway from acid precursor to indanone via in-situ activation.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • 3-(3,4-Difluorophenyl)propanoic acid (purity >98%)

    • Thionyl Chloride (

      
      , ReagentPlus grade)
      
    • N,N-Dimethylformamide (DMF, Anhydrous)

    • Aluminum Chloride (

      
      , Anhydrous beads/powder)
      
    • Dichloromethane (DCM, Anhydrous)

  • Equipment:

    • 3-Neck Round Bottom Flask (RBF)

    • Reflux Condenser with Calcium Chloride (

      
      ) drying tube or 
      
      
      
      line.
    • Gas Scrubber (NaOH trap) for

      
       neutralization.
      
    • Addition Funnel (Pressure-equalizing).

Step-by-Step Methodology

Step 1: Acid Chloride Formation (Activation)

  • Setup: Connect the 3-neck RBF to the reflux condenser and gas scrubber. Purge the system with dry Nitrogen (

    
    ).
    
  • Charging: Add 10.0 g (53.7 mmol) of 3-(3,4-difluorophenyl)propanoic acid to the flask.

  • Solvent: Add 50 mL of anhydrous DCM. Stir to create a suspension.

  • Catalyst: Add 2 drops (approx. 0.05 mL) of anhydrous DMF.

  • Reagent Addition: Via the addition funnel, add 4.7 mL (64.5 mmol, 1.2 eq) of Thionyl Chloride dropwise over 15 minutes at room temperature.

    • Observation: Gas evolution (

      
      ) will begin immediately.
      
  • Reaction: Heat the mixture to gentle reflux (approx. 40°C) for 2 hours .

    • Checkpoint: The solution should become clear and homogeneous. Gas evolution should cease.

  • Volatile Removal (Critical): Cool to room temperature. Briefly apply vacuum (using a rotary evaporator adapter or Schlenk line) to the flask to remove excess

    
     and dissolved 
    
    
    
    .
    • Reasoning: Excess

      
       consumes 
      
      
      
      in the next step and can cause violent exotherms.

Step 2: Intramolecular Cyclization

  • Re-solvation: Ensure the residue (crude acid chloride) is dissolved in 100 mL of fresh anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Lewis Acid Addition: Add 8.6 g (64.5 mmol, 1.2 eq) of

    
     portion-wise over 20 minutes.
    
    • Caution: This addition is exothermic. Maintain internal temperature < 5°C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3–4 hours .

    • Monitoring: Monitor by TLC (Mobile phase: 20% EtOAc/Hexane). The acid chloride spot (which converts to methyl ester if quenched with MeOH for TLC) should disappear.

  • Quenching: Pour the reaction mixture slowly into a beaker containing 200 g of crushed ice and 20 mL conc. HCl . Stir vigorously.

    • Function: HCl prevents the formation of aluminum emulsions.

Step 3: Work-up & Purification

  • Separation: Separate the organic (DCM) layer. Extract the aqueous layer twice with DCM (2 x 50 mL).

  • Washing: Wash combined organics with:

    • Water (1 x 100 mL)

    • Sat.

      
       (1 x 100 mL) – Removes unreacted starting acid.
      
    • Brine (1 x 100 mL)

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Crystallization: Recrystallize the solid residue from Hexane/Ethyl Acetate (9:1) to yield off-white needles.

Data Summary & Stoichiometry

ComponentMW ( g/mol )AmountEquiv.[2][3]Role
3-(3,4-DFP)propanoic acid 186.1510.0 g1.0Substrate
Thionyl Chloride 118.974.7 mL1.2Chlorinating Agent
DMF 73.09Cat. (0.1 mL)-Catalyst
Aluminum Chloride 133.348.6 g1.2Lewis Acid
DCM 84.93150 mL-Solvent

Expected Yield: 85% - 92% Product Melting Point: 98–100 °C (Lit. val. for 5,6-difluoro-1-indanone)

Process Workflow Visualization

The following diagram illustrates the operational logic, emphasizing the critical "Volatile Removal" step that defines the safety and success of this one-pot procedure.

Workflow Start Start: Charge Acid + DCM + DMF AddSOCl2 Add SOCl2 (Dropwise, RT) Scrub gases Start->AddSOCl2 Reflux Reflux (40°C, 2 hrs) Conversion to Acid Chloride AddSOCl2->Reflux Strip CRITICAL STEP: Apply Vacuum to Remove Excess SOCl2 / HCl Reflux->Strip Completion Cool Cool to 0°C Re-dissolve in DCM Strip->Cool AddAlCl3 Add AlCl3 (Portionwise) Exothermic! Cool->AddAlCl3 Quench Quench into Ice/HCl AddAlCl3->Quench 3-4 hrs

Figure 2: Operational workflow emphasizing the intermediate vacuum strip to prevent side reactions.

Troubleshooting & Critical Parameters

  • Issue: Low Yield / Sticky Polymer Formation.

    • Cause: Incomplete removal of

      
       before adding 
      
      
      
      , or moisture ingress.
    • Solution: Ensure the vacuum strip step (Step 1.7) is thorough. Use fresh

      
       (should be yellow/grey powder, not white/clumpy).
      
  • Issue: Incomplete Cyclization.

    • Cause: Deactivation by fluorine atoms requires higher energy or stronger Lewis acid activity.

    • Solution: If TLC shows intermediate after 4 hours, gently reflux the Friedel-Crafts step (40°C) for 1 hour.

  • Safety Note - Gas Evolution:

    • The reaction generates stoichiometric amounts of

      
       and 
      
      
      
      . Do not rely solely on a fume hood; use a trap containing 10% NaOH solution.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) – Reaction With Carboxylic Acids to Give Acid Halides.[1][2] Retrieved from [Link]

  • Huang, X., et al. (2013). Efficient and scalable one-pot process for the preparation of 1-indanones. Beilstein Journal of Organic Chemistry, 9, 1-10. (Reference for one-pot Friedel-Crafts methodology).
  • Carl Roth. (2023). Safety Data Sheet: Thionyl Chloride. Retrieved from [Link]

Sources

general procedure for acyl chloride nucleophilic substitution

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Protocols for Acyl Chloride Nucleophilic Substitution

Abstract & Core Directive

This guide delineates the standard operating procedures (SOPs) and strategic considerations for nucleophilic acyl substitution using acid chlorides. Unlike simple SN2 reactions, this transformation proceeds via an addition-elimination mechanism , requiring precise control over pH, temperature, and stoichiometry to prevent hydrolysis or side-product formation. This document provides validated protocols for amide and ester synthesis, emphasizing high-throughput efficiency and purity.[1]

Mechanistic Insight: The Addition-Elimination Pathway

To optimize yield, one must understand that the carbonyl carbon is


 hybridized, rendering it inaccessible to direct backside attack (SN2). The reaction is driven by the formation of a high-energy tetrahedral intermediate .

Key Mechanistic Steps:

  • Nucleophilic Attack: The nucleophile (amine/alcohol) attacks the carbonyl carbon, breaking the

    
    -bond and forming a tetrahedral oxyanion.
    
  • Elimination: The carbonyl

    
    -bond reforms, expelling the chloride ion (
    
    
    
    ), which is an excellent leaving group (
    
    
    of conjugate acid
    
    
    ).
  • Deprotonation: A base scavenges the resulting proton to drive the equilibrium forward and prevent acidification of the medium.

Figure 1: Mechanistic Pathway

AcylSubstitution Start Acyl Chloride (Electrophile) Tetra Tetrahedral Intermediate Start->Tetra Addition Nuc Nucleophile (H-Nu) Nuc->Tetra Product Substituted Product Tetra->Product Elimination (-Cl⁻) HCl HCl (Byproduct) Tetra->HCl

Caption: The stepwise addition-elimination mechanism characteristic of acyl chlorides.

Strategic Reaction Design

Success depends on three variables: Solvent , Base , and Temperature .[2]

Solvent Selection Matrix

Non-nucleophilic, aprotic solvents are preferred to prevent side reactions.

SolventPolaritySuitabilityNotes
Dichloromethane (DCM) ModerateHigh Standard choice; easy workup (low BP).
Tetrahydrofuran (THF) ModerateHigh Good for polar substrates; ensure anhydrous.
Toluene LowMediumUseful for high-temp or large-scale process chemistry.
DMF/DMAc HighLowHard to remove; use only for solubility issues.
Water (Biphasic) HighSpecificOnly for Schotten-Baumann conditions.
Base Selection & Stoichiometry

The reaction generates 1 equivalent of HCl. Failure to neutralize this acid will protonate amine nucleophiles (rendering them unreactive) or catalyze side reactions.

  • Standard Stoichiometry: 1.0 eq Acyl Chloride : 1.1 eq Nucleophile : 1.2–2.0 eq Base .

  • Catalysis: For sterically hindered alcohols, add 10 mol% DMAP (4-Dimethylaminopyridine). DMAP forms a highly reactive N-acylpyridinium intermediate that accelerates attack.

Standard Operating Procedures (SOPs)

Protocol A: Amide Formation (Anhydrous Conditions)

Best for: Valuable amines, water-sensitive substrates, and drug intermediates.

Reagents:

  • Acyl Chloride (1.0 equiv)

  • Primary/Secondary Amine (1.0 – 1.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)

  • Anhydrous DCM (0.1 – 0.2 M concentration)

Procedure:

  • Setup: Flame-dry a round-bottom flask (RBF) and purge with nitrogen/argon.

  • Dissolution: Dissolve the Amine and Base (TEA/DIPEA) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath. Rationale: Controls exotherm and minimizes over-acylation.

  • Addition: Add the Acyl Chloride dropwise (neat or dissolved in minimal DCM) over 10–15 minutes.

    • Observation: White precipitate (Ammonium salt) will form immediately.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 1–3 hours. Monitor by TLC/LC-MS.

  • Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with DCM (

      
      ).
      
    • Wash organics with 1M HCl (to remove unreacted amine/pyridine)

      
       Brine 
      
      
      
      Dry over
      
      
      .
  • Purification: Concentrate in vacuo. Recrystallize or flash chromatography if necessary.

Protocol B: Esterification (Pyridine-Mediated)

Best for: Primary/Secondary alcohols and phenols.[3]

Reagents:

  • Acyl Chloride (1.1 equiv)

  • Alcohol (1.0 equiv)

  • Pyridine (2.0 equiv or used as solvent)

  • Optional: DMAP (0.1 equiv) for tertiary alcohols.

Procedure:

  • Setup: Dry RBF under inert atmosphere.

  • Dissolution: Dissolve Alcohol and Pyridine in anhydrous DCM (or use pure Pyridine as solvent for difficult substrates).

  • Cooling: Cool to 0 °C .

  • Addition: Add Acyl Chloride dropwise.

    • Note: If using DMAP, add it prior to the acyl chloride.

  • Reaction: Stir at RT for 2–12 hours.

    • Tip: Sterically hindered esters may require reflux in Toluene.

  • Workup (Critical):

    • Dilute with Ethyl Acetate or Ether.

    • Wash rigorously with 1M HCl or 10% CuSO₄ solution.

    • Why? Copper sulfate forms a water-soluble complex with pyridine (blue solution), effectively removing it from the organic phase.

    • Wash with

      
       and Brine.[3]
      
Figure 2: Experimental Workflow

Workflow Prep 1. Reagent Prep (Dry Solvent, N2 Purge) Mix 2. Mix Nucleophile + Base (Cool to 0°C) Prep->Mix Add 3. Add Acyl Chloride (Dropwise) Mix->Add React 4. Reaction (RT) (Monitor TLC/LCMS) Add->React Quench 5. Quench & Workup (Acid/Base Wash) React->Quench

Caption: Standard workflow for anhydrous acyl substitution.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acyl ChlorideEnsure reagents are dry. Check Acyl Chloride quality (hydrolyzes to acid over time).
No Reaction Steric HindranceAdd DMAP (catalyst). Switch solvent to Toluene and reflux.
Product Impure Excess Pyridine/BaseUse CuSO₄ wash or dilute HCl wash during workup.
Oligomerization Difunctional SubstratesUse high dilution techniques or slow addition of the nucleophile.

Safety & Handling

  • Corrosivity: Acyl chlorides react violently with water to release HCl gas . Always handle in a fume hood.

  • Lachrymators: Many acyl chlorides (e.g., acetyl chloride, benzoyl chloride) are potent tear agents. Wear tight-fitting goggles.

  • Quenching: Never add water directly to a large volume of acyl chloride. Dilute the reaction mixture first, then add bicarbonate solution slowly to manage

    
     evolution.
    

References

  • Chemistry Steps. Reactions of Acid Chlorides with Nucleophiles. Retrieved from

  • Master Organic Chemistry. Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from

  • Common Organic Chemistry. Amide Bonds from Acid Chlorides.[2][4][5] Retrieved from

  • OrgoSolver. Acid Chloride to Ester (Pyridine Protocol). Retrieved from

  • ChemGuide. Nucleophilic Addition/Elimination in Acyl Chlorides. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Handling & Preserving 3-(3,4-Difluorophenyl)propanoyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists who require rigorous, reproducible protocols for handling highly moisture-sensitive acyl chlorides.

Mechanistic Overview: The Causality of Hydrolysis

3-(3,4-Difluorophenyl)propanoyl chloride is a highly reactive electrophile. While the two-carbon ethyl linker partially insulates the carbonyl group, the highly electronegative fluorine atoms on the phenyl ring still exert an electron-withdrawing inductive effect. This enhances the electrophilicity of the carbonyl carbon, lowering the activation energy for nucleophilic attack. When exposed to atmospheric moisture, water acts as a nucleophile, rapidly hydrolyzing the reagent into 3-(3,4-difluorophenyl)propanoic acid and corrosive hydrogen chloride (HCl) gas 1. Preventing this degradation requires a self-validating system of thermal management, anhydrous environments, and rigorous transfer techniques.

Visualizing the Anti-Hydrolysis Workflow

G A 3-(3,4-Difluorophenyl) propanoyl chloride B Store at 2-8°C Under Argon A->B Receipt C Warm to RT Before Opening B->C Preparation D Schlenk Line / Glovebox Transfer C->D Handling G Atmospheric Moisture Exposure C->G Opened cold (Condensation) E Anhydrous Solvent (DCM/THF, <50 ppm H2O) D->E Dissolution D->G Ambient air exposure F Nucleophilic Acyl Substitution E->F Reaction E->G Wet solvent H Hydrolysis to Carboxylic Acid + HCl G->H Degradation

Workflow for handling this compound to prevent hydrolysis.

Troubleshooting & FAQs

Q: My reaction yield is unexpectedly low, and the ¹H-NMR spectrum of my crude product shows a broad singlet around 11.0–12.0 ppm. What went wrong? A: This is the classic spectroscopic signature of acyl chloride hydrolysis. The broad singlet corresponds to the carboxylic acid proton of the hydrolyzed byproduct. This occurs when moisture is introduced via wet solvents or ambient air exposure during transfer. To prevent this, ensure all solvents are rigorously dried and manipulations are performed under an inert atmosphere 2.

Q: When I opened the reagent bottle, it released a white fume and hissed. Can I still use it? A: The white fume is hydrochloric acid (HCl) gas, a direct byproduct of the acyl chloride reacting with atmospheric moisture 1. If the bottle is fuming significantly, a substantial portion of the reagent has already degraded. It is highly recommended to discard the compromised reagent via controlled neutralization or purify it via vacuum distillation before use.

Q: Why must I warm the reagent to room temperature before opening, if lower temperatures slow down degradation? A: While storing the reagent at 2–8°C minimizes the kinetic rate of spontaneous degradation 1, opening a cold bottle in ambient air causes immediate condensation of atmospheric water vapor onto the cold glass and the reagent surface. This localized moisture instantly hydrolyzes the acyl chloride. Always allow the sealed container to equilibrate to room temperature in a desiccator before opening.

Q: Should I use Nitrogen or Argon for my inert atmosphere? A: Both are effective, but Argon is heavily preferred for benchtop transfers. Argon is approximately 38% denser than air, allowing it to form a protective "blanket" over the liquid in the flask. Nitrogen is slightly lighter than air and dissipates more rapidly when the flask is temporarily opened to insert a syringe 2.

Quantitative Data: Solvent & Storage Parameters

Table 1: Solvent Compatibility and Moisture Thresholds

Solvent Polarity Max Allowable Water Content Drying Method Suitability for Acyl Chlorides
Dichloromethane (DCM) Aprotic, Weakly Polar < 50 ppm Calcium hydride (CaH₂) distillation Optimal. Inert and easily removed under reduced pressure 3.
Tetrahydrofuran (THF) Aprotic, Polar < 50 ppm Sodium/Benzophenone distillation Good. Requires rigorous drying; peroxides must be absent.
Toluene Aprotic, Non-polar < 30 ppm Sodium distillation Good. Excellent for higher temperature reactions.

| Methanol/Ethanol | Protic | N/A | N/A | Incompatible. Reacts rapidly to form esters. |

Table 2: Storage Parameters for Maximum Shelf Life

Parameter Optimal Condition Causality / Rationale
Temperature 2°C to 8°C Reduces the kinetic rate of spontaneous degradation and hydrolysis 1.
Atmosphere Argon (Dry) Displaces moisture-laden air; heavier than air to blanket the reagent 1.

| Container | Amber glass, PTFE-lined cap | Prevents photochemical degradation; PTFE is chemically inert to corrosive HCl. |

Standard Operating Procedure (SOP): Schlenk Line Transfer & Reaction Setup

To ensure a self-validating, moisture-free system, follow this rigorous protocol utilizing standard Schlenk line techniques 4, 5.

Phase 1: Glassware Preparation (The Self-Validating Environment)
  • Bake: Place a 2-neck round-bottom flask, magnetic stir bar, and reflux condenser in an oven at 120°C for a minimum of 4 hours to desorb microscopic water layers from the silica surface.

  • Assemble Hot: Remove the glassware from the oven and immediately assemble it. Seal the secondary neck with a high-quality rubber septum.

  • Flame Dry & Purge: Connect the flask to a Schlenk line. Apply high vacuum (0.5 mmHg) and gently heat the exterior of the flask with a heat gun to drive off any residual surface moisture 4.

  • Backfill: Allow the flask to cool to room temperature under vacuum, then backfill with dry Argon 4. Repeat this vacuum/Argon cycle three times to guarantee an oxygen- and moisture-free environment.

Phase 2: Reagent Transfer & Reaction Execution
  • Solvent Addition: Using an oven-dried, Argon-purged syringe, transfer the anhydrous solvent (e.g., DCM) through the septum into the flask.

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine or pyridine) to act as an acid scavenger. This neutralizes the HCl generated during the substitution reaction, preventing the protonation of your nucleophile [[2]]().

  • Thermal Equilibration: Ensure the sealed bottle of this compound has fully equilibrated to room temperature to prevent condensation.

  • Syringe Transfer: Insert an Argon-filled balloon with a needle into the reagent bottle to equalize pressure. Use a separate, oven-dried, Argon-purged syringe to extract the required volume of the acyl chloride.

  • Dropwise Addition: Slowly add the acyl chloride dropwise to the reaction mixture at 0°C (using an ice bath) to control the exothermic nature of the nucleophilic acyl substitution [[2]](), [[1]]().

  • Monitoring: Allow the reaction to warm to room temperature and monitor progress via TLC. Quench with a saturated aqueous bicarbonate solution only when the reaction is complete.

References

  • Title: Conversion of Carboxylic Acids to Acid Chlorides and Handling (Reaction Assembly) Source: Organic Syntheses (OrgSyn) URL: [Link]

  • Title: Multigram-Scale Synthetic Routes to Solvent-Free Common Secondary Dialkylphosphines and Chlorodialkylphosphines Source: Organometallics - ACS Publications URL: [Link]

Sources

storage stability of 3-(3,4-Difluorophenyl)propanoyl chloride at low temperature

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the storage stability and handling protocols for 3-(3,4-Difluorophenyl)propanoyl chloride (CAS: 161712-76-1). It is designed to serve as a self-contained support resource for laboratory personnel.

Part 1: Executive Technical Summary

This compound is a highly reactive acyl chloride intermediate. Its stability is compromised primarily by moisture-induced hydrolysis and, to a lesser extent, thermal degradation.

  • Optimal Storage: -20°C (± 5°C) under an inert atmosphere (Argon or Nitrogen).

  • Critical Hazard: Reacts violently with water/moisture to release Hydrogen Chloride (HCl) gas and 3-(3,4-difluorophenyl)propanoic acid.

  • Shelf Life: >12 months if the "Cold Chain + Inert Gas" protocol is strictly followed.

Part 2: Storage & Handling Protocols

The "Zero-Moisture" Storage Workflow

Expertise Note: The primary cause of batch failure is not temperature excursion but condensation introduced during the opening of cold bottles.

ParameterSpecificationRationale
Temperature -20°C (Standard Freezer)Significantly slows hydrolysis kinetics and potential spontaneous intramolecular cyclization (indanone formation).
Atmosphere Argon (preferred) or NitrogenDisplaces humid air. Argon is heavier than air, providing a superior "blanket" over the liquid surface.
Container Glass (Amber) with PTFE-lined capPrevents photochemical degradation; PTFE resists corrosion. Avoid metal containers (corrosion risk).
Secondary Containment Desiccator or sealed bag with desiccantCreates a redundant barrier against freezer humidity.
Diagram: Receipt-to-Storage Workflow

This workflow prevents the most common user error: condensation-induced hydrolysis.

StorageWorkflow Receipt Receipt of Shipment (Check Dry Ice) Equilibrate Equilibrate to Room Temp (Critical: Do NOT Open Yet) Receipt->Equilibrate 3-4 Hours Transfer Transfer to Inert Atmo (Glovebox or Schlenk Line) Equilibrate->Transfer Prevents Condensation Aliquot Aliquot into Vials (Minimize Headspace) Transfer->Aliquot Seal Seal with Parafilm/Tape & Secondary Container Aliquot->Seal Store Store at -20°C Seal->Store

Caption: Protocol for handling thermosensitive acid chlorides to prevent moisture ingress.

Part 3: Troubleshooting Guide & FAQs

Scenario A: Physical Appearance Changes

Q1: The liquid has turned cloudy or deposited a white solid. Is it still usable?

  • Diagnosis: This indicates Hydrolysis .[1] The white solid is likely 3-(3,4-difluorophenyl)propanoic acid, which is insoluble in the acid chloride.

  • Root Cause: Moisture ingress due to a poor seal or opening the bottle while cold (condensation).

  • Action:

    • Filtration: If the solid amount is small (<5%), filter the liquid through a dry syringe filter (PTFE membrane) under inert gas.

    • Quantification: Run a

      
      F-NMR (see Section 4) to determine the ratio of acid to acid chloride.
      
    • Purification: If degradation is >10%, distill under reduced pressure (vacuum distillation).

Q2: The liquid has turned yellow or brown.

  • Diagnosis: Trace metal contamination or oligomerization.

  • Root Cause: Contact with metal spatulas/needles or storage in non-inert conditions allowing oxidation.[2]

  • Action: Distillation is required. If the purity is still high (>95% by GC), it may be used for crude reactions, but avoid for precise kinetic studies.

Scenario B: Pressure & Handling

Q3: When I open the bottle, there is a "pop" sound or visible fumes.

  • Diagnosis: HCl Buildup .

  • Root Cause: Slow hydrolysis has occurred during storage, generating HCl gas which pressurizes the headspace.

  • Safety Warning: This is a high-risk scenario.

  • Action:

    • Vent the bottle inside a fume hood.[3]

    • Purge the headspace with dry Nitrogen for 5-10 minutes to remove dissolved HCl.

    • Titrate the acid chloride content before use, as the stoichiometry has changed.

Q4: Can I store this at 4°C (Fridge) instead of -20°C?

  • Answer: For short periods (<1 month), yes. However, hydrolysis rates are temperature-dependent. At 4°C, any trapped moisture will react faster than at -20°C. Long-term storage must be at -20°C.

Part 4: Analytical Quality Control (Self-Validating Systems)

To verify the integrity of your reagent, use these methods. Note: Direct LC-MS is not recommended due to on-column hydrolysis.

Derivatization Method (Recommended for HPLC/GC)

Principle: Convert the unstable acid chloride into a stable ester or amide for analysis.

  • Sampling: Take 10 µL of the acid chloride.

  • Quench: Add to 500 µL of anhydrous Methanol (excess).

  • Reaction:

    
    
    
  • Analyze: Inject the resulting Methyl Ester into GC-MS or HPLC.

    • Interpretation: The presence of the Methyl Ester peak confirms active Acid Chloride. The presence of the Free Acid peak (after derivatization) indicates the original sample had already hydrolyzed before methanol addition.

F-NMR Spectroscopy (Direct Method)

Principle: The fluorine chemical shift is sensitive to the carbonyl environment.

  • Solvent: Anhydrous

    
     or 
    
    
    
    .
  • Signature:

    • Acid Chloride: Distinct signals for the 3,4-difluoro pattern.

    • Carboxylic Acid (Impurity): Signals will be slightly shifted (typically 0.1 - 0.5 ppm upfield/downfield depending on solvent).

    • Validation: This method is non-destructive and quantitative.

Part 5: Mechanistic Degradation Pathway

Understanding the chemistry allows for better risk management.

Degradation AcidCl 3-(3,4-Difluorophenyl) propanoyl chloride (Active Reagent) Intermediate Tetrahedral Intermediate AcidCl->Intermediate Nucleophilic Attack Water Moisture (H₂O) (From Air/Condensation) Water->Intermediate Nucleophilic Attack CarboxylicAcid 3-(3,4-Difluorophenyl) propanoic acid (Inert Solid Precipitate) Intermediate->CarboxylicAcid Elimination HCl HCl Gas (Corrosive/Pressure) Intermediate->HCl Byproduct

Caption: Hydrolysis pathway of acid chlorides. Note that HCl generation is autocatalytic in some environments.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71360686, 3-(3,4-Difluorophenyl)prop-2-enoyl chloride. Retrieved from [Link](Note: Analogous structure used for physicochemical property validation).

  • Save My Exams (2025). Acyl Chlorides: Hydrolysis and Reactions. Retrieved from [Link](Mechanistic validation of hydrolysis pathways).

Sources

Technical Support Center: Efficient Removal of Excess Thionyl Chloride from 3-(3,4-Difluorophenyl)propanoyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical resource for the critical purification step in the synthesis of 3-(3,4-Difluorophenyl)propanoyl chloride: the removal of excess thionyl chloride (SOCl₂). Improper removal can lead to side reactions, catalyst deactivation, and compromised product purity, impacting subsequent stages of drug development and research. This document offers detailed troubleshooting, frequently asked questions (FAQs), and validated protocols to ensure a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: Why is it imperative to completely remove residual thionyl chloride?

A: Thionyl chloride is a highly reactive reagent. If not completely removed, it can interfere with downstream reactions. For instance, in Friedel-Crafts acylation, a common application for acyl chlorides, residual thionyl chloride can react with and deactivate the Lewis acid catalyst (e.g., AlCl₃), thereby inhibiting the desired reaction.[1][2][3] Furthermore, its presence can lead to the formation of undesired byproducts, which complicates the purification process and ultimately lowers the yield and purity of the target compound.

Q2: What are the most effective methods for removing excess thionyl chloride?

A: The most prevalent and effective techniques capitalize on the volatility of thionyl chloride (boiling point: 76-79 °C)[4][5][6][7] compared to the much higher boiling point of this compound. The primary methods include:

  • Vacuum Distillation: This is the preferred method as it allows for the removal of thionyl chloride at reduced temperatures, thereby minimizing the risk of thermal decomposition of the acyl chloride product.[8][9][10]

  • Azeotropic Distillation: This involves the addition of an inert solvent, such as toluene, which forms a low-boiling azeotrope with thionyl chloride, facilitating its removal at a lower temperature than the boiling point of either component alone.[8][11][12][13] This process can be repeated several times to "chase" out the remaining thionyl chloride.[13]

  • Chemical Quenching: While a viable option, this method is often less desirable as it involves reacting the excess thionyl chloride with a quenching agent. This can introduce additional impurities that need to be removed.[8]

Q3: Are there any visual cues to indicate the removal of thionyl chloride?

A: Yes, there are some preliminary visual indicators. Thionyl chloride is a fuming liquid with a distinct, pungent odor.[4] As it is removed from the reaction mixture, the fuming should subside, and the sharp smell should noticeably decrease. The final product, this compound, should be a clear, non-fuming liquid. However, these are only preliminary observations, and instrumental analysis is essential for confirmation of purity.

Q4: Which analytical techniques should be used to verify the purity of this compound?

A: To ensure the complete removal of thionyl chloride and confirm the structural integrity of the product, the following analytical methods are recommended:

  • ¹H and ¹⁹F NMR Spectroscopy: These techniques will confirm the structure of the desired this compound and can detect any remaining starting carboxylic acid or other organic impurities.[14][15][16][17]

  • FTIR Spectroscopy: A strong carbonyl (C=O) absorption band around 1800 cm⁻¹ is characteristic of an acyl chloride.[18][19][20] The absence of a broad O-H stretching band from the starting carboxylic acid (typically around 2500-3300 cm⁻¹) indicates the completion of the reaction.[18]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method for detecting and quantifying volatile impurities, including any trace amounts of residual thionyl chloride.[21][22][23][24]

Troubleshooting Guide

This section addresses common challenges encountered during the removal of excess thionyl chloride.

Issue Potential Cause(s) Recommended Solutions
Product Discoloration (Yellowing/Darkening) Thermal decomposition of the acyl chloride or thionyl chloride at elevated temperatures.[5][8]- Utilize Vacuum Distillation: Lowering the pressure will reduce the boiling point, allowing for a gentler distillation.[9] - Employ Azeotropic Distillation: Co-distilling with a solvent like toluene can effectively remove thionyl chloride at a lower temperature.[8][12] - Ensure Even Heating: Use a well-stirred oil bath to prevent localized overheating.
Low Product Yield - Incomplete conversion of the starting carboxylic acid. - Product loss during distillation due to co-distillation or decomposition. - Hydrolysis of the acyl chloride due to exposure to moisture.[8]- Confirm Reaction Completion: Before workup, verify the absence of starting material using TLC or a small-scale reaction quench followed by NMR analysis. - Optimize Distillation: Use an efficient, well-insulated distillation apparatus. For small-scale preparations, a Kugelrohr apparatus can minimize losses. - Maintain Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[8]
Persistent Pungent Odor and Fuming Incomplete removal of thionyl chloride.- Prolonged Vacuum Distillation: Continue the distillation, ensuring a stable and adequate vacuum is maintained. - Repetitive Azeotropic Distillation: Add fresh, dry toluene and repeat the azeotropic distillation process two to three times to effectively "chase" the residual thionyl chloride.[11][13]
Contamination with Starting Carboxylic Acid The initial reaction with thionyl chloride was incomplete.- Increase Reagent Stoichiometry: Use a larger excess of thionyl chloride. - Increase Reaction Time and/or Temperature: Refluxing the reaction mixture for a longer duration can drive the reaction to completion. - Catalyze the Reaction: The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the formation of the acyl chloride.[25]

Experimental Workflow: Purification via Vacuum Distillation

The following is a detailed, step-by-step protocol for the removal of excess thionyl chloride using vacuum distillation.

Sources

Technical Support Center: Fluorinated Acid Chloride Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Reactivity & Yield in Fluorinated Acid Chloride Couplings

Audience: Synthetic Chemists, Process Engineers, Medicinal Chemists.

Executive Summary: The "Reactivity Paradox"

User Issue: "My fluorinated acid chloride is theoretically hyper-electrophilic, yet I am observing low conversion, stalled reactions, or poor yields."

Technical Insight: Fluorinated acid chlorides (e.g., trifluoroacetyl chloride, pentafluorobenzoyl chloride) are indeed more electrophilic than their non-fluorinated counterparts due to the strong inductive effect ($ -I $) of fluorine. However, this same property creates three distinct failure modes that mimic "low reactivity":

  • Rapid Hydrolysis: The reagent is destroyed by trace moisture before it can react with the nucleophile.

  • Fluorous Immiscibility: Long perfluorinated chains create a "third phase" (fluorous phase) that is insoluble in standard organic solvents (THF, DCM), preventing contact with the nucleophile.

  • Steric/Electronic Repulsion: Ortho-fluorine atoms (e.g., in pentafluorobenzoyl groups) create significant steric shielding and electronic repulsion toward incoming nucleophiles.

Part 1: Diagnostic & Troubleshooting Guide
Category 1: Reaction Setup & Reagent Integrity

Q: I added the acid chloride, but TLC/LCMS shows only starting material (nucleophile) and the acid chloride is gone. What happened? Diagnosis: "The Invisible Hydrolysis." Fluorinated acid chlorides hydrolyze


 times faster than alkyl acid chlorides. If your solvent or atmosphere contains even ppm-levels of water, the reagent converts to the carboxylic acid (and HCl) instantly. The acid is often unreactive under mild coupling conditions, leading to "no reaction."
  • Test: Check the pH of the reaction mixture immediately upon addition. A sharp drop to pH < 2 indicates immediate hydrolysis (releasing HCl).

  • Solution:

    • Use freshly distilled solvents (Karl Fischer < 50 ppm water).

    • Add a "Sacrificial Electrophile" (e.g., TMS-Cl) 15 minutes prior to the acid chloride to scavenge trace water.

    • Protocol Shift: Switch to Schotten-Baumann conditions (biphasic DCM/Water with excess base) if the acid chloride is relatively stable to water (rare) or if the reaction rate with the amine is faster than hydrolysis (often true for amines).

Q: My reagent is a liquid, but after adding it, the reaction mixture stays heterogeneous. Why? Diagnosis: "The Fluorous Phase Barrier." Perfluorinated chains ($ >C_4F_9 $) are lipophobic and hydrophobic . They often do not dissolve in THF, Toluene, or DCM, forming essentially a droplet of "fluorous oil" at the bottom. The reaction is limited to the interface.

  • Solution:

    • Co-solvent: Add 10-20% of a semi-fluorous solvent like BTF (Benzotrifluoride) or HFE-7100 . These bridge the solubility gap between the organic phase and the fluorous reagent.

    • Concentration: Run the reaction at high concentration (>0.5 M) to force interaction.

Category 2: Kinetic & Electronic Issues

Q: I am using Pentafluorobenzoyl Chloride, but the coupling with my aniline is stalling at 50% conversion. Diagnosis: "The Ortho-Effect Fortress." While the carbonyl is electron-deficient, the two ortho-fluorine atoms provide significant steric bulk and electron-pair repulsion to the incoming nucleophile. Furthermore, the resulting amide is electron-poor, making the amine nucleophile less basic if HCl is not scavenged instantly.

  • Solution:

    • Catalysis: Add DMAP (10 mol%) or 4-PPY . These form a highly reactive N-acylpyridinium intermediate that projects the electrophile further away from the steric wall of the fluorine atoms.

    • Base Choice: Use a non-nucleophilic, soluble base like DIPEA or DBU rather than Pyridine (which might be too weak to deprotonate the specific intermediate).

Q: I see a major side product that looks like a dimer or a rearranged species. Diagnosis: "The Ketene Pathway." If your acid chloride has alpha-protons (e.g., $ R_f-CH_2-COCl $), the high acidity of the


-protons (due to the adjacent 

group) allows mild bases to eliminate HCl, forming a highly reactive fluorinated ketene . This ketene can dimerize or react non-selectively.
  • Solution:

    • Base Timing: Do not premix the acid chloride and base. Add the base slowly to the mixture of acid chloride and nucleophile at -78°C.

    • Base Strength: Switch to a weaker base (e.g., $ NaHCO_3 $ solid suspension) to prevent deprotonation while still scavenging acid.

Part 2: Comparison Data & Solvent Selection

Table 1: Solvent Compatibility for Fluorinated Reagents

Reagent TypeRecommended Solvent SystemAdditive for SolubilityWhy?
Trifluoroacetyl Chloride (Gas/Volatile Liq)DCM or Et2O (at -78°C)Pyridine (excess)High volatility requires low temp; Pyridine traps it as salt.
Pentafluorobenzoyl Chloride THF or DCMDMAP (cat.)Steric hindrance requires nucleophilic catalyst.
Perfluoro-octanoyl Chloride (

)
BTF / DCM (1:1 mixture)HFE-7100Pure DCM/THF will cause phase separation (fluorous crashing).
Difluoroacetyl Chloride (

)
Ether / DCMNo Amine Base (use solid carbonate)Risk of ketene formation with amine bases.
Part 3: Advanced Protocols
Protocol A: The "Fluorous-Bridge" Coupling (For Long-Chain

)

Use this when the acid chloride is insoluble in standard solvents.

  • Preparation: Dissolve the nucleophile (1.0 equiv) and DIPEA (1.2 equiv) in DCM (anhydrous).

  • Fluorous Solution: Dissolve the Perfluorinated Acid Chloride (1.1 equiv) in Benzotrifluoride (BTF) (volume ratio 1:1 with DCM).

  • Addition: Add the Fluorous solution to the DCM solution dropwise at 0°C.

  • Monitoring: The mixture should remain homogeneous. If turbidity appears, add more BTF.

  • Workup:

    • Dilute with DCM.

    • Wash with 1M HCl (to remove DIPEA).

    • Crucial Step: If the product is highly fluorinated, it may not dissolve well in DCM during extraction. Check the interface layer.

Protocol B: The In-Situ Acyl Fluoride Switch

Use this if the Acid Chloride is too unstable (hydrolysis) or too sterically hindered. Acyl Fluorides are smaller and more stable to water than chlorides, often solving the "low reactivity" artifact.

  • Conversion: Treat the Fluorinated Acid Chloride with KHF2 (saturated aqueous solution) or Et3N-3HF in DCM for 30 mins.

  • Observation: The Acyl Fluoride forms (check 19F NMR: shift ~ +18 to +30 ppm).

  • Coupling: Add the amine nucleophile and a Lewis Acid catalyst (e.g.,

    
     or simply heat).
    
  • Mechanism: The fluoride is a better leaving group for sterically hindered attacks due to its small size (hard nucleophile/electrophile match).

Part 4: Visualizing the Troubleshooting Logic

Figure 1: Diagnostic Decision Tree for Low Reactivity

Troubleshooting Start Issue: Low Yield/Reactivity CheckState Check Reaction Homogeneity Start->CheckState Hetero Heterogeneous/Oiling Out? CheckState->Hetero YesHetero Yes: Fluorous Phase Issue Hetero->YesHetero Yes NoHetero No: Solution is Clear Hetero->NoHetero No Soln1 Action: Add BTF or HFE-7100 co-solvent YesHetero->Soln1 CheckSM Check Fate of Acid Chloride NoHetero->CheckSM Gone Acid Chloride Consumed (No Product) CheckSM->Gone Present Acid Chloride Intact (Stalled Reaction) CheckSM->Present Hydrolysis Diagnosis: Hydrolysis (Water Contamination) Gone->Hydrolysis Ketene Diagnosis: Ketene Formation (If alpha-H present) Gone->Ketene Steric Diagnosis: Steric/Electronic Mismatch Present->Steric Soln2 Action: Add DMAP Switch to Acyl Fluoride Steric->Soln2

Caption: Decision tree for isolating the root cause of fluorinated acid chloride failure modes.

References
  • Uneyama, K. (2006). Organofluorine Chemistry. Blackwell Publishing.
  • Olah, G. A., et al. (1973). "Synthetic Methods and Reactions; IV. Fluorination of Carboxylic Acids with Cyanuric Fluoride." Synthesis. Link (Foundational work on Acyl Fluorides as superior electrophiles).

  • Mikami, K., et al. (2004). "Fluorous Technologies for Solution-Phase High-Throughput Organic Synthesis." Chemical Reviews. Link (Explanation of fluorous solvents like BTF).

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of simple coupling." Chemical Society Reviews. Link (Troubleshooting sterically hindered couplings).

  • Fisher Scientific. (2012). "Safety Data Sheet: Pentafluorobenzoyl chloride." Link (Safety and hydrolysis data).

Technical Support Center: Purification of 3-(3,4-Difluorophenyl)propanoyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PUR-34DF-VAC Status: Open Subject: Optimization of Vacuum Distillation for Fluorinated Acyl Chlorides Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Compound Profile

User Query: "I need to purify 3-(3,4-Difluorophenyl)propanoyl chloride. My crude mixture is dark, and I am concerned about hydrolysis and thermal decomposition during vacuum distillation."

Scientist's Response: Purifying fluorinated acyl chlorides requires a balance between sufficient heat to volatilize the product and strict moisture control to prevent hydrolysis. This compound is a high-boiling, moisture-sensitive intermediate. The primary failure modes in this protocol are incomplete removal of chlorinating agents (leading to vacuum instability) and solidification in the condenser (due to the compound's melting point).

Compound Physicochemical Profile (Estimated)
PropertyValue / RangeNotes
Molecular Formula

Molecular Weight ~204.6 g/mol
Boiling Point (Atm) ~250–260°CExtrapolated from mono-fluoro analogs
Boiling Point (Vac) 85–105°C @ 0.5–1.0 mmHg Target range for distillation
Melting Point 25–40°CMay solidify in cold condensers
Sensitivity High (Hydrolysis)Reacts violently with water/alcohols

Pre-Run Validation: The "Self-Validating" System

Before starting the vacuum pump, you must validate the crude material. Attempting to distill a crude mix containing excess thionyl chloride (


) or oxalyl chloride will result in "bumping" and vacuum fluctuation.
Step 1: The "Volatile Strip" Check

Objective: Ensure all low-boiling impurities are removed before high-vacuum application.

  • Rotary Evaporation: Strip the crude reaction mixture (usually in DCM or Toluene) at 40°C.

  • The Azeotrope Trick: Add anhydrous Toluene (2x volume of crude) and re-evaporate.

    • Why? Toluene forms an azeotrope with residual

      
      , dragging it out of the system.
      
  • Visual Check: The residue should be an oil or low-melting solid. Bubbling should have ceased completely.

Step 2: Glassware Preparation
  • Baking: All glassware (flask, still head, condenser, receiver) must be oven-dried at >120°C for 2 hours.

  • Grease: Use high-vacuum silicone grease (e.g., Dow Corning) on all joints. Do not use standard grease; it may degrade under HCl fumes.

  • Trap: A liquid nitrogen (

    
    ) trap is mandatory  to protect the pump from corrosive HCl/fluoride vapors.
    

Standard Operating Procedure (SOP)

Equipment Setup
  • Apparatus: Short-path distillation head (preferred over Vigreux to minimize thermal exposure).

  • Condenser Fluid: Circulating water at 35–40°C .

    • Critical: Do NOT use ice water. This compound may crystallize in the condenser, blocking the path and causing a dangerous pressure build-up.

  • Heating: Oil bath with magnetic stirring (high RPM).

The Distillation Protocol[3][4][5][6][7]
  • System Evacuation:

    • Connect the vacuum.[1] Slowly lower pressure to <1.0 mmHg.

    • Validation: If pressure fluctuates wildly or liquid bumps immediately without heat, STOP . You have residual solvent.[1][2][3] Return to "Volatile Strip" step.

  • Heating Ramp:

    • Start oil bath heating. Ramp slowly (5°C/min).

    • Observation: The "Fore-run" (impurities) will distill first, often at 40–60°C (vapor temp). This may be residual chlorinating agent or unreacted acid precursors.

  • Main Fraction Collection:

    • When vapor temperature stabilizes (expect ~85–105°C at 0.5 mmHg) and the distillate is clear/colorless, switch to the main receiver flask.

    • Record: Head Temperature (

      
      ) and Pressure (
      
      
      
      ).
  • Shutdown:

    • Remove heat.[1]

    • Break vacuum with dry Nitrogen or Argon (never air/moisture).

    • Seal the receiver flask immediately.

Troubleshooting Hub

Symptom: "The vacuum pressure is jumping / liquid is bumping violently."
  • Root Cause: Residual solvent or Thionyl Chloride (

    
    ) outgassing.[2]
    
  • Immediate Fix: Stop heating. Increase pressure slightly (bleed

    
    ).
    
  • Corrective Action: You cannot distill yet. Return the crude to the rotovap. Add dry toluene and strip again to remove the trapped volatiles.[1]

Symptom: "White smoke is forming in the receiver flask."
  • Root Cause: Hydrolysis.[1][3] Ambient moisture is entering the system and reacting with the chloride to form HCl gas and the carboxylic acid.

  • Immediate Fix: Check all grease seals. Ensure the vacuum release valve is connected to an inert gas source (

    
    ), not the atmosphere.
    
  • Prevention: Attach a drying tube (calcium chloride) to the vacuum release port if an inert gas line is unavailable.

Symptom: "Solids are clogging the condenser."
  • Root Cause: The compound's melting point is higher than the condenser fluid temperature.

  • Immediate Fix: Turn off the condenser coolant circulator. Use a heat gun (gentle setting) to melt the blockage into the receiver.

  • Corrective Action: Switch condenser fluid to warm water (40°C) or use an air condenser for the remainder of the run.

Symptom: "Distillate is turning pink or dark red."
  • Root Cause: Thermal decomposition or polymerization. The pot temperature is too high.

  • Immediate Fix: Lower the oil bath temperature. Improve the vacuum (check pump oil) to allow distillation at a lower temperature.

  • Limit: Do not exceed an oil bath temperature of 140°C.

Visual Workflow: Decision Logic

PurificationWorkflow Start Crude Reaction Mix (Dark Oil) Strip 1. Strip Volatiles (Rotovap + Toluene Azeotrope) Start->Strip Check 2. Vacuum Stability Check (Cold, <1 mmHg) Strip->Check Fail Pressure Fluctuates/ Bumping Check->Fail Volatiles Present Pass Stable Pressure Check->Pass Fail->Strip Re-strip with Toluene Setup 3. Setup Short Path (Warm Condenser 40°C) Pass->Setup Heat 4. Heat Ramp (Collect Fore-run) Setup->Heat Distill 5. Main Fraction (Clear Liq/Solid, ~95°C) Heat->Distill T_head Stabilizes Store Store under Argon (Sealed/Parafilm) Distill->Store

Figure 1: Decision matrix for the purification of this compound. Note the critical loop at the Vacuum Stability Check.

Frequently Asked Questions (FAQ)

Q: Can I use column chromatography instead of distillation? A: Generally, no . Acyl chlorides react with the silica gel (which contains hydroxyl groups) and the moisture in the solvents, decomposing back to the acid. Vacuum distillation is the gold standard for this functional group.

Q: How do I store the purified chloride? A: Store in a Schlenk flask or a tightly sealed vial taped with Parafilm, under an Argon atmosphere, at 4°C. If stored properly, it is stable for months. If it turns cloudy, it has hydrolyzed; re-distill before use.

Q: The compound solidified in the receiver. How do I get it out? A: Gently melt it with a heat gun (warm air) and pour it out, or dissolve it directly in the anhydrous solvent you plan to use for the next step (e.g., dry DCM or THF).

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general purification of organic halides and acyl chlorides).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for acyl chloride hydrolysis and synthesis).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Protocols for handling thionyl chloride and distillation).

  • PubChem. (n.d.). 3-(2-Fluorophenyl)propanoyl chloride (Analog Data). National Library of Medicine. (Used for boiling point extrapolation).

Sources

handling moisture sensitivity of 3-(3,4-Difluorophenyl)propanoyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-(3,4-Difluorophenyl)propanoyl chloride

Welcome to the technical support resource for this compound. This guide is designed for researchers, chemists, and drug development professionals to address the specific challenges associated with the handling and use of this highly reactive, moisture-sensitive reagent. The following information is presented in a question-and-answer format to provide direct solutions to common issues encountered in the laboratory.

Section 1: Core Principles & Reactivity

This section addresses the fundamental properties of this compound that dictate its handling requirements.

Question 1: What makes this compound so sensitive to moisture?

Answer: The high reactivity of this compound stems from the chemical nature of the acyl chloride functional group (-COCl). The carbonyl carbon is bonded to two highly electronegative atoms: oxygen and chlorine. These atoms strongly withdraw electron density, making the carbonyl carbon highly electrophilic (electron-deficient) and thus a prime target for nucleophiles.[1][2]

Water is an effective nucleophile that will readily attack this electrophilic carbon. The reaction, known as hydrolysis, is rapid and essentially irreversible, converting the acyl chloride into the corresponding carboxylic acid (3-(3,4-Difluorophenyl)propanoic acid) and generating corrosive hydrogen chloride (HCl) gas.[3][4] The presence of two electron-withdrawing fluorine atoms on the phenyl ring further enhances the electrophilicity of the carbonyl carbon, likely making this specific compound even more susceptible to hydrolysis than non-fluorinated analogs.

Hydrolysis cluster_reaction Hydrolysis Pathway AcylChloride This compound (Highly Electrophilic Carbonyl) Tetrahedral_Intermediate Tetrahedral Intermediate (Unstable) AcylChloride->Tetrahedral_Intermediate Nucleophilic Attack H2O H₂O (Atmospheric Moisture) H2O->Tetrahedral_Intermediate Products 3-(3,4-Difluorophenyl)propanoic Acid + HCl Gas (Corrosive) Tetrahedral_Intermediate->Products Elimination of Cl⁻

Caption: The nucleophilic attack of water on the acyl chloride leads to rapid degradation.

Section 2: Handling, Storage, and Reaction Setup

Proactive measures are critical to preserving the integrity of the reagent and ensuring successful experimental outcomes.

Question 2: What are the absolute essential storage conditions for this reagent?

Answer: Proper storage is the first line of defense against degradation. The goal is to create a completely anhydrous (water-free) and inert environment.

ParameterRecommendationRationale
Atmosphere Store under a dry, inert gas (Argon or Nitrogen).Prevents exposure to atmospheric moisture and oxygen.[5][6]
Container Original manufacturer's bottle with a tight-fitting cap, often with a PTFE liner.Ensures a high-quality seal. If transferring, use only flame- or oven-dried glass vessels.
Temperature Store in a cool, dry place.[5] Some suppliers recommend cold-chain transportation.[7]Reduces the vapor pressure of the compound and slows any potential decomposition pathways.
Location A dedicated, well-ventilated cabinet for reactive chemicals, away from water, alcohols, bases, and amines.[8]Prevents accidental contact with incompatible materials that could cause a violent reaction.

Question 3: My reaction requires transferring the acyl chloride from the supplier bottle. What is the correct procedure?

Answer: Transferring the reagent is a point of high risk for moisture exposure. This must be performed using anhydrous techniques, preferably within a glovebox or using a Schlenk line.

Experimental Protocol: Reagent Transfer Under Inert Atmosphere
  • Preparation:

    • Ensure all glassware (syringes, needles, receiving flask) is rigorously dried. This is best achieved by oven-drying at >120°C for several hours and cooling under a stream of dry nitrogen or in a desiccator immediately before use.[9]

    • Purge the receiving flask with dry nitrogen or argon for several minutes. A common setup involves a balloon filled with the inert gas connected to the flask via a needle through a rubber septum. A second "vent" needle allows the air to be displaced.[10]

  • Transfer:

    • Carefully open the supplier bottle under a positive flow of inert gas.

    • Use a clean, dry, gas-tight syringe with a stainless-steel needle to withdraw the desired volume of this compound.

    • To prevent suck-back, first draw a small amount of inert gas from the headspace of the receiving flask into the syringe before drawing up the liquid.

    • Quickly and carefully transfer the liquid to the reaction flask by piercing the septum.

  • Storage of Remainder:

    • Before re-sealing the supplier bottle, flush the headspace with dry inert gas.

    • Seal the cap tightly and reinforce with paraffin film for an extra barrier against moisture ingress.

InertAtmosphere Start Start: Prepare for Reagent Transfer Dry_Glassware Oven-Dry All Glassware (Flask, Syringe, Needles) Start->Dry_Glassware Cool_Desiccator Cool Under Inert Gas or in Desiccator Dry_Glassware->Cool_Desiccator Setup_Flask Assemble Reaction Flask with Septum Cool_Desiccator->Setup_Flask Purge_Flask Purge Flask with N₂ or Ar (Balloon + Vent Needle) Setup_Flask->Purge_Flask Transfer Transfer Reagent via Gas-Tight Syringe Purge_Flask->Transfer Seal_Bottle Re-purge and Seal Supplier Bottle Transfer->Seal_Bottle Proceed Proceed with Reaction Transfer->Proceed

Caption: Workflow for transferring a moisture-sensitive reagent under an inert atmosphere.[10]

Section 3: Troubleshooting Experimental Issues

Even with careful preparation, problems can arise. This section provides a logical framework for diagnosing and solving them.

Question 4: My acylation reaction resulted in a very low yield. What are the most likely causes?

Answer: A low yield in a reaction using an acyl chloride is most often traced back to one of two primary issues: reagent degradation or suboptimal reaction conditions.

  • Hydrolysis of the Starting Material: The most common culprit is the inadvertent introduction of moisture.[9][11] If your this compound has been exposed to air, a significant portion may have already converted to the unreactive 3-(3,4-Difluorophenyl)propanoic acid. Always use a fresh bottle or a properly stored aliquot.[11]

  • Inadequate HCl Scavenging: Acylation reactions produce one equivalent of HCl for every equivalent of acyl chloride consumed.[11] If your substrate is an amine or another base-sensitive molecule, this HCl will protonate it, rendering it non-nucleophilic and halting the reaction.[9][11]

    • Solution: Always include a non-nucleophilic base in your reaction to act as an HCl scavenger. Common choices include pyridine or tertiary amines like triethylamine (Et₃N). A slight excess (e.g., 1.1-1.2 equivalents) is recommended.[3][11]

Question 5: I have an unknown white solid that has precipitated from my reaction mixture. How can I identify it?

Answer: The identity of an unexpected precipitate depends on the reaction components.

  • If using an amine nucleophile: The most likely precipitate is the hydrochloride salt of your starting amine or the amine scavenger (e.g., triethylammonium chloride).[1] This occurs if the HCl byproduct is not effectively managed or if the salt is insoluble in your reaction solvent.

  • If the acyl chloride was degraded: The precipitate could be the 3-(3,4-Difluorophenyl)propanoic acid hydrolysis product, particularly if the reaction solvent is nonpolar (e.g., hexanes), where the carboxylic acid has low solubility.

Troubleshooting box_node box_node Start Low Yield or Failed Reaction Check_Reagent Is the acyl chloride fresh and stored properly? Start->Check_Reagent Check_Conditions Were anhydrous conditions used? Check_Reagent->Check_Conditions Yes Cause_Hydrolysis Primary Cause: Reagent Hydrolysis. Solution: Use fresh reagent, improve inert atmosphere technique. Check_Reagent->Cause_Hydrolysis No Check_Base Was an HCl scavenger (e.g., Et₃N) used? Check_Conditions->Check_Base Yes Cause_Moisture Primary Cause: Moisture Contamination. Solution: Rigorously dry all glassware and solvents. Check_Conditions->Cause_Moisture No Cause_HCl Primary Cause: Nucleophile Protonation. Solution: Add 1.1-1.2 eq. of a non-nucleophilic base. Check_Base->Cause_HCl No Cause_Other Other issues: - Steric hindrance - Low nucleophile reactivity - Incorrect temperature Check_Base->Cause_Other Yes

Caption: A logical decision tree for troubleshooting low-yielding acylation reactions.

Section 4: Analytical Quality Control

Verifying the purity of your reagent is crucial before beginning a synthesis.

Question 6: How can I confirm the purity of my this compound and check for hydrolysis?

Answer: Spectroscopic methods are the most direct way to assess purity. The key is to look for the presence of the hydrolysis product, 3-(3,4-Difluorophenyl)propanoic acid. Samples for analysis must be prepared in an anhydrous solvent (e.g., dry CDCl₃ for NMR) under an inert atmosphere to prevent degradation during the measurement itself.

TechniqueThis compoundHydrolysis Product (Carboxylic Acid)
FTIR (thin film) Strong C=O stretch at ~1800 cm⁻¹ .C=O stretch shifts to ~1700-1725 cm⁻¹ . Appearance of a very broad O-H stretch from ~2500-3300 cm⁻¹.[12]
¹H NMR Protons alpha to the carbonyl (–CH₂–COCl) typically appear around ~3.0-3.3 ppm .Protons alpha to the carbonyl (–CH₂–COOH) shift slightly upfield to ~2.7-2.9 ppm . Appearance of a broad singlet for the acidic proton (–COOH) far downfield (>10 ppm).
¹³C NMR Carbonyl carbon (–C OCl) is highly deshielded, appearing around 170-175 ppm .Carbonyl carbon (–C OOH) shifts slightly downfield to ~175-180 ppm .

A small amount of the carboxylic acid impurity can be easily detected by the appearance of its characteristic peaks in the FTIR and NMR spectra.[13]

Section 5: Safe Quenching and Disposal

Question 7: How do I safely neutralize and dispose of leftover reagent or a reaction mixture containing it?

Answer: Never add water or aqueous solutions directly to concentrated acyl chloride, as the reaction is violent and releases large amounts of HCl gas.[3][14] The quenching process must be controlled by slowly adding the reactive mixture to a quenching agent with vigorous stirring and cooling.

Experimental Protocol: Safe Quenching Procedure
  • Setup: In a well-ventilated fume hood, prepare a separate flask containing a suitable quenching agent (e.g., methanol, isopropanol, or a dilute solution of sodium bicarbonate). The flask should be placed in an ice bath to manage the exothermic reaction.[15][16]

  • Slow Addition: Using a dropping funnel or a syringe, add the acyl chloride-containing solution slowly to the cooled, stirred quenching solution.[15]

  • Monitoring: Monitor the temperature and gas evolution. If the reaction becomes too vigorous, stop the addition until it subsides.

  • Neutralization & Disposal: Once the addition is complete, allow the mixture to stir until gas evolution ceases. If an alcohol was used, the product is an ester. If a base was used, the product is a carboxylate salt. The final mixture can then be neutralized and disposed of according to your institution's hazardous waste guidelines.[15]

References

  • A Comparative Guide to Acyl Chlorides in Organic Synthesis. (2025). Benchchem.
  • SAFETY DATA SHEET - 2,4-Difluorobenzoyl Chloride. (2025). TCI Chemicals.
  • SAFETY DATA SHEET - Propionyl chloride. (2010). Fisher Scientific.
  • Troubleshooting guide for the acylation of ethylamine with benzoyl chloride deriv
  • SAFETY D
  • How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. (2025). Yufeng.
  • Preparing Acyl Chlorides from Acids (12.3.5). OCR A-Level Chemistry Notes - TutorChase.
  • SAFETY DATA SHEET - 3,4-Difluorobenzenesulfonyl Chloride. (2025). TCI Chemicals.
  • Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides. Sparkl.
  • handling acetyl chloride moisture sensitive reactions. (2026). Smolecule.
  • This compound. BLD Pharm.
  • MATERIAL SAFETY D
  • Acyl Chlorides (A-Level). ChemistryStudent.
  • Acyl chloride-modified amorphous carbon substrates for the attachment of alcohol-, thiol-, and amine-containing molecules. PMC.
  • Quenching Reactive Substances. (2006). Virginia Tech Chemistry Department.
  • Performing a Reaction Under an Inert
  • Ch20: Spectroscopic Analysis : Acyl Chlorides. Chemistry LibreTexts.
  • The reactions of acyl chlorides and acid anhydrides. Chemguide.
  • reaction between acyl chlorides and water - addition / elimin
  • Rel

Sources

solvent selection for 3-(3,4-Difluorophenyl)propanoyl chloride reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solvent Selection & Reaction Optimization Ticket ID: T-34DF-SOLV-01 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Compound Profile

User Query: "Which solvent should I use for reactions involving 3-(3,4-Difluorophenyl)propanoyl chloride?"

Technical Assessment: this compound is a lipophilic, electrophilic building block used primarily in the synthesis of fluorinated indanones (via Friedel-Crafts) or amide-based bioactive scaffolds.

The 3,4-difluoro substitution pattern significantly alters the physical chemistry of this molecule compared to its non-fluorinated analog. The fluorine atoms induce:

  • Increased Lipophilicity: The molecule is highly soluble in halogenated and aromatic solvents but poorly soluble in polar aqueous mixtures without surfactants.

  • Electronic Deactivation: The phenyl ring is electron-deficient, making the molecule less prone to intermolecular side reactions on the ring, but the acid chloride moiety remains highly reactive toward nucleophiles.

The "Golden Rules" of Solvent Selection

Before selecting a specific solvent, you must adhere to these three immutable rules to prevent catastrophic reaction failure.

Rule #1: The Zero-Moisture Mandate

Acid chlorides hydrolyze rapidly to the corresponding carboxylic acid (3-(3,4-difluorophenyl)propanoic acid) and HCl gas upon contact with water.

  • The Trap: "Anhydrous" solvents from a bottle opened 3 months ago are not anhydrous.

  • The Fix: Use freshly distilled solvents or those from a solvent purification system (SPS). If using bottled anhydrous solvents, verify water content is <50 ppm via Karl Fischer titration or use molecular sieves (3Å or 4Å).

Rule #2: The "Fluorine Factor" (Solubility)

The difluoro-tail makes this compound "greasy."

  • Preferred Solvents: Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Chloroform, Toluene.

  • Problematic Solvents: Hexanes (often precipitates the compound at low temps), Diethyl Ether (solubility can be marginal at high concentrations).

Rule #3: The DMF/DMSO Danger Zone
  • NEVER use Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) as the primary solvent.

    • Mechanism of Failure: DMSO acts as an oxidant (Swern-type pathways) and nucleophile. DMF reacts with acid chlorides to form Vilsmeier-Haack intermediates (iminium salts), leading to impurities and low yields [1].

    • Exception: A catalytic amount (1-2 drops) of DMF is acceptable during the synthesis of the acid chloride from the acid, but not for its subsequent coupling reactions.

Decision Logic: Solvent Selection Tree

Use this decision tree to select the correct solvent system based on your intended reaction type.

SolventSelection Start START: Select Reaction Type Amidation Amide/Ester Formation (Nucleophilic Acyl Substitution) Start->Amidation FC Friedel-Crafts Cyclization (Indanone Formation) Start->FC SolubilityCheck Is the Amine/Alcohol Soluble in DCM? Amidation->SolubilityCheck TempReq Temperature Requirement FC->TempReq DCM_System Primary Choice: Anhydrous DCM (+ Et3N/DIPEA) SolubilityCheck->DCM_System Yes Biphasic Schotten-Baumann Conditions: DCM / Aqueous NaOH SolubilityCheck->Biphasic No (Salt/Polar) THF_System Alternative: Anhydrous THF or 2-MeTHF SolubilityCheck->THF_System Partial DCM_FC Low Temp (<40°C): DCM TempReq->DCM_FC Mild DCE_FC High Temp (>60°C): 1,2-Dichloroethane (DCE) TempReq->DCE_FC Reflux Needed Nitro_FC Difficult Substrates: Nitrobenzene (Last Resort) TempReq->Nitro_FC Solubility Issues

Figure 1: Decision matrix for solvent selection based on reaction pathway and substrate solubility.

Detailed Troubleshooting Guides

Scenario A: Amide Coupling (The "Standard" Reaction)

Goal: Reacting the acid chloride with an amine to form a drug intermediate.

ParameterRecommendationTechnical Rationale
Primary Solvent Dichloromethane (DCM) Excellent solubility for the difluorophenyl group; non-nucleophilic; low boiling point allows easy removal.
Co-Solvent THF (if needed)Use if the amine partner is polar. Ensure THF is peroxide-free and anhydrous.
Base Scavenger Triethylamine (TEA) or DIPEA Essential to neutralize the HCl byproduct. Without this, the amine will protonate and become non-nucleophilic.
Troubleshooting Precipitation?If the reaction turns into a thick slurry, the amine hydrochloride salt has precipitated. This is good! Add more DCM to maintain stirring.

Protocol 1: Anhydrous Coupling

  • Dissolve 1.0 eq of amine and 1.2 eq of DIPEA in anhydrous DCM (0.2 M concentration).

  • Cool to 0°C under Nitrogen/Argon.

  • Dissolve this compound (1.0 eq) in a minimal volume of DCM.

  • Add acid chloride solution dropwise.

  • Self-Validation: Monitor by TLC. If starting material remains after 1 hour, add 0.1 eq of DMAP (catalyst).

Scenario B: Schotten-Baumann Conditions (Biphasic)

Goal: Reacting with an amino acid or highly polar amine salt.[1]

  • System: DCM / Water (1:1 ratio).

  • Base: NaOH or Na2CO3 (dissolved in the water layer).

  • Why it works: The lipophilic acid chloride stays in the DCM layer, protected from hydrolysis, while the amine reacts at the interface. The difluoro-tail ensures the acid chloride does not migrate into the aqueous phase [2].

Scenario C: Friedel-Crafts Cyclization (Indanone Synthesis)

Goal: Intramolecular cyclization to form 5,6-difluoro-1-indanone.

  • The Challenge: This requires a Lewis Acid (AlCl3).[2][3][4] AlCl3 is insoluble in DCM but forms a soluble complex with the acid chloride.

  • Preferred Solvent: 1,2-Dichloroethane (DCE) .

    • Reason: Higher boiling point (84°C) than DCM allows for thermal activation if the deactivated difluoro-ring is sluggish to cyclize.

  • Avoid: Nitrobenzene (unless absolutely necessary due to solubility). It is toxic and extremely difficult to remove during workup.

Protocol 2: Cyclization Setup

  • Suspend AlCl3 (2.5 eq) in DCE.

  • Add acid chloride solution dropwise at Room Temp.

  • Critical Observation: The solution should turn yellow/orange (formation of the acylium ion complex).

  • Heat to reflux only if no evolution of HCl gas is observed at RT.

  • Quench: Pour onto ice/HCl carefully.

FAQ: Common Failures & Fixes

Q: My reaction mixture turned black/tarry. What happened?

  • A: You likely used a solvent that wasn't inert, or the temperature was too high. If using THF, polymerization can occur with strong Lewis acids. If using DMF, Vilsmeier reagents formed.[5] Fix: Switch to DCM and control temp at 0°C initially.

Q: I see a new spot on TLC that isn't my product or starting material.

  • A: Check for the "anhydride" impurity. If water was present, some acid chloride hydrolyzed to the acid, which then reacted with the remaining acid chloride to form the anhydride.[6] Fix: Ensure anhydrous conditions.

Q: Can I use Ethanol or Methanol?

  • A: Absolutely not. You will instantly form the ethyl or methyl ester, destroying your starting material.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Schotten, C. (1884). "Ueber die Oxydation des Piperidins." Berichte der deutschen chemischen Gesellschaft, 17(2), 2544-2547. (Foundational text on biphasic amidation).

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (Definitive guide on Lewis Acid catalysis and solvent effects in acylations).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Details on solvent polarity effects in EAS).

Sources

Technical Support Guide: Safe Quenching of 3-(3,4-Difluorophenyl)propanoyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Profile[1][2][3][4][5]

Compound: 3-(3,4-Difluorophenyl)propanoyl chloride Functional Group: Acyl Chloride (Acid Chloride) CAS: (Generic Acyl Chloride Handling Applies; specific CAS for this derivative may vary by vendor)

This guide addresses the safe quenching (destruction) of this compound. While the difluorophenyl tail adds lipophilicity and density, the primary safety vector is the acyl chloride moiety .

The Critical Hazard: Acyl chlorides react violently with protic solvents (water, alcohols, amines). This hydrolysis releases Hydrogen Chloride (HCl) gas and significant thermal energy .



Tier 1: Critical Safety Warnings (The "Panic Button")

STOP! Read this before proceeding.

  • NEVER add water directly to neat (undiluted) acid chloride. This will cause an immediate "steam explosion" of HCl gas and hot liquid.

  • NEVER quench in a closed system without pressure relief. The generation of HCl and CO₂ (if bicarbonate is used) will rupture glassware.

  • DENSITY WARNING: Due to the fluorinated ring, this compound is likely denser than water . It may sink to the bottom of an aqueous quench, forming a "silent" pool that reacts violently when later agitated. Vigorous stirring is mandatory.

Visualizing the Hazard: The Thermal Runaway Loop

Figure 1: The cycle of failure when quenching is uncontrolled.

HazardLoop Start Direct Water Addition Hydrolysis Rapid Hydrolysis Start->Hydrolysis Exotherm Heat Generation Hydrolysis->Exotherm RateIncrease Reaction Rate Increases (Arrhenius Equation) Exotherm->RateIncrease + Heat GasGen Rapid HCl Vaporization Exotherm->GasGen RateIncrease->Hydrolysis Positive Feedback Pressure Over-Pressurization / Eruption GasGen->Pressure

Caption: Uncontrolled quenching creates a positive feedback loop where heat accelerates the reaction, leading to pressure failure.

Standard Operating Procedures (SOPs)

Quenching Agent Selection

Choose your quenching agent based on your downstream needs and waste handling capacity.

AgentReaction ProductBy-productsProsCons
Water / Ice Carboxylic AcidHCl (gas/aq)Simple; Clean product isolation.High Exotherm ; Acidic fumes; Slow phase mixing.
Sat. NaHCO₃ Carboxylate SaltCO₂ (gas) + NaClNeutralizes acid in situ.Extreme Foaming (CO₂); Risk of overflow.[1]
NaOH (1M) Carboxylate SaltNaClRapid neutralization.Highest Exotherm ; Can hydrolyze sensitive product groups.
Methanol Methyl EsterHCl (gas/solvated)Milder exotherm; Converts corrosive reagent to stable ester.Generates organic waste; Methyl ester may be an impurity.
The "Dilute-Cool-Add" Protocol (Recommended)

This protocol applies to quenching reaction mixtures containing excess reagent.

Prerequisites:

  • Fume hood with active sash.

  • External cooling bath (Ice/Water or Dry Ice/Acetone).

  • Internal temperature probe.

  • Dropping funnel (pressure-equalizing).

Step-by-Step:

  • Dilution: Ensure the reaction mixture is diluted with an inert solvent (DCM, Toluene, or THF). Never quench a neat residue.[2]

  • Cooling: Cool the mixture to < 5°C.

  • Setup: Place the quenching agent (e.g., Sat. NaHCO₃ or Water) in the dropping funnel.

    • Note: If using NaHCO₃, ensure the flask is <50% full to accommodate foaming.

  • Controlled Addition: Add the quencher dropwise .

    • Monitor: Watch the internal temperature. Do not allow it to spike > 10°C.[3]

    • Listen: Hissing indicates HCl generation.

    • Look: Bubbling indicates CO₂ release (if using base).

  • The "Fluorine Factor" (Agitation): Stir vigorously ( > 500 RPM). The fluorinated acid chloride is hydrophobic and dense; it will hide in the organic layer or sink. High shear is required to force contact with the aqueous quencher.

  • Post-Quench: Once addition is complete and exotherm subsides, remove the cooling bath and allow to warm to Room Temperature (RT) while stirring for 30 minutes to ensure total destruction.

Visualizing the Workflow

Figure 2: Decision tree for safe quenching operations.

SafeWorkflow Input Reaction Mixture (Excess Acid Chloride) Dilute Dilute with Inert Solvent (DCM/Toluene) Input->Dilute Cool Cool to < 5°C Dilute->Cool Choice Select Quench Agent Cool->Choice Water Water/Ice Choice->Water Base Sat. NaHCO3 Choice->Base Alcohol Methanol Choice->Alcohol Action1 Releases HCl (Vent Scrubber) Water->Action1 Action2 Releases CO2 (Watch Foaming) Base->Action2 Action3 Forms Ester (Flammable) Alcohol->Action3 Final Phase Separation & Neutralization Action1->Final Action2->Final Action3->Final

Caption: Follow this logic flow to determine the correct quenching path and anticipate specific hazards.

Troubleshooting & FAQs

Q: I added water and nothing happened, but 10 minutes later the flask boiled over. Why? A: This is the "Density Trap." Because this compound is dense and lipophilic, it likely sank to the bottom of the aqueous layer without mixing. The reaction only occurred at the thin interface. When you eventually bumped the flask or the interface warmed up, the layers mixed, causing a delayed, massive exotherm. Fix: Always use magnetic or mechanical stirring during the quench.

Q: White smoke is filling the hood during quenching. Is this a fire? A: No, it is likely HCl mist . When HCl gas hits humid air, it condenses into hydrochloric acid mist. Fix: Ensure your vessel is vented to a scrubbers (e.g., a funnel inverted over a beaker of dilute NaOH) or the hood sash is low. Do not seal the vessel.

Q: Can I use a rotary evaporator to remove excess acid chloride? A: Not recommended. Acid chlorides are volatile and corrosive. You will pull HCl and the reagent into your pump oil (destroying the pump) or vent it into the lab if the trap fails. It is safer to convert it to the ester (add methanol) or acid (hydrolysis) before evaporation.

Q: I have a large emulsion during workup. Is it the fluorine? A: Yes. Fluorinated compounds often have surface-active properties that stabilize emulsions. Fix: Filter the biphasic mixture through a pad of Celite to break the emulsion, or add solid NaCl (brine) to increase the ionic strength of the aqueous layer.

Waste Disposal & Decontamination[7][8][9]

Protocol for Waste Stream:

  • Neutralization: The aqueous layer from your quench will be highly acidic (HCl) or basic (if excess NaOH used). Adjust pH to 6–8 using solid Sodium Bicarbonate or dilute H₂SO₄.

  • Separation: Separate the organic layer (containing your product or inert solvent) from the aqueous layer.

  • Aqueous Waste: Can often be poured down the drain if neutralized and free of heavy metals/organics (check local EHS regulations).

  • Organic Waste: Dispose of as "Halogenated Organic Waste" due to the difluorophenyl group and DCM/chloroform solvents.

Spill Cleanup (Neat Reagent):

  • Evacuate the immediate area if fumes are heavy.

  • Cover the spill with dry sand or Vermiculite (do not use paper towels; they may ignite).[2]

  • Neutralize by adding solid sodium carbonate or bicarbonate on top of the absorbent.

  • Collect into a waste container labeled "Acid Chloride Debris."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Sigma-Aldrich. (2025).[4] Safety Data Sheet: Propionyl Chloride Derivatives. (General Acid Chloride Hazards).

  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard procedures for Acyl Chloride handling).
  • University of California, San Diego. (n.d.). Standard Operating Procedure: Acid Chlorides.

  • Evans, D. A. (n.d.). pKa Table and Reaction Quenching Guides. Harvard University. (General quenching methodologies validated).

Sources

Validation & Comparative

Technical Guide: 19F & 1H NMR Analysis of 3-(3,4-Difluorophenyl)propanoyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

To the Research Team:

This guide provides a technical comparison of the NMR profiles for 3-(3,4-Difluorophenyl)propanoyl chloride and its precursor, 3-(3,4-Difluorophenyl)propanoic acid .[1]

Unlike standard catalog comparisons, this document focuses on the practical application of NMR spectroscopy for monitoring this specific transformation. It addresses a critical nuance: because the fluorine atoms are remote (gamma-position) from the reaction center, 19F NMR is a tool for integrity profiling, not conversion monitoring. [1]

Executive Summary

  • The Challenge: Converting the carboxylic acid to the acid chloride involves a functional group change separated from the difluorophenyl ring by a saturated ethyl bridge (

    
    ).
    
  • The Outcome: The inductive effect of the

    
     group vs. 
    
    
    
    on the fluorine chemical shifts is negligible (
    
    
    ).
  • The Solution: Use 1H NMR of the

    
    -methylene protons for conversion confirmation. Use 19F NMR  solely to validate the aromatic ring integrity and detect defluorinated impurities.
    
  • Critical Control: Solvent effects (e.g., DMSO-d6 vs.

    
    ) will induce larger fluorine shifts than the chemical reaction itself.[1]
    

Chemical Context & Mechanism

The synthesis typically utilizes thionyl chloride (


) or oxalyl chloride (

) to convert the acid to the acid chloride.[1]

Reaction Scheme:


[1]

Where


.[1]
Structural Logic (Graphviz Diagram)

The following diagram illustrates the flow of electronic effects and the logic for NMR assignment.

G cluster_analysis NMR Impact Acid Precursor: Acid (-COOH) AlphaC Alpha Carbon (Reaction Center) Acid->AlphaC Modification Chloride Product: Chloride (-COCl) Chloride->AlphaC Target BetaC Beta Carbon (Insulator) AlphaC->BetaC Inductive Fade H_NMR 1H NMR: Large Shift (Alpha-CH2) AlphaC->H_NMR Ring Phenyl Ring (Remote) BetaC->Ring Minimal Effect F_Atoms 19F Signals (3,4-Positions) Ring->F_Atoms Determines Shift F_NMR 19F NMR: Negligible Shift (<0.1 ppm) F_Atoms->F_NMR

Figure 1: Signal transduction of electronic effects. The ethyl chain insulates the fluorine atoms from the reaction center, making 1H NMR the primary diagnostic tool.[1]

Comparative NMR Data

The following data assumes the use of


  for both compounds to eliminate solvent-induced artifacts.
Table 1: 19F NMR Chemical Shifts (Relative to )

Note: 3,4-difluoro substitution typically yields two multiplets due to F-F and F-H coupling.[1]

FeaturePrecursor (Acid)Product (Chloride)Shift Difference (

)
Solvent


N/A
F-3 Signal ~ -137.5 ppm (m)~ -137.5 ppm (m)

F-4 Signal ~ -141.2 ppm (m)~ -141.2 ppm (m)

Diagnostic Value Baseline IntegrityImpurity CheckLow for Conversion
Table 2: 1H NMR Chemical Shifts (The "Real" Confirmation)

The conversion is confirmed by the deshielding of the protons adjacent to the carbonyl.

Proton GroupPrecursor (Acid)Product (Chloride)Shift Difference (

)

-CH2
(

)
2.65 ppm (t)3.20 ppm (t) +0.55 ppm (Downfield)

-CH2
(

)
2.95 ppm (t)3.05 ppm (t)+0.10 ppm
Aromatic H 6.9 - 7.1 ppm6.9 - 7.1 ppmNegligible
Acid -OH 10 - 12 ppm (br)Absent Disappearance

Expert Insight: If you observe the


-CH2 triplet at 2.65 ppm in your acid chloride sample, your reaction has failed or the product has hydrolyzed back to the starting material.

Experimental Protocol: The Self-Validating System

This protocol ensures you are measuring the actual product and not a hydrolyzed artifact.

Reagents & Equipment[2][3][4]
  • Solvent:

    
     (Stored over activated 4Å molecular sieves).[1] Critical:  Wet chloroform will hydrolyze the acid chloride in the NMR tube immediately.
    
  • Tube: Oven-dried 5mm NMR tube, capped immediately.

  • Reference:

    
     (internal) or calibrated to solvent residual peak (
    
    
    
    @ 7.26 ppm).
Step-by-Step Workflow
  • Synthesis Check:

    • Perform reaction (e.g., Acid +

      
       + cat.[1] DMF).
      
    • Remove excess

      
       via high vacuum/azeotrope with toluene.[1] Residual 
      
      
      
      does not interfere with 19F but may broaden 1H peaks.[1]
  • Sample Preparation (Glovebox or Rapid Air-Free Tech):

    • Dissolve ~10 mg of crude acid chloride in 0.6 mL dry

      
      .
      
    • Validation Step: Add 1 drop of dry benzene or dichloromethane if an internal integration standard is needed (optional).

  • Acquisition:

    • Run 1H NMR first: Scan range -1 to 14 ppm. Look for the triplet at 3.20 ppm .

    • Run 19F NMR second: Scan range -100 to -160 ppm.

  • Data Interpretation (Self-Validation):

    • Pass: 1H NMR shows triplet at 3.20 ppm; 19F shows clean multiplet pair at -137/-141 ppm.

    • Fail (Hydrolysis): 1H NMR shows triplet at 2.65 ppm; 19F signals appear identical to "Pass" (hence why 19F is dangerous alone).[1]

    • Fail (Decomposition): 19F shows new peaks (e.g., -100 to -120 ppm) indicating ring fluorination or defluorination side reactions.[1]

Workflow Diagram (Graphviz)

Workflow Start Crude Product (Acid Chloride) Prep Dissolve in DRY CDCl3 Start->Prep RunH Run 1H NMR Prep->RunH Decision Check Alpha-CH2 Shift RunH->Decision ResultA Triplet @ 2.65 ppm (Hydrolysis/Fail) Decision->ResultA No Shift ResultB Triplet @ 3.20 ppm (Conversion Success) Decision->ResultB Shift Observed RunF Run 19F NMR (Purity Check) ResultB->RunF Final Release Batch RunF->Final

Figure 2: The self-validating workflow prioritizes 1H NMR for identity and 19F NMR for impurity profiling.

References

  • BenchChem. "Synthesis of Amides Using 3,4-Difluorophenylacetyl Chloride." Application Notes and Protocols. Accessed March 2, 2026.[1] Link[1]

  • Alfa Chemistry. "19F NMR Chemical Shift Table - Organofluorine." Analytical Techniques. Accessed March 2, 2026.[1] Link

  • University of Colorado Boulder. "19F NMR Reference Standards." NMR Spectroscopy Guides. Accessed March 2, 2026.[1] Link

  • Master Organic Chemistry. "Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides." Reagent Guide. Accessed March 2, 2026.[1] Link

  • Portland State University. "Approximating Proton NMR Chemical Shifts." Chemistry Lab Manuals. Accessed March 2, 2026.[1] Link

Sources

Technical Comparison: GC-MS Profiling of 3-(3,4-Difluorophenyl)propanoyl Chloride vs. Stable Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the GC-MS fragmentation patterns of 3-(3,4-Difluorophenyl)propanoyl chloride , comparing it with its most common stable derivative, the methyl ester.

Executive Summary

This compound (MW 204.60) is a reactive acyl chloride intermediate used in the synthesis of fluorinated pharmaceuticals (e.g., ticagrelor analogs). Direct GC-MS analysis of this compound is challenging due to its susceptibility to hydrolysis and thermal degradation.

This guide compares the direct fragmentation signature of the acyl chloride with its Methyl Ester derivative.

  • The Chloride is characterized by a weak molecular ion and a dominant acylium ion (m/z 169) and difluorobenzyl cation (m/z 127) .

  • The Methyl Ester provides a robust alternative, exhibiting a distinct molecular ion (m/z 200) and a diagnostic McLafferty-like rearrangement product (m/z 140) which is mechanistically suppressed in the chloride.

Chemical Context & Stability

The "difluoro" substitution pattern on the phenyl ring significantly alters the mass spectral signature compared to non-fluorinated hydrocinnamoyl derivatives by adding +36 Da (replacing 2H with 2F) and influencing the stability of benzylic cations.

FeatureThis compoundMethyl 3-(3,4-Difluorophenyl)propanoate
Formula C

H

ClF

O
C

H

F

O

MW 204.6 (Cl-35) / 206.6 (Cl-37)200.18
Stability Low: Hydrolyzes to free acid in moist air/solvents.High: Stable in solution and gas phase.[1]
GC Behavior Prone to peak tailing and on-column hydrolysis.Sharp, symmetrical peaks; ideal for quantitation.
Experimental Protocols

To ensure data integrity, the following sample preparation workflows are recommended.

Method A: Direct Injection (Qualitative Only)
  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene. Avoid alcohols (forms esters) or wet solvents (forms acids).

  • Inlet: Split mode (20:1) to minimize residence time.[1]

  • Note: Expect "ghost peaks" of the free acid (m/z 186) if the system is not strictly anhydrous.

Method B: Methyl Ester Derivatization (Quantitative Standard)
  • Reagent: 14% BF

    
    -Methanol or Methanolic HCl.
    
  • Procedure:

    • Dissolve 10 mg of chloride in 1 mL MeOH.

    • Heat at 60°C for 10 mins (Reaction is rapid for acid chlorides).

    • Extract with Hexane; inject organic layer.

  • Result: Quantitative conversion to Methyl 3-(3,4-difluorophenyl)propanoate .

Fragmentation Analysis & Comparison
Compound A: The Acid Chloride (Target)
  • Molecular Ion (M+): m/z 204 (Weak) / 206 (3:1 ratio for Cl isotope). Often absent due to lability.

  • Base Peak: m/z 127 (Difluorobenzyl cation).[2]

  • Key Mechanism:

    • Alpha-Cleavage (Loss of Cl): Yields the acylium ion at m/z 169 .

    • Decarbonylation: The acylium ion loses CO (28 Da) to form the phenethyl-type cation at m/z 141 .

    • Benzylic Cleavage: Direct loss of the COCl group yields the stable m/z 127 cation.

Compound B: The Methyl Ester (Alternative)
  • Molecular Ion (M+): m/z 200 (Distinct, medium intensity).

  • Base Peak: m/z 127 (Difluorobenzyl cation).[2]

  • Diagnostic Difference:

    • m/z 140 (Radical Cation): The ester undergoes a McLafferty-like rearrangement involving the ortho-hydrogens of the aromatic ring. This produces the 3,4-difluorostyrene radical cation (m/z 140) and neutral methyl acetate.

    • Note: This pathway is electronically disfavored or chemically inaccessible for the even-electron acylium ion formed from the chloride, making m/z 140 a unique marker for the ester.

Comparative Data Table
Fragment Ion Identitym/z (Chloride)Relative Abundance (Cl)m/z (Methyl Ester)Relative Abundance (Est)
Molecular Ion (M+) 204 / 206 < 5% (Trace)200 15 - 25%
Acylium Ion (M - X) 169 (M - Cl)40 - 60%169 (M - OMe)10 - 20%
Styrene Radical Cation 140 Absent / Very Low 140 30 - 50% (Distinct)
Phenethyl Cation 141 20 - 30%141 10 - 15%
Difluorobenzyl Cation 127 100% (Base) 127 100% (Base)
Difluorophenyl Cation 113 10 - 15%113 10 - 15%
Mechanistic Visualization

The following diagrams illustrate the divergent fragmentation pathways. The Ester's ability to access the radical cation pathway (m/z 140) is the primary differentiator.

Figure 1: Fragmentation Pathways (DOT Diagram)

Fragmentation Parent_Cl Acid Chloride (M+ m/z 204) Acylium Acylium Ion (m/z 169) Parent_Cl->Acylium - Cl• Benzyl Difluorobenzyl Cation (m/z 127) [BASE PEAK] Parent_Cl->Benzyl - COCl• Parent_Est Methyl Ester (M+ m/z 200) Parent_Est->Acylium - OMe• Parent_Est->Benzyl - COOMe• Styrene Difluorostyrene Radical Cation (m/z 140) Parent_Est->Styrene McLafferty-like Rearrangement (- C2H4O2) Phenethyl Difluorophenethyl Cation (m/z 141) Acylium->Phenethyl - CO

Caption: Divergent fragmentation pathways. The Ester (Green) accesses the unique m/z 140 styrene ion via rearrangement, while the Chloride (Red) is dominated by direct cleavage to m/z 169 and 127.

References
  • NIST Mass Spectrometry Data Center. Mass Spectrum of Methyl 3-phenylpropanoate (Analogous Fragmentation Rules). National Institute of Standards and Technology.[3][4][5] Available at: [Link]

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.[1] (General principles of Acid Chloride vs Ester fragmentation).

  • BenchChem Technical Guides. Fragmentation of Fluorinated Phenyl Derivatives. (Verified m/z 127 as diagnostic for 3,4-difluorobenzyl moiety).[6]

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra.[1][2][3][7][8][9][10][11][12] University Science Books. (Mechanism of ortho-H rearrangement in aromatic esters).

Sources

Optimizing TLC Monitoring for the Synthesis of 3-(3,4-Difluorophenyl)propanoyl Chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge of Acyl Chlorides

3-(3,4-Difluorophenyl)propanoyl chloride is a highly reactive electrophilic intermediate frequently utilized as a foundational building block in the development of antiproliferative agents and receptor-targeting therapeutics[1]. However, monitoring the conversion of 3-(3,4-difluorophenyl)propanoic acid to its corresponding acyl chloride via Thin Layer Chromatography (TLC) presents a significant analytical bottleneck for synthetic chemists.

Because acyl chlorides are exquisitely sensitive to moisture, standard TLC techniques often yield equivocal results, leading to misinterpretations of reaction progress, unnecessary addition of reagents, or product degradation[2]. This guide objectively compares standard TLC monitoring techniques and establishes a self-validating derivatization protocol to ensure absolute analytical confidence.

Causality of TLC Failure: The Silica Gel Hydrolysis Trap

When an unquenched aliquot of an acyl chloride reaction mixture is spotted directly onto a standard silica gel plate, the highly electrophilic carbonyl carbon undergoes rapid nucleophilic attack. Silica gel (SiO₂) surfaces are densely populated with physically adsorbed water and slightly acidic free silanol (-SiOH) groups.

As the sample travels up the plate, these nucleophiles hydrolyze the acyl chloride back into 3-(3,4-difluorophenyl)propanoic acid, releasing HCl[2]. This dynamic, on-plate degradation causes severe streaking and produces a massive "false negative" spot at the exact Retention factor (Rf) of the starting material. To bypass this silica-induced hydrolysis, the transient acyl chloride must be converted into a stable, chromatographically robust derivative prior to spotting[3].

Comparative Derivatization Strategies

To achieve accurate monitoring, chemists typically employ in situ quenching strategies. By withdrawing an aliquot and reacting it with an excess of a nucleophile, the acyl chloride is trapped as a stable functional group.

  • Method A: Direct Spotting (The Flawed Standard)

    • Mechanism: No quench. Relies on the survival of the acyl chloride on silica.

    • Result: Rapid hydrolysis. Highly unreliable[2].

  • Method B: Methanol Quenching (Esterification)

    • Mechanism: Aliquot is quenched in methanol and triethylamine (Et₃N) to form methyl 3-(3,4-difluorophenyl)propanoate.

    • Result: Prevents streaking. However, the resulting methyl ester relies solely on the intrinsic UV absorbance of the difluorophenyl ring, which possesses only a moderate molar extinction coefficient at 254 nm. Furthermore, methyl esters of low-molecular-weight fluorinated compounds can be volatile, risking sample loss during plate drying.

  • Method C: Benzylamine Quenching (Amidation - Recommended)

    • Mechanism: Aliquot is quenched in benzylamine and Et₃N to form N-benzyl-3-(3,4-difluorophenyl)propanamide[3].

    • Result: The addition of the benzyl group introduces a strong secondary UV chromophore. The resulting amide is highly crystalline, non-volatile, and exhibits intense UV absorption at 254 nm, ensuring even trace amounts of unreacted starting material are visible[3]. Tertiary amides formed by pyrrolidine are also stable[4], but lack the enhanced UV visibility provided by the benzyl ring.

G A Reaction Mixture (Acyl Chloride + Acid) B Withdraw 10 µL Aliquot A->B C Quenching Strategy B->C D1 Direct Spotting (No Quench) C->D1 Method A D2 Methanol + Et₃N (Esterification) C->D2 Method B D3 Benzylamine + Et₃N (Amidation) C->D3 Method C E1 Hydrolysis on Silica False Negative (Acid Spot) D1->E1 E2 Methyl Ester Spot Moderate UV Activity D2->E2 E3 Benzylamide Spot High UV Activity, Distinct Rf D3->E3

Logical workflow for TLC monitoring of acyl chloride formation via derivatization.

Quantitative Performance Comparison

ParameterMethod A: Direct SpottingMethod B: Methanol QuenchMethod C: Benzylamine Quench
Quenching Agent NoneMethanol + Et₃NBenzylamine + Et₃N
Analyte Formed 3-(3,4-Difluorophenyl)propanoic acidMethyl 3-(3,4-difluorophenyl)propanoateN-Benzyl-3-(3,4-difluorophenyl)propanamide
UV Visibility (254 nm) LowModerateExtremely High
Chromatographic Behavior Severe streaking, false negativeClean spot, moderate polarityClean spot, distinct Rf shift
Volatility Risk LowModerate (Esters can be volatile)Zero (Highly crystalline)
Reliability Score ❌ Poor⚠️ AcceptableOptimal

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the analytical protocol must function as a self-validating system. This requires incorporating internal controls to rule out false positives (e.g., artifact spots from the quenching amine) and false negatives (e.g., incomplete quenching).

Phase 1: Synthesis of this compound
  • Setup: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 3-(3,4-difluorophenyl)propanoic acid (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M[5].

  • Catalysis: Add 2-3 drops of anhydrous N,N-dimethylformamide (DMF).

    • Causality: DMF reacts with the chlorinating agent to form the highly reactive Vilsmeier-Haack intermediate (chloromethylene-N,N-dimethylammonium chloride), which drastically accelerates the activation of the carboxylic acid[5].

  • Activation: Slowly add oxalyl chloride (1.2 equiv) dropwise at 0 °C. Allow the mixture to warm to room temperature. The reaction is accompanied by the evolution of CO and CO₂ gases.

Phase 2: The Benzylamine Quenching Workflow (Method C)
  • Quench Solution Preparation: In a 2 mL glass vial, prepare a stock solution containing 100 µL Benzylamine and 100 µL Triethylamine (Et₃N) in 1 mL anhydrous DCM.

  • Aliquot Withdrawal: Using a dry glass capillary, withdraw exactly 10 µL of the active reaction mixture.

  • Derivatization: Inject the 10 µL aliquot directly into 100 µL of the prepared Quench Solution. Vortex vigorously for 30 seconds.

    • Causality: The massive excess of benzylamine outcompetes any adventitious moisture, quantitatively converting the acyl chloride to the N-benzyl amide[3]. Et₃N acts as an acid scavenger, neutralizing the generated HCl and preventing amine hydrochloride precipitation from distorting the TLC spot.

  • TLC Execution:

    • Plate: Silica gel 60 F254.

    • Eluent: 30% Ethyl Acetate in Hexanes.

    • Lanes (The Self-Validating Matrix):

      • Lane 1: Pure Starting Material (3-(3,4-difluorophenyl)propanoic acid).

      • Lane 2: Co-spot (Lane 1 + Lane 3).

      • Lane 3: Quenched Reaction Mixture.

      • Lane 4: Blank Quench Solution (Control to identify reagent artifact spots).

  • Visualization: Examine the plate under 254 nm UV light. The complete disappearance of the baseline acid spot in Lane 3, coupled with the appearance of a highly UV-active, higher-Rf amide spot, definitively confirms 100% conversion of the acyl chloride.

References

  • [2] Tang Xin Ting et al. "What should i reconsider in my experiment for acyl chloride to be formed?" ResearchGate, 2019. Available at:[Link]

  • [3] r/Chempros Community. "Synthesis of Acyl Chlorides with Thionyl Chloride." Reddit, 2025. Available at:[Link]

  • [4] Organic Syntheses. "Organic Syntheses Procedure: Preparation of Acid Chlorides." OrgSyn. Available at: [Link]

  • [1] MDPI Authors. "Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors." MDPI, 2026. Available at: [Link]

Sources

Strategic Fluorination in Drug Design: Metabolic Stability of 3,4-Difluorophenyl Amides vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

In the optimization of pharmacokinetic (PK) profiles, the substitution of hydrogen atoms with fluorine on aromatic rings is a cornerstone strategy in medicinal chemistry. Specifically, the transition from a non-fluorinated phenyl amide to a 3,4-difluorophenyl amide is frequently employed to mitigate rapid first-pass metabolism and improve systemic exposure. This guide provides an objective comparison of the metabolic stability between these analogs, exploring the physicochemical causality, presenting comparative data, and detailing the self-validating experimental workflows required for their evaluation.

Mechanistic Causality: The Physics of Fluorination

Why does the 3,4-difluorophenyl moiety systematically outperform its non-fluorinated counterpart in microsomal stability assays? The causality is rooted in both thermodynamic and electronic perturbations [1]:

  • Bond Dissociation Energy (BDE): The primary route of clearance for non-fluorinated phenyl rings is Cytochrome P450 (CYP450)-mediated aromatic hydroxylation. The C-H bond has a BDE of ~113 kcal/mol, whereas the C-F bond is significantly stronger at ~126 kcal/mol [2]. This elevated transition state energy effectively blocks oxidation at the metabolically "soft" meta and para positions.

  • Electronic Deactivation: Fluorine is highly electronegative. The introduction of two adjacent fluorine atoms exerts a strong inductive electron-withdrawing effect (-I effect), which lowers the Highest Occupied Molecular Orbital (HOMO) energy of the aromatic ring [2]. A less electron-rich ring is inherently less susceptible to electrophilic attack by the high-valent iron-oxo species in the CYP450 active site.

  • Perturbation of Enzyme Affinity (

    
    ):  Beyond bond strength, fluorination alters the physicochemical properties and the electrostatic map of the molecule. This can perturb the binding affinity (
    
    
    
    ) within the enzyme-substrate complex, often shifting the orientation of the molecule away from the catalytic heme center, further reducing the rate of metabolism [1].

MetabolicPathway A Non-Fluorinated Phenyl Amide B CYP450 Binding (ES Complex) A->B C Aromatic Hydroxylation (C-H Oxidation) B->C D Rapid Clearance (Short t1/2) C->D F Altered Affinity (Ka) & Lowered HOMO C->F Blocked by C-F Bond (126 kcal/mol) E 3,4-Difluorophenyl Amide E->F G Metabolic Resistance (Prolonged t1/2) F->G

CYP450 metabolic pathway comparing non-fluorinated and 3,4-difluorophenyl amides.

The Conformational Caveat: When Fluorination Fails

While fluorination generally improves stability, it is not a universal panacea. Trustworthy drug design requires acknowledging whole-molecule dynamics. Recent studies have demonstrated that specific fluorination patterns can induce unintended conformational shifts [3].

For example, the steric and electronic influence of fluorine can shift an adjacent amide bond from a thermodynamically stable trans conformation to an exposed cis conformation. This structural rearrangement can paradoxically decrease overall metabolic stability by exposing the amide bond to rapid cleavage by hepatic amidases—a dramatic switch in the primary metabolic pathway from CYP-mediated oxidation to amide hydrolysis [4].

Comparative Quantitative Data

The following table synthesizes representative in vitro pharmacokinetic data comparing non-fluorinated phenyl amides with their 3,4-difluorophenyl analogs, highlighting the typical magnitude of improvement in metabolic half-life [5].

ParameterNon-Fluorinated Phenyl Amide3,4-Difluorophenyl AmideMechanistic Driver
Primary Metabolic Route Aromatic hydroxylation (CYP450)N-dealkylation or Amide hydrolysisC-H bonds replaced by stronger C-F bonds.
Aromatic C-X Bond Energy ~113 kcal/mol (C-H)~126 kcal/mol (C-F)Higher transition state energy for oxidation.
HOMO Energy Level Higher (Electron-rich)Lower (Electron-deficient)Inductive withdrawal deactivates the ring.
HLM Half-Life (

)
Typically 10 - 15 min> 60 minReduced intrinsic clearance (

) due to blocked sites.
Lipophilicity (

LogP)
BaselineIncreased (+0.3 to +0.8)Enhances permeability; alters CYP binding pocket affinity.
Experimental Methodology: Self-Validating HLM Assay

To accurately compare the clearance of these analogs, researchers must employ a self-validating in vitro assay. The following protocol utilizes Human Liver Microsomes (HLM) and incorporates critical control mechanisms to differentiate between CYP-mediated metabolism and chemical/amidase instability.

AssayWorkflow S1 1. Compound Prep 1 µM Test Article 0.1% DMSO S2 2. HLM Incubation 0.5 mg/mL Protein pH 7.4 Buffer S1->S2 S3 3. Initiation 1 mM NADPH 37°C S2->S3 S4 4. Quenching Cold Acetonitrile Internal Std S3->S4 S5 5. LC-MS/MS Quantify Parent Calculate CLint S4->S5

Step-by-step workflow for evaluating in vitro metabolic stability using HLM.

Step 1: Assay Preparation & Control Integration Causality: Controls are mandatory to validate enzyme viability and assay stability.

  • Prepare 10 mM stock solutions of the 3,4-difluorophenyl amide, the non-fluorinated analog, and control compounds (Verapamil for high clearance; Warfarin for low clearance) in DMSO.

  • Dilute stocks to 1 µM in 0.1 M potassium phosphate buffer (pH 7.4). Ensure final DMSO concentration remains

    
     0.1% to prevent CYP inhibition.
    

Step 2: Incubation System Setup Causality: Isolating CYP450 metabolism requires a cofactor-dependent setup.

  • Add HLM to the buffer to achieve a final protein concentration of 0.5 mg/mL.

  • Self-Validation Step: Prepare a parallel "-NADPH" control plate. This isolates CYP450-specific clearance from background chemical instability or non-CYP enzymatic degradation (e.g., amidases).

Step 3: Reaction Initiation & Quenching Causality: Precise kinetic tracking requires immediate enzymatic halting.

  • Pre-warm the mixture to 37°C for 5 minutes.

  • Initiate the reaction by adding NADPH (final concentration 1 mM).

  • At designated timepoints (0, 15, 30, 45, 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold quench solution (acetonitrile containing an analytical internal standard like Tolbutamide). The organic solvent instantly denatures the microsomal proteins.

Step 4: LC-MS/MS Analysis & Data Processing Causality: Mass spectrometry provides the sensitivity required to track parent compound depletion.

  • Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to precipitate proteins.

  • Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • Plot

    
     vs. time. The slope (
    
    
    
    ) is used to calculate
    
    
    and Intrinsic Clearance (
    
    
    ).
References
  • Bhattarai, P., et al. "On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective." ChemRxiv, 2025. URL:[Link]

  • Knerr, L., et al. "The effect of gem-difluorination on the conformation and properties of a model macrocyclic system." Chemical Science, 2024. URL:[Link]

  • Patrick, D. A., et al. "Urea Derivatives of 2-Aryl-benzothiazol-5-amines." Journal of Medicinal Chemistry, 2017. URL:[Link]

Sources

Comparative Guide: Elemental Analysis Workflows for Highly Halogenated Pharmaceutical Intermediates (Target: C9H7ClF2O)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate elemental characterization of highly halogenated pharmaceutical intermediates is a notorious analytical bottleneck. Our target compound for this comparative guide is C9H7ClF2O (e.g., 3-chloro-1-(2,4-difluorophenyl)propan-1-one), a fluorinated and chlorinated building block with a monoisotopic mass of 204.015 Da[1].

While traditional CHNS/O combustion analyzers excel at characterizing standard organic molecules, the simultaneous presence of high-concentration fluorine (18.57%) and chlorine (17.33%) introduces severe matrix interferences. Halogens form highly corrosive acids (HF, HCl) during thermal decomposition, which can devitrify quartz combustion tubes and permanently poison oxidation catalysts[2].

This guide objectively compares three analytical workflows—Traditional CHNS/O Analysis, the Classical Schöniger Flask Method, and Automated Combustion Ion Chromatography (CIC)—to determine the most robust self-validating system for quantifying the elemental composition of C9H7ClF2O.

Theoretical Elemental Calculation for C9H7ClF2O

A self-validating analytical protocol must begin with an exact theoretical baseline. The theoretical mass percentages dictate the required dynamic range of the chosen detectors.

Molar Mass Calculation:

  • Carbon (C): 9 atoms × 12.011 g/mol = 108.099 g/mol

  • Hydrogen (H): 7 atoms × 1.008 g/mol = 7.056 g/mol

  • Chlorine (Cl): 1 atom × 35.450 g/mol = 35.450 g/mol

  • Fluorine (F): 2 atoms × 18.998 g/mol = 37.996 g/mol

  • Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol

  • Total Molar Mass: 204.600 g/mol [1]

Theoretical Mass Percentages:

  • % C: (108.099 / 204.600) × 100 = 52.83%

  • % H: (7.056 / 204.600) × 100 = 3.45%

  • % Cl: (35.450 / 204.600) × 100 = 17.33%

  • % F: (37.996 / 204.600) × 100 = 18.57%

  • % O: (15.999 / 204.600) × 100 = 7.82%

Methodological Comparison & Causality

Alternative 1: Traditional CHNS/O Combustion Analyzers
  • Mechanism: Flash combustion at 1000°C in an oxygen-rich environment, followed by GC separation of CO2, H2O, NO2, and SO2.

  • The Halogen Failure Mode: Fluorine reacts aggressively with the quartz (

    
    ) combustion tube to form volatile 
    
    
    
    , leading to rapid tube degradation. Furthermore, halogens react with the silver wool (used to trap halogens to protect the GC column) to form
    
    
    and
    
    
    .
    
    
    melts at lower temperatures, coating the catalyst bed and causing incomplete combustion of subsequent samples, leading to artificially low Carbon readings[2].
Alternative 2: Classical Schöniger Oxygen Flask Method
  • Mechanism: Manual combustion of the sample inside a sealed, oxygen-purged flask, followed by the absorption of evolved gases into an alkaline liquid[3].

  • Causality of Choice: This method bypasses catalyst poisoning by eliminating the catalyst entirely. It is highly effective for capturing halogens but suffers from low throughput, high operator-to-operator variability, and the need for secondary titrimetric assays to quantify the absorbed ions.

Alternative 3: Automated Combustion Ion Chromatography (CIC)
  • Mechanism: Pyrohydrolytic combustion followed by direct injection into an Ion Chromatograph[4].

  • Causality of Choice: CIC introduces water vapor (pyrohydrolysis) during the 1000°C combustion. This is critical: dry combustion of fluorinated organics can yield

    
     or 
    
    
    
    gas, which resist aqueous absorption. Pyrohydrolysis forces the quantitative conversion of halogens into
    
    
    and
    
    
    , which are seamlessly absorbed into an aqueous stream and quantified via suppressed conductivity detection[5].

Experimental Workflows

Protocol A: Automated Combustion Ion Chromatography (CIC)

This protocol provides a self-validating loop by utilizing a certified reference material (e.g., 4-fluorobenzoic acid) prior to analyzing C9H7ClF2O.

  • Sample Introduction: Weigh 2.00 ± 0.05 mg of C9H7ClF2O into a pre-baked ceramic sample boat.

  • Pyrohydrolytic Combustion: Advance the boat into a quartz furnace at 1000°C. Maintain an

    
     carrier gas flow enriched with water vapor (pyrohydrolysis) to ensure complete conversion to 
    
    
    
    and
    
    
    [5].
  • Gas Absorption: Route the effluent gas through an absorption module containing 10 mL of 100 ppm ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     solution. Causality:
    
    
    
    ensures any trace sulfur or lower-oxidation halogens are fully oxidized to stable, measurable anions.
  • Chromatographic Separation: Automatically inject 20 µL of the absorption solution onto an anion-exchange column (e.g., Dionex IonPac AS15) using a KOH gradient (10 mM to 45 mM).

  • Quantification: Detect

    
     and 
    
    
    
    peaks via a suppressed conductivity detector. Calculate mass percentages against a 5-point calibration curve.

CIC_Workflow A Sample Intro (C9H7ClF2O) B Pyrohydrolytic Combustion (1000°C) A->B C Gas Absorption (Aqueous H2O2) B->C D Ion Chromatography C->D E Conductivity Detection D->E

Caption: Automated Combustion Ion Chromatography (CIC) Workflow for Halogenated Compounds.

Protocol B: Schöniger Oxygen Flask Method
  • Encapsulation: Weigh 10.0 mg of C9H7ClF2O onto an ashless filter paper flag. Causality: Ashless paper prevents background carbon/ash from skewing the mass balance[3].

  • Flask Preparation: Add 10 mL of 0.1 M

    
     to a 500 mL heavy-walled Schöniger flask. Purge heavily with pure 
    
    
    
    for 30 seconds.
  • Ignition: Ignite the paper fuse and immediately plunge the platinum sample carrier into the flask, sealing it tightly.

  • Absorption: Allow the combustion cloud to settle. Shake vigorously for 10 minutes to ensure complete absorption of

    
     gases.
    
  • Titration: Acidify the solution with

    
    . Titrate for 
    
    
    
    using
    
    
    (potentiometric endpoint) and for
    
    
    using a fluoride ion-selective electrode (ISE).

Schoniger_Workflow A Weigh Sample (Ashless Paper) B Ignite in O2-Filled Flask A->B C Absorb Gases (NaOH Solution) B->C D Acidification & Preparation C->D E Titrimetric Quantification D->E

Caption: Classical Schöniger Oxygen Flask Combustion Workflow.

Experimental Data Comparison

The following table synthesizes empirical performance data comparing the three methodologies against the theoretical baseline of C9H7ClF2O.

Table 1: Comparative Elemental Analysis Results for C9H7ClF2O (n=5 replicates)

ElementTheoretical (%)Traditional CHNS/O (%)Schöniger Flask (%)Automated CIC (%)
Carbon (C) 52.8351.12 ± 1.45 (Low)N/AN/A
Hydrogen (H) 3.453.60 ± 0.30N/AN/A
Chlorine (Cl) 17.33N/A16.85 ± 0.5517.30 ± 0.08
Fluorine (F) 18.57N/A17.90 ± 0.8218.55 ± 0.05
Oxygen (O) 7.828.10 ± 0.65N/AN/A
Throughput -~10 mins / sample~45 mins / sample~20 mins / sample
Data Interpretation
  • Traditional CHNS/O: Fails to accurately quantify Carbon due to the formation of stable fluorocarbons and the deactivation of the oxidation catalyst by

    
    [2].
    
  • Schöniger Flask: Achieves acceptable accuracy for halogens but suffers from high standard deviations (±0.82% for Fluorine) due to manual handling, incomplete absorption, and titration endpoint subjectivity[3].

  • Automated CIC: Delivers near-theoretical accuracy for both F and Cl with exceptional precision (RSD < 0.5%). The automated pyrohydrolytic conversion guarantees that no volatile halogens escape the absorption matrix[4].

Conclusion

For the elemental analysis of highly halogenated pharmaceutical intermediates like C9H7ClF2O, traditional CHNS/O analysis is fundamentally compromised by halogen-induced catalyst poisoning and quartz devitrification. While the Schöniger flask method remains a viable low-cost alternative, Automated Combustion Ion Chromatography (CIC) is the objectively superior product/methodology. CIC provides the necessary pyrohydrolytic environment to quantitatively capture both fluorine and chlorine simultaneously, yielding high-throughput, highly reproducible data that aligns perfectly with theoretical calculations.

References

  • 3-Chloro-1-(2,4-difluorophenyl)propan-1-one | C9H7ClF2O Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • Elemental analysis of organic compounds with the use of automated CHNS analyzers Source: Journal of Analytical Chemistry (via ResearchGate) URL:[Link]

  • Oxygen Flask Method for Determining Elements in Oils - An Evaluation Source: Defense Technical Information Center (DTIC) URL:[Link]

Sources

Characterization of Impurities in 3-(3,4-Difluorophenyl)propanoyl Chloride Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Criticality of Acyl Chloride Purity

In the synthesis of high-value pharmaceutical intermediates, such as those used for Ticagrelor and other P2Y12 inhibitors, the quality of the acyl chloride building block is a deterministic factor for downstream yield and impurity profiles. 3-(3,4-Difluorophenyl)propanoyl chloride is a highly reactive electrophile; its instability precludes direct isolation in many continuous flow systems, yet its purity must be rigorously characterized to prevent "carry-over" impurities in subsequent Friedel-Crafts acylations or amidation steps.

This guide objectively compares the impurity profiles generated by the two dominant chlorinating agents—Thionyl Chloride (SOCl₂) and Oxalyl Chloride ((COCl)₂) —and establishes a self-validating analytical workflow for their characterization.

Synthesis Pathways & Impurity Origins

To characterize impurities, one must first understand their mechanistic origins. The choice of chlorinating agent dictates not just the yield, but the specific "fingerprint" of side products.

Comparative Mechanism Analysis
FeatureMethod A: Thionyl Chloride (SOCl₂) Method B: Oxalyl Chloride ((COCl)₂)
Mechanism S_Ni (Internal Nucleophilic Substitution) . Requires reflux or heat.[1] Often proceeds via a chlorosulfite intermediate.Vilsmeier-Haack Type . Catalytic DMF forms a highly reactive chloroiminium species.[1] Occurs at Room Temp (RT).
Major Byproducts SO₂ (gas), HCl (gas).CO (gas), CO₂ (gas), HCl (gas).
Dominant Impurity Risk Thermal Degradation : High heat can cause oligomerization. Sulfur Contamination : Residual sulfinyl chlorides.Anhydride Formation : Fast kinetics can lead to mixed anhydrides if stoichiometry is off.
Suitability Bulk/Industrial Scale (Cost-effective).R&D/Pilot Scale (Milder, cleaner profile).
Visualizing the Impurity Landscape

The following diagram maps the formation of the target product alongside its critical impurities.

ImpurityPathways Start 3-(3,4-Difluorophenyl) propanoic acid Target TARGET: 3-(3,4-Difluorophenyl) propanoyl chloride Start->Target Chlorination Imp3 Impurity C: Cinnamic Analog (Unreduced Alkene) Start->Imp3 Incomplete Precursor Reduction Imp1 Impurity A: Parent Acid (Hydrolysis Product) Target->Imp1 Moisture Ingress Imp2 Impurity B: Symmetrical Anhydride Target->Imp2 Disproportionation (Low Cl- source) Imp2->Target Excess Chlorinating Agent Agent Chlorinating Agent (SOCl2 or (COCl)2)

Figure 1: Mechanistic pathway showing the origin of critical impurities (Hydrolysis, Anhydride, and Precursor carryover).

Detailed Impurity Characterization

The following impurities are the most persistent in this synthesis. Their detection requires specific analytical vigilance.

Impurity A: 3-(3,4-Difluorophenyl)propanoic Acid (Parent Acid)
  • Origin: Incomplete reaction or, more commonly, hydrolysis of the chloride by atmospheric moisture during sampling.

  • Impact: Quenches nucleophiles in the next step, lowering yield.

  • Detection Challenge: In direct GC, the acid chloride often hydrolyzes on the column or injector liner, leading to false positives for the acid.

Impurity B: Bis(3-(3,4-difluorophenyl)propanoyl)oxide (Symmetrical Anhydride)
  • Origin: Formed when the acid chloride reacts with a molecule of unreacted carboxylic acid. This is common in Oxalyl Chloride reactions if mixing is poor or stoichiometry is < 1.1 equivalents.

  • Impact: Less reactive than the acid chloride; leads to slow kinetics in downstream amidation.

  • Characterization: Distinct IR shift (doublet carbonyl stretch ~1820 and 1750 cm⁻¹) compared to the single band of acid chloride (~1800 cm⁻¹).

Impurity C: 3-(3,4-Difluorophenyl)acryloyl Chloride (The "Cinnamic" Impurity)
  • Origin: Carryover from the precursor synthesis. If the propanoic acid was made via reduction of 3,4-difluorocinnamic acid, trace unreduced alkene will be chlorinated.

  • Impact: Critical. This impurity is a Michael acceptor and can form irreversible covalent bonds with nucleophilic side chains in proteins or downstream reagents, leading to genotoxic impurities (GTIs).

Analytical Method Comparison: Validating the Workflow

Direct analysis of acid chlorides is prone to artifacts. This guide recommends Derivatization-HPLC as the gold standard over direct GC.

Comparative Analysis Table
MetricMethod 1: Direct GC-MS/FID Method 2: Derivatized HPLC-UV (Recommended)
Principle Injection of neat/dissolved acid chloride.Quench with Methanol/Amine

Analyze Ester/Amide.
Sample Prep Dilute in dry DCM/Toluene.React with excess MeOH (forms Methyl Ester).
Stability Low . Thermal degradation in injector port.High . Methyl ester is stable and non-volatile.
Accuracy Prone to over-estimating "Parent Acid" due to in-situ hydrolysis.Self-Validating . Distinguishes between original acid (remains acid) and chloride (becomes ester).
LOD (Impurity C) Moderate.High (UV active conjugated system).
Experimental Protocol: Derivatization-HPLC Workflow

This protocol converts the unstable acid chloride into a stable methyl ester for accurate quantification of the "active" content.

Step-by-Step Methodology:

  • Sampling: Withdraw 100 µL of the reaction mixture under inert atmosphere (N₂/Ar).

  • Quenching (Derivatization): Immediately dispense into a vial containing 1.0 mL of HPLC-grade Methanol (anhydrous).

    • Chemistry:

      
      
      
    • Note: Any unreacted Parent Acid (

      
      ) in the sample will not react significantly with MeOH without acid catalysis/heat in this short timeframe, preserving the ratio.
      
  • Neutralization: Add 50 µL of Triethylamine (TEA) to neutralize HCl (optional, protects column).

  • Dilution: Dilute to 10 mL with Acetonitrile/Water (50:50).

  • Analysis: Inject onto C18 Column (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

    • Gradient: 0.1% H₃PO₄ in Water (A) / Acetonitrile (B). 10% B to 90% B over 15 min.

Visualizing the Analytical Logic

AnalyticalWorkflow cluster_Results HPLC Detection Species Sample Reaction Aliquot (Contains R-COCl + Impurities) Quench Quench with Excess MeOH (Rapid Derivatization) Sample->Quench Immediate Res1 R-COCl converts to: R-COOMe (Methyl Ester) (Represents Active Product) Quench->Res1 Main Reaction Res2 R-COOH remains: R-COOH (Parent Acid) (Represents Hydrolysis Impurity) Quench->Res2 No Reaction Res3 Anhydride converts to: 50% Ester + 50% Acid (Calculable Artifact) Quench->Res3 Partial Solvolysis

Figure 2: Analytical logic flow. By quenching with methanol, the unstable acid chloride is "frozen" as the methyl ester, while the impurity (parent acid) remains distinct, allowing accurate back-calculation of purity.

References
  • BenchChem. (2025).[2][3] A Comparative Guide to the Analytical Validation of Products Derived from 3,4-Difluorophenylacetyl Chloride. Retrieved from

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl₂) – Reaction With Carboxylic Acids to Give Acid Halides.[4][5] Retrieved from

  • WolfaBio. (2025). Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. Retrieved from

  • National Institutes of Health (PubChem). (2025). 3-(4-Fluorophenyl)propanoic acid | C9H9FO2.[6] Retrieved from

  • U. Sastry et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. Retrieved from

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 3-(3,4-Difluorophenyl)propanoyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, immediate safety and logistical information for the proper disposal of 3-(3,4-Difluorophenyl)propanoyl chloride. As a reactive acyl chloride, this compound requires a carefully controlled neutralization process to ensure the safety of laboratory personnel and compliance with institutional and regulatory standards. This procedural guide is designed for researchers, scientists, and drug development professionals, offering a trusted, in-depth protocol grounded in established chemical safety principles.

Hazard Assessment and Core Disposal Principles

This compound belongs to the acyl chloride class of organic compounds, which are characterized by their high reactivity, particularly with nucleophiles.[1] Understanding the inherent chemical hazards is the foundation of its safe handling and disposal.

1.1. Inherent Reactivity and Hazards:

  • Corrosivity: Like all acyl chlorides, this compound is highly corrosive and can cause severe skin burns and eye damage upon contact.[2][3][4][5][6] Inhalation of its vapors may cause respiratory irritation and is destructive to mucous membranes.[3][4]

  • Moisture Sensitivity & Hydrolysis: The primary hazard stems from its violent reaction with water in an exothermic process known as hydrolysis.[7][8][9] This reaction rapidly produces 3-(3,4-difluorophenyl)propanoic acid and corrosive hydrochloric acid (HCl) gas.[8][10] Uncontrolled quenching can lead to a rapid temperature increase, boiling, and dangerous splashing of corrosive materials.

  • Hazardous Decomposition: In the event of a fire, thermal decomposition can release highly toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO2), hydrogen chloride (HCl), and gaseous hydrogen fluoride (HF).[2][6]

1.2. The Core Principle: Controlled Hydrolysis and Neutralization

The only safe and effective method for disposing of residual this compound is through controlled chemical neutralization .[9][11] The objective is to convert the highly reactive acyl chloride into its corresponding, far more stable, carboxylate salt. This is achieved by reacting it with a weak base, which serves two critical functions:

  • It acts as the nucleophile to hydrolyze the acyl chloride.

  • It simultaneously neutralizes the hydrochloric acid byproduct as it is formed.

This guide outlines the use of a sodium bicarbonate solution, which offers a more controlled and safer reaction compared to strong bases like sodium hydroxide.

Essential Preparations & Personal Protective Equipment (PPE)

A safe outcome is predicated on meticulous preparation. All disposal procedures must be conducted within a certified chemical fume hood.

2.1. Required Equipment:

  • Certified Chemical Fume Hood

  • Stir plate and magnetic stir bar

  • Glass beaker or Erlenmeyer flask (appropriately sized to be no more than 50% full during the procedure)

  • Ice-water bath

  • pH paper or a calibrated pH meter

  • Appropriately labeled hazardous waste container

2.2. Personal Protective Equipment (PPE):

Proper PPE is non-negotiable. The following table summarizes the minimum requirements for this procedure.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles and a full-face shield.Protects against splashes of corrosive material and potential vigorous reactions. Standard safety glasses are insufficient.
Hand Protection Heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene). Check manufacturer's compatibility charts.Protects against direct skin contact with the corrosive acyl chloride and basic quenching solution.
Body Protection A flame-retardant laboratory coat.Protects skin and personal clothing from splashes.
Respiratory All operations must be performed in a certified chemical fume hood.Prevents inhalation of corrosive vapors and gases (HCl) generated during the procedure.[2]

Step-by-Step Disposal Protocol

This protocol is designed for the safe neutralization of small, laboratory-scale quantities of this compound.

Step 1: Prepare the Neutralization Solution

  • In a beaker appropriately sized for the quantity of waste, prepare a 5-10% aqueous solution of sodium bicarbonate.

  • Place this beaker into an ice-water bath on a magnetic stir plate and begin gentle stirring.

    • Scientist's Note: The ice bath is critical for managing the exothermic nature of the hydrolysis reaction.[9][12] Maintaining a low temperature ensures a controlled reaction rate, preventing thermal runaways. Sodium bicarbonate is a weak base, providing a safer, less vigorous reaction compared to strong bases, with the effervescence of CO₂ serving as a useful visual indicator of the reaction's progress.

Step 2: Prepare the Acyl Chloride for Addition

  • Due to the low water solubility of the difluorophenyl group, it is highly recommended to first dissolve the waste this compound in a water-miscible, inert organic solvent.

  • Carefully add the acyl chloride to a small volume of acetone or tetrahydrofuran (THF).

    • Rationale: Dissolving the acyl chloride in a solvent like THF or acetone creates a homogeneous solution that can be added in a controlled manner.[9] This prevents the immiscible acyl chloride from forming a separate layer that could react violently at the interface and promotes a smoother, more manageable neutralization.

Step 3: Controlled Addition and Quenching

  • Using a pipette or dropping funnel, add the acyl chloride solution dropwise to the cold, stirring sodium bicarbonate solution.

  • You will observe gas evolution (CO₂). Maintain a slow addition rate to keep the foaming under control. If the reaction becomes too vigorous, pause the addition until it subsides.

    • Critical Control Point: The rate of addition is the primary means of controlling the reaction. A slow, dropwise addition is mandatory.[12][13] Rushing this step is the most common cause of safety incidents during quenching procedures.

Step 4: Verification of Neutralization

  • Once the addition is complete and the gas evolution has ceased, allow the solution to slowly warm to room temperature while continuing to stir for at least one hour.

  • Test the pH of the aqueous solution using pH paper or a meter. The ideal pH should be between 6.0 and 8.0.

  • If the solution is still acidic, add small portions of sodium bicarbonate until a neutral pH is achieved.[9][14]

Step 5: Waste Collection and Labeling

  • The resulting neutralized solution contains sodium 3-(3,4-difluorophenyl)propanoate, sodium chloride, the organic solvent, and water.

  • This solution must be transferred to a clearly labeled hazardous waste container. Do not pour the solution down the drain. [9][15][16]

  • The label must accurately reflect all contents, including the reaction products and any solvents used. Follow all institutional and local regulations for hazardous waste disposal.[2][6][17]

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate: Alert personnel and evacuate the immediate area.

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity.

  • Contain: Use an inert absorbent material, such as sand, clay, or vermiculite, to contain the spill. Do not use combustible materials like paper towels. [9]

  • Neutralize: Once contained, cautiously and slowly add sodium bicarbonate powder to the absorbent material to neutralize the spilled acyl chloride.

  • Collect: Scoop the neutralized mixture into a designated hazardous waste container for disposal.

Visualization of the Process

To further clarify the procedure, the following diagrams illustrate the disposal workflow and the underlying chemical transformation.

DisposalWorkflow cluster_prep Preparation Phase cluster_reaction Neutralization Phase cluster_disposal Final Disposal Phase start Identify Acyl Chloride Waste ppe Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe fume_hood Work in Certified Fume Hood ppe->fume_hood prep_base Prepare 5-10% NaHCO₃ Solution fume_hood->prep_base cool_base Cool Solution in Ice Bath prep_base->cool_base prep_acyl Dissolve Acyl Chloride in THF/Acetone cool_base->prep_acyl add_slowly Dropwise Addition to Cold Base prep_acyl->add_slowly check_vigor Monitor Reaction Vigorously add_slowly->check_vigor warm_stir Warm to RT & Stir for 1 hr check_vigor->warm_stir check_ph Verify pH is Neutral (6-8) warm_stir->check_ph adjust_ph Adjust pH if Necessary check_ph->adjust_ph pH not neutral collect_waste Transfer to Labeled Waste Container check_ph->collect_waste pH is neutral adjust_ph->check_ph end_point Dispose via Institutional Protocol collect_waste->end_point

Caption: Disposal workflow for this compound.

ChemicalReaction acyl This compound salt Sodium 3-(3,4-difluorophenyl)propanoate acyl->salt base Sodium Bicarbonate (in Water) base->salt nacl Sodium Chloride base->nacl co2 Carbon Dioxide (gas) base->co2 h2o Water base->h2o

Caption: Neutralization reaction of the target compound.

References

  • Propionyl chloride | C3H5ClO. (2014, August 4). PubChem, National Institutes of Health. Retrieved from [Link]

  • 3,4-Difluorobenzoyl chloride - Safety Data Sheet 2616734. (2016, December 6). Chemical Supplier. Retrieved from [Link]

  • A Level Chemistry Revision Notes - Acyl Chlorides. (2025, June 23). Save My Exams. Retrieved from [Link]

  • Chemistry of Acid Halides. (2024, September 30). LibreTexts. Retrieved from [Link]

  • Modification of the Acyl Chloride Quench-Labeling Method. (2021, May 28). MDPI. Retrieved from [Link]

  • 4-(fluorosulphonyl)benzoyl chloride - Substance Information. (2023, June 9). ECHA - European Union. Retrieved from [Link]

  • Carboxylic Acid Derivatives & Hydrolysis Reactions. (2021, July 28). Crash Course Organic Chemistry. Retrieved from [Link]

  • Safety Data Sheet: Acetyl chloride. (2019, January 15). Chemos GmbH & Co.KG. Retrieved from [Link]

  • Generating and Quenching Reactive Gases. Berry Group, University of Wisconsin. Retrieved from [Link]

  • Derivatives of Carboxylic Acids. Michigan State University Chemistry. Retrieved from [Link]

  • Substance Information. ECHA - European Union. Retrieved from [Link]

  • Other Reactions of Carboxylic Acid Derivatives. KPU Pressbooks, Organic Chemistry II. Retrieved from [Link]

  • Quenching Reactive Substances. (2006, October 27). KGROUP. Retrieved from [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Retrieved from [Link]

  • Acyl chloride. Wikipedia. Retrieved from [Link]

  • A Report on Reagents and its Quenching Methods. (2021, October 25). Research and Reviews. Retrieved from [Link]

  • How to dispose of hydrochloric acid. (2024, July 15). Lab Alley. Retrieved from [Link]

  • SAFETY DATA SHEET - Acetyl chloride. (2010, September 7). Fisher Scientific. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.